molecular formula C32H41ClN2O3 B12299313 N-Methyl-N'-(hydroxy-PEG2)-Cy5

N-Methyl-N'-(hydroxy-PEG2)-Cy5

货号: B12299313
分子量: 537.1 g/mol
InChI 键: NEMABWCDKYHROP-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a useful research compound. Its molecular formula is C32H41ClN2O3 and its molecular weight is 537.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H41ClN2O3

分子量

537.1 g/mol

IUPAC 名称

2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol chloride

InChI

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1

InChI 键

NEMABWCDKYHROP-UHFFFAOYSA-M

手性 SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-]

规范 SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-]

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine (B1664457) 5 (Cy5) fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the Cy5 core, which can improve its solubility in aqueous solutions and reduce non-specific binding in biological applications.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with the essential data and methodologies for the effective use of this fluorophore.

Core Spectroscopic Data

The photophysical characteristics of this compound are primarily determined by its Cy5 core, which fluoresces in the far-red region of the electromagnetic spectrum.[2] This spectral region is advantageous for biological imaging applications due to lower autofluorescence from endogenous cellular components.[3]

The addition of PEG linkers can influence the spectroscopic properties of the dye. While enhancing water solubility, it may also affect the molar extinction coefficient and quantum yield when compared to non-pegylated Cy5.[4] Below is a summary of the available quantitative data for this compound and related Cy5 dyes for comparison. It is important to note the variability in reported values, and for applications requiring high precision, independent characterization is recommended.[1][4]

Spectroscopic PropertyThis compoundStandard Cy5 / Sulfo-Cy5 NHS Ester
Excitation Maximum (λex) 649 nm[2][5][6]~646 - 651 nm[1][7][8]
Emission Maximum (λem) 667 nm[2][5][6]~662 - 671 nm[1][4][7]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[1]~250,000 - 271,000 M⁻¹cm⁻¹[1][9]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07.[4]~0.2 - 0.28[2][9][10]
Recommended Laser Line 633 nm or 647 nm[1]633 nm or 647 nm[1]
Solubility Water, DMSO, DMF, DCM[1]Good in DMSO and DMF; sulfonated forms are water-soluble.[1][9]

Experimental Protocols

Determination of Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorbance spectrum of this compound to determine its maximum absorbance wavelength (λmax) and molar extinction coefficient (ε).

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Calibrated pipettes and volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent to create a concentrated stock solution of known concentration.[4]

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired experimental buffer. The final concentrations should yield absorbance values between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[1]

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize as per the manufacturer's guidelines. Set the wavelength scan range from approximately 400 nm to 800 nm.[1]

  • Blank Measurement: Fill a quartz cuvette with the same solvent used for the dilutions to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[1]

  • Sample Measurement: Measure the absorbance spectrum for each dilution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Plot absorbance at λmax versus molar concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length (typically 1 cm).[4]

G Workflow for Determining Molar Extinction Coefficient cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Working Solutions) A->B E Measure Absorbance of Dilutions B->E C Set Spectrophotometer (400-800 nm scan) D Measure Blank (Solvent Only) C->D D->E F Identify λmax E->F G Plot Absorbance vs. Concentration F->G H Calculate ε from Slope (Beer-Lambert Law) G->H

Caption: Workflow for Molar Extinction Coefficient Determination.

Determination of Fluorescence Excitation and Emission Spectra

This protocol provides a general method for measuring the fluorescence spectra of this compound.

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., PBS, DMSO)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye in the desired buffer. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[2]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to the known excitation maximum (e.g., 649 nm).[2]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[2]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum (λem).[2]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to the known emission maximum (e.g., 667 nm).[2]

    • Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.[2]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the excitation maximum (λex).[2]

  • Data Analysis: Plot fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.[2]

G Jablonski Diagram for Fluorescence S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Excitation (Absorption) ~649 nm S1->S0 Fluorescence Emission ~667 nm S1->S0 Non-Radiative Decay (Vibrational Relaxation)

Caption: Jablonski Diagram Illustrating Fluorescence.

References

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5: Photophysical Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the far-red fluorescent probe, N-Methyl-N'-(hydroxy-PEG2)-Cy5. It is designed to be a critical resource for researchers, scientists, and drug development professionals who leverage fluorescent technologies for imaging, quantification, and tracking of biomolecules. This document details the core spectroscopic characteristics of the dye, provides standardized experimental protocols for its characterization, and illustrates key concepts through diagrams.

Core Spectroscopic Properties

This compound is a derivative of the cyanine (B1664457) dye Cy5. The core Cy5 structure provides the fundamental photophysical properties, while the N-methyl and hydroxy-PEG2 modifications are introduced to modulate its chemical and physical characteristics. The methyl group can induce a red-shift in the absorption spectrum, and the polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous media and reduce non-specific binding in biological applications.[1][2]

The fluorescence of this compound lies in the far-red region of the electromagnetic spectrum. This is particularly advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.

Quantitative Data Summary

The key photophysical parameters for this compound and the parent Cy5 dye are summarized in the table below for comparative analysis. It is important to note that the quantum yield for the specific this compound molecule is not explicitly reported in the literature; the value provided is a typical quantum yield for Cy5 dyes.[3] Similarly, the extinction coefficient is an approximation based on a structurally similar compound.[3]

Spectroscopic PropertyThis compoundStandard Cy5
Excitation Maximum (λex) 649 - 650 nm[4][5]~649 - 651 nm[1]
Emission Maximum (λem) 667 nm[3][5]~666 - 671 nm[1]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[3]250,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.2[3]~0.2 - 0.28[1][6]
Recommended Laser Line 633 nm or 647 nm[1]633 nm or 647 nm[1]
Solubility Enhanced aqueous solubility[4]Soluble in organic solvents (DMSO, DMF)[1][4]

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Determining Absorbance and Emission Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a nanomolar concentration. To avoid inner filter effects, the final absorbance at the excitation maximum should be below 0.1.[3]

  • Absorbance Spectrum Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength range for the scan, typically from 400 nm to 800 nm for Cy5 derivatives.[1]

    • Use a quartz cuvette filled with the experimental buffer to record a baseline (blank).

    • Replace the blank with the cuvette containing the this compound working solution and acquire the absorbance spectrum.

    • The wavelength at the highest peak corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode and set the excitation wavelength to the determined λex (around 649 nm).[3]

    • Scan a range of emission wavelengths, for instance, from 660 nm to 800 nm.

    • The wavelength at the peak of the resulting spectrum is the emission maximum (λem).[3]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode and set the emission wavelength to the determined λem (around 667 nm).[3]

    • Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.

    • The peak of this spectrum should align with the absorbance maximum.

Data Analysis:

Plot the absorbance and fluorescence intensity as a function of wavelength. The peaks of these spectra will provide the λex and λem values. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Visualizations

Jablonski Diagram for Fluorescence

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, providing a fundamental understanding of the photophysical process.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v0->S0_v2 Internal Conversion (non-radiative) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Spectral Characterization

This diagram outlines the key steps for determining the excitation and emission spectra of a fluorescent dye.

experimental_workflow prep Sample Preparation (Stock and Working Solutions) abs_spec Measure Absorbance Spectrum (Determine λex) prep->abs_spec em_spec Measure Emission Spectrum (Determine λem) abs_spec->em_spec ex_spec Measure Excitation Spectrum (Confirm λex) em_spec->ex_spec analysis Data Analysis (Plot Spectra, Determine Parameters) ex_spec->analysis

Caption: Workflow for spectroscopic characterization of a fluorescent dye.

Generalized Signaling Pathway Tracking

The following diagram illustrates a conceptual signaling pathway where a ligand labeled with this compound is used to track its interaction with a cell surface receptor and subsequent downstream events.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell ligand Ligand-Cy5 receptor Receptor ligand->receptor Binding protein1 Signaling Protein 1 receptor->protein1 Activation protein2 Signaling Protein 2 protein1->protein2 Phosphorylation response Cellular Response protein2->response Signal Transduction

Caption: Conceptual diagram of tracking a signaling pathway using a Cy5-labeled ligand.

References

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-Methyl-N'-(hydroxy-PEG2)-Cy5, a functionalized cyanine (B1664457) dye increasingly utilized in advanced biological research and drug development. We delve into its core structure, spectroscopic properties, and key applications, with a focus on its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also provided to facilitate its practical implementation in the laboratory.

Core Structure and Physicochemical Properties

This compound is an unsymmetrical cyanine dye characterized by a core Cy5 fluorophore, an N-methylated indole, and a short polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. The CAS number for this compound is 2107273-22-1, with a molecular formula of C32H41ClN2O3 and a molecular weight of approximately 537.13 g/mol .[1][2] The incorporation of the hydrophilic PEG2 linker significantly enhances its solubility in aqueous media, a critical feature for biological applications that reduces aggregation and non-specific binding.[3]

Spectroscopic Profile

The photophysical properties of this compound are largely defined by its Cy5 core, which fluoresces in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from endogenous biomolecules.

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹ (for core Cy5)
Quantum Yield (Φ)~0.2 (for core Cy5)
Recommended Laser Line633 nm or 647 nm
SolubilityWater, DMSO, DMF

Note: The molar extinction coefficient and quantum yield are typical values for the parent Cy5 dye and serve as close approximations.

Synthesis

A hypothetical synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis Workflow A 1. Preparation of PEGylated Intermediate (N-(2-(2-hydroxyethoxy)ethyl)aniline) D 4. Condensation Reaction (Formation of Unsymmetrical Cy5 Core) A->D B 2. Synthesis of N-Methylated Indolenine Precursor B->D C 3. Synthesis of Glutaconaldehyde Derivative C->D E 5. Purification (e.g., Column Chromatography) D->E F Final Product: This compound E->F

Caption: Proposed synthetic pathway for this compound.

Key Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several research areas, most notably in the development of PROTACs and for fluorescent labeling of biomolecules.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[1]

This compound, with its terminal hydroxyl group, serves as an excellent starting point for linker synthesis. The hydroxyl group can be readily functionalized to attach either the target protein ligand or the E3 ligase ligand. The PEG component enhances the overall solubility and pharmacokinetic properties of the resulting PROTAC.

G cluster_protac PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Cy5-PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Fluorescent Labeling of Biomolecules

The Cy5 fluorophore allows for the sensitive detection and quantification of biomolecules. The terminal hydroxyl group of this compound can be activated or modified to react with various functional groups on proteins, nucleic acids, and other biomolecules. For instance, it can be converted to an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins.

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of proteins using a Cy5-PEG derivative and the subsequent purification of the conjugate.

Protein Labeling with Cy5-PEG-NHS Ester

This protocol describes the general procedure for labeling proteins with an NHS ester derivative of a Cy5-PEG compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Cy5-PEG-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., size-exclusion or spin column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.

  • Dye Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a suitable purification method as described below.

G cluster_labeling Protein Labeling Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) C 3. Mix Protein and Dye (10-20x molar excess of dye) A->C B 2. Prepare Dye Solution (Cy5-PEG-NHS in DMSO/DMF) B->C D 4. Incubate (1 hr, room temp, dark) C->D E 5. Purify Labeled Protein (Remove free dye) D->E F Labeled Protein Conjugate E->F

Caption: Experimental workflow for labeling proteins with a Cy5-PEG-NHS ester.

Purification of the Labeled Protein

It is crucial to remove unconjugated dye after the labeling reaction to avoid high background fluorescence and inaccurate quantification.[5]

Table 2: Comparison of Purification Methods for Labeled Proteins

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size.High resolution, gentle on proteins.Can be time-consuming, requires specialized equipment.
Spin Column Chromatography A rapid form of SEC for small sample volumes.Fast, convenient, high recovery.Limited sample volume, lower resolution than traditional SEC.
Dialysis Separation based on diffusion across a semi-permeable membrane.Gentle, suitable for large volumes.Slow, requires large volumes of buffer.

4.2.1. Protocol for Purification using a Spin Column

This method is suitable for rapid purification of small sample volumes (up to 100 µL).

Materials:

  • Spin column (pre-packed with appropriate size-exclusion resin)

  • Collection tubes

  • Elution buffer (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Prepare the Column: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Equilibrate: Add 150-200 µL of elution buffer to the column and centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least twice, discarding the flow-through each time.

  • Load Sample: Place the column in a fresh collection tube. Carefully apply the labeling reaction mixture (up to 100 µL) to the center of the resin bed.

  • Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate contains the purified labeled protein, while the unconjugated dye remains in the resin.

By understanding the structure, properties, and experimental considerations of this compound, researchers can effectively leverage this versatile fluorescent probe for advanced applications in drug discovery and biological imaging.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 quantum yield and extinction coefficient

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Spectroscopic Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5

For researchers, scientists, and drug development professionals, a precise understanding of the photophysical properties of fluorescent probes is paramount for the generation of reliable and reproducible experimental data. This technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of the cyanine (B1664457) dye this compound. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker on the core Cy5 structure is designed to enhance aqueous solubility and reduce non-specific binding, which are critical considerations in biological applications.

Core Spectroscopic Data

The photophysical characteristics of this compound are primarily governed by the Cy5 fluorophore core. The addition of PEG chains can, however, influence these properties. Below is a summary of the available spectroscopic data for this compound and the parent Cy5 dye for comparison. It is important to note that the values for the PEGylated derivative are not as widely reported and may vary between suppliers and experimental conditions. For applications requiring high quantitative accuracy, in-house characterization is recommended.

Spectroscopic PropertyThis compoundStandard Cy5
Excitation Maximum (λex) ~649 nm[1][2]~649 - 651 nm[1][3][4][5]
Emission Maximum (λem) ~667 nm[1][2]~666 - 671 nm[1][3]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹ (approximate values for similar PEGylated Cy5 compounds)[1][2][6]~250,000 M⁻¹cm⁻¹[1][3][4][5]
Fluorescence Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07[6]~0.2 - 0.27[3][4][5][7]

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. The following are generalized protocols for these measurements.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[6][8]

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a precise volume of solvent to create a concentrated stock solution of known concentration.[9]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]

  • Absorbance Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum (e.g., 400-800 nm for Cy5).[1]

    • Use the solvent to record a baseline (blank) measurement.[1]

    • Measure the absorbance spectrum for each dilution.

  • Data Analysis:

    • For each concentration, record the absorbance at the maximum absorption wavelength (λmax).

    • Plot absorbance (A) at λmax versus molar concentration (c).

    • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[6]

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Absorbance Spectra of Dilutions prep_dilutions->measure_samples measure_blank Measure Blank (Solvent Only) measure_blank->measure_samples analysis_plot Plot Absorbance (at λmax) vs. Concentration measure_samples->analysis_plot analysis_fit Perform Linear Regression analysis_plot->analysis_fit analysis_result Calculate ε (Slope of the Line) analysis_fit->analysis_result

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[10] The comparative method, which uses a reference standard with a known quantum yield, is a common and reliable approach.[10][11]

Materials:

  • This compound solution (test sample)

  • A quantum yield standard with similar spectral properties (e.g., Cresyl Violet or another well-characterized dye in the same solvent)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[2]

  • Absorbance Measurement: For each solution, measure the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[10]

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.[3]

  • Data Analysis:

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting lines for both the sample (Grad_X) and the standard (Grad_ST).

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation[10]:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the known quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients from the plots.

      • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the solvent is the same, this term is 1).[10]

G Workflow for Comparative Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of Test Sample measure_abs Measure Absorbance (at Excitation λ) prep_sample->measure_abs prep_standard Prepare Dilute Solutions of Reference Standard prep_standard->measure_abs measure_fluor Measure Fluorescence Spectra (Integrated Intensity) measure_abs->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance for Both measure_fluor->plot_data calc_grad Determine Gradients (Slopes) of the Linear Fits plot_data->calc_grad calc_qy Calculate Quantum Yield Using Comparative Equation calc_grad->calc_qy

References

The PEGylation Advantage: Enhancing Cy5 Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based research and diagnostics, cyanine (B1664457) 5 (Cy5) dyes have long been a staple due to their high extinction coefficients and emission profiles in the far-red spectrum, which minimizes autofluorescence from biological samples. However, inherent limitations such as poor aqueous solubility, a propensity for non-specific binding, and suboptimal photostability can hinder their performance in sensitive applications. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has emerged as a powerful strategy to overcome these challenges, significantly enhancing the utility of Cy5 dyes in a wide array of applications, from cellular imaging to in vivo drug delivery.

This technical guide provides a comprehensive overview of the benefits conferred by PEGylating Cy5 dyes. It delves into the quantitative improvements in their physicochemical properties, offers detailed experimental protocols for their synthesis and characterization, and provides visual representations of key processes and workflows to aid in experimental design and data interpretation.

Core Benefits of PEGylating Cy5 Dyes

PEGylation fundamentally alters the properties of Cy5 dyes, leading to several key advantages:

  • Enhanced Aqueous Solubility: The hydrophilic nature of the PEG polymer dramatically increases the water solubility of the otherwise hydrophobic Cy5 dye.[1][2] This is crucial for biological applications, preventing aggregation and ensuring homogenous dispersal in aqueous buffers.

  • Reduced Non-Specific Binding: The flexible, neutral PEG chains form a hydrophilic cloud around the Cy5 molecule. This "shielding" effect sterically hinders non-specific hydrophobic and electrostatic interactions with proteins and cell surfaces, leading to a significant reduction in background signal and improved signal-to-noise ratios in imaging and assay applications.[3][4][5]

  • Improved Pharmacokinetics: For in vivo applications, PEGylation increases the hydrodynamic radius of the Cy5 conjugate, reducing renal clearance and prolonging circulation time. This extended bioavailability is critical for targeted imaging and drug delivery applications.

  • Enhanced Photostability: While the intrinsic photophysics of the Cy5 core remains, the local environment created by the PEG chain can influence its photostability. By potentially reducing interactions with quenching agents and minimizing aggregation-induced quenching, PEGylation can contribute to a more robust fluorescent signal under prolonged illumination.

Quantitative Comparison: PEGylated vs. Non-PEGylated Cy5

The covalent attachment of PEG to Cy5, while offering significant advantages in biological applications, can also influence its intrinsic photophysical properties. The following table summarizes the key quantitative differences between a standard Cy5-NHS ester and a representative PEGylated Cy5 derivative. It is important to note that these values can be influenced by the specific PEG linker length and the local chemical environment.

PropertyNon-PEGylated Cy5 (Cy5-NHS Ester)PEGylated Cy5Key Implications
Molar Extinction Coefficient (ε) at ~650 nm ~250,000 M⁻¹cm⁻¹[6]~107,000 M⁻¹cm⁻¹[6]Non-PEGylated Cy5 has a higher intrinsic ability to absorb light, which can contribute to greater initial brightness.
Fluorescence Quantum Yield (Φ) ~0.2[6]~0.07[6]A smaller fraction of absorbed photons are emitted as fluorescence in the PEGylated version, potentially leading to lower brightness.
Aqueous Solubility Limited, requires organic co-solvents (e.g., DMSO, DMF)[1][2]Significantly enhanced[6]PEGylated Cy5 is readily soluble in aqueous buffers, crucial for biological experiments.
Non-Specific Binding Prone to hydrophobic and electrostatic interactions[3]Markedly reduced[3][4]Lower background signal and improved target specificity in imaging and assays.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of PEGylated Cy5 dyes.

Protocol 1: PEGylation of Cy5-NHS Ester with an Amine-Terminated PEG

This protocol describes a standard method for conjugating a Cy5-NHS ester to an amine-functionalized PEG linker.

Materials:

  • Cy5-NHS ester

  • Amine-terminated PEG (e.g., mPEG-NH2) of desired molecular weight

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Lyophilizer

Procedure:

  • Dissolve Reagents:

    • Dissolve the Cy5-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dissolve the amine-terminated PEG in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Cy5-NHS ester stock solution to the PEG solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the PEG-Cy5 conjugate from unreacted dye and byproducts using either a pre-equilibrated SEC column or dialysis against purified water.

    • Monitor the fractions from the SEC column by absorbance at 650 nm to collect the labeled PEG.

  • Lyophilization:

    • Freeze the purified PEG-Cy5 solution and lyophilize to obtain a dry powder.

  • Characterization:

    • Confirm successful conjugation and assess purity using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, HPLC, and mass spectrometry.[7][8]

Protocol 2: Comparative Photostability Assay

This protocol outlines a method to compare the photostability of PEGylated and non-PEGylated Cy5 dyes.

Materials:

  • PEGylated Cy5 and non-PEGylated Cy5 solutions of equal absorbance at the excitation wavelength.

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Microscope slides and coverslips.

  • Imaging buffer (e.g., PBS).

Procedure:

  • Sample Preparation:

    • Prepare solutions of PEGylated and non-PEGylated Cy5 in the imaging buffer with identical absorbance at the excitation maximum (~650 nm).

    • Immobilize the dyes on a glass coverslip or use them in solution for imaging.

  • Microscope Setup:

    • Set the laser power to a constant and relevant intensity.

    • Choose appropriate excitation and emission filters for Cy5.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view for both samples under identical illumination conditions (laser power, exposure time, frame rate).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • Fit the decay curves to an exponential function to determine the photobleaching half-life (t₁₂) for each dye.

    • The dye with the longer half-life is considered more photostable under the tested conditions.

Protocol 3: In Vitro Non-Specific Binding Assay

This protocol provides a method to quantitatively compare the non-specific binding of PEGylated and non-PEGylated Cy5 dyes to a protein-coated surface.

Materials:

  • PEGylated Cy5 and non-PEGylated Cy5 solutions of equal molar concentration.

  • 96-well black microplates.

  • Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS).

  • Phosphate-Buffered Saline (PBS).

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the BSA solution and incubate for 1 hour at room temperature to block the surface.

    • Wash the wells three times with PBS to remove unbound BSA.

  • Incubation with Dyes:

    • Add solutions of PEGylated and non-PEGylated Cy5 (at the same concentration) to the BSA-coated wells. Include wells with only PBS as a control for background fluorescence.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the dye solutions and wash the wells extensively with PBS (e.g., 5-7 times) to remove any unbound dye.

  • Fluorescence Measurement:

    • Add a fixed volume of PBS to each well.

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission settings for Cy5.

  • Data Analysis:

    • Subtract the background fluorescence (from PBS-only wells) from the fluorescence readings of the dye-incubated wells.

    • Compare the background-corrected fluorescence intensities of the wells incubated with PEGylated Cy5 and non-PEGylated Cy5. A lower fluorescence intensity indicates less non-specific binding.

Mandatory Visualizations

Diagram 1: PEGylation of Cy5-NHS Ester

PEGylation_Reaction cluster_reactants Reactants cluster_products Products Cy5_NHS Cy5-NHS Ester Reaction + Cy5_NHS->Reaction PEG_NH2 Amine-Terminated PEG (mPEG-NH2) PEG_NH2->Reaction PEG_Cy5 PEG-Cy5 Conjugate (Stable Amide Bond) Reaction->PEG_Cy5 Acylation NHS N-Hydroxysuccinimide (Byproduct) Reaction->NHS Buffer pH 8.3-8.5 Buffer Buffer->Reaction Reaction Condition

Caption: Covalent conjugation of Cy5-NHS ester to an amine-terminated PEG via an acylation reaction.

Diagram 2: Experimental Workflow for Photostability Comparison

Photostability_Workflow start Start prep Prepare Equimolar Solutions of Cy5 and PEG-Cy5 start->prep immobilize Immobilize Dyes on Microscope Slide prep->immobilize setup Configure Fluorescence Microscope (Constant Laser Power) immobilize->setup acquire Acquire Time-Lapse Image Series (Identical Conditions) setup->acquire analyze Measure Fluorescence Intensity Decay Over Time acquire->analyze plot Plot Normalized Intensity vs. Time analyze->plot compare Calculate Photobleaching Half-Life (t½) and Compare plot->compare end End compare->end

Caption: Workflow for the comparative analysis of Cy5 and PEG-Cy5 photostability.

Diagram 3: Reduction of Non-Specific Binding by PEGylation

NonSpecific_Binding cluster_non_peg Non-PEGylated Cy5 cluster_peg PEGylated Cy5 Cy5 Cy5 Protein_A Protein Surface Cy5->Protein_A Non-Specific Binding PEG_Cy5 PEG-Cy5 Protein_B Protein Surface PEG_Cy5->Protein_B Steric Hindrance (Reduced Binding)

Caption: PEGylation creates a hydrophilic shield, reducing non-specific binding of Cy5 to surfaces.

References

Navigating Aqueous Environments: A Technical Guide to the Solubility of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye increasingly utilized in biological imaging and diagnostics. Understanding its behavior in aqueous buffers is critical for the successful design and execution of experiments, ensuring reproducibility and accuracy of results. This document provides a comprehensive overview of the factors influencing its solubility, a qualitative comparison with other cyanine (B1664457) dyes, and a detailed protocol for preparing solutions in common laboratory buffers.

Core Concepts: How Structure Dictates Solubility

The solubility of this compound in aqueous media is fundamentally governed by its molecular structure. The molecule can be deconstructed into two key components: the hydrophobic cyanine (Cy5) core and the hydrophilic polyethylene (B3416737) glycol (PEG) linker. The Cy5 core, a large, aromatic structure, is inherently hydrophobic and prone to aggregation in aqueous solutions, which can lead to fluorescence quenching and diminished performance.

To counteract this, this compound is functionalized with a PEG linker. PEG is a highly hydrophilic polymer that increases the overall polarity of the molecule.[1][2] This PEGylation strategy is a well-established method for enhancing the aqueous solubility and biocompatibility of hydrophobic molecules.[3][4] The ether oxygens in the PEG chain form hydrogen bonds with water molecules, effectively creating a hydration shell around the dye and preventing aggregation.[2] The terminal hydroxyl (-OH) group on the PEG linker further contributes to its hydrophilicity.

Solubility Profile: A Comparative Overview

While specific quantitative solubility data for this compound in various buffers is not extensively published, a qualitative understanding can be derived from available information on similar compounds and general principles of dye chemistry. The following table provides a comparative summary of the solubility of this compound against standard Cy5 and its sulfonated counterpart.

Dye DerivativeKey Structural FeatureAqueous Buffer Solubility (e.g., PBS, TRIS)Organic Solvent Solubility (e.g., DMSO, DMF)Rationale
This compound Hydrophilic PEG2 linker and terminal hydroxyl group.Enhanced HighThe PEG linker significantly increases hydrophilicity, mitigating the hydrophobic nature of the Cy5 core and reducing aggregation in aqueous environments.[1][2]
Standard Cy5 Unmodified cyanine core.Limited HighThe large, nonpolar aromatic structure leads to poor water solubility and a high propensity for aggregation.[5]
Sulfo-Cy5 Sulfonate (-SO3) groups on the aromatic rings.High ModerateThe negatively charged sulfonate groups are highly polar and significantly improve water solubility.

A closely related compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, which features an even longer PEG chain, is reported to be soluble in water, as well as in common organic solvents like DMSO, DMF, and DCM.[6] This provides strong evidence for the enhanced aqueous solubility conferred by PEGylation in this class of dyes.

Factors Influencing Aqueous Solubility

The solubility and stability of this compound in a given aqueous buffer are not solely dependent on its structure but are also influenced by several environmental factors. The following diagram illustrates the key relationships governing the dissolution and stability of the dye in an aqueous buffer system.

Solubility This compound Aqueous Solubility Structure Molecular Structure Structure->Solubility determines intrinsic Cy5Core Hydrophobic Cy5 Core Structure->Cy5Core PEGLinker Hydrophilic PEG2 Linker Structure->PEGLinker Environment Buffer Environment Environment->Solubility modulates pH pH Environment->pH IonicStrength Ionic Strength / Salt Conc. Environment->IonicStrength Additives Co-solvents / Additives Environment->Additives Aggregation Aggregation Cy5Core->Aggregation promotes Dissolution Stable Dissolution PEGLinker->Dissolution promotes pH->Solubility can affect charge state IonicStrength->Solubility can affect hydration Additives->Solubility can enhance Aggregation->Solubility decreases Dissolution->Solubility increases

Caption: Factors influencing the aqueous solubility of this compound.

Experimental Protocol: Preparation of Aqueous Solutions

Due to the residual hydrophobicity of the Cy5 core, the recommended practice for preparing aqueous solutions of this compound is to first create a concentrated stock solution in an organic solvent, which is then diluted into the final aqueous buffer. This method ensures complete initial dissolution and minimizes aggregation upon introduction to the aqueous environment.

Materials and Equipment:

  • This compound

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS-HCl)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated pipettes

  • UV-Vis spectrophotometer (optional, for concentration determination)

Procedure: Stock Solution Preparation (1-10 mM)

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., for 1 mg of dye with a molecular weight of ~537 g/mol , adding 186 µL of DMSO yields a ~10 mM stock solution).

  • Dissolution: Vortex the solution thoroughly for at least one minute to ensure the dye is completely dissolved. A brief sonication step can be used if dissolution is slow.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Procedure: Working Solution Preparation in Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 1x PBS, pH 7.4). Ensure the buffer is filtered and degassed if necessary for the intended application.

  • Dilution: Add the required volume of the organic stock solution to the aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that could lead to precipitation.

  • Final Concentration Check: For optimal performance, the final concentration of the organic solvent (DMSO or DMF) in the aqueous working solution should be kept to a minimum, typically below 1%, as higher concentrations may affect biological samples.

  • Clarity Check: After mixing, visually inspect the solution for any signs of precipitation or cloudiness. If present, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates and use the supernatant.

  • Usage: Use the freshly prepared aqueous working solution promptly for best results.

This systematic approach ensures the reliable and reproducible preparation of this compound solutions, enabling researchers to harness its full potential in their aqueous-based assays and imaging experiments.

References

The Core Applications of Pegylated Cy5 Fluorescent Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of pegylated Cyanine5 (Cy5) fluorescent dyes. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, significantly enhances the properties of Cy5, making it a powerful tool in various research and drug development applications. This guide will delve into the advantages conferred by PEGylation, detail its use in key methodologies, provide specific experimental protocols, and present quantitative data to illustrate its enhanced performance.

Introduction: The Advantages of PEGylating Cy5

Cyanine5 (Cy5) is a popular fluorescent dye that emits in the far-red region of the spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm).[1] This near-infrared (NIR) window is advantageous for biological imaging as it minimizes autofluorescence from tissues, allowing for deeper tissue penetration and higher signal-to-background ratios.[2] However, standard Cy5 can suffer from issues like nonspecific binding, aggregation-induced quenching, and rapid clearance from the body in in vivo applications.

PEGylation dramatically improves the utility of Cy5 by:

  • Reducing Nonspecific Interactions: The hydrophilic and flexible PEG chains form a "shield" around the Cy5 molecule, preventing nonspecific binding to cells and other biomolecules.[3][4] This leads to a lower background signal and improved targeting specificity.

  • Enhancing Quantum Yield and Photostability: PEGylation can protect the Cy5 fluorochrome from troublesome interactions with its environment, which can lead to an increased quantum yield and enhanced photostability.[3][5]

  • Prolonging Circulation Time: In in vivo applications, PEGylation increases the hydrodynamic radius of the Cy5 conjugate, which reduces renal clearance and shields it from uptake by the reticuloendothelial system (RES).[6][7] This results in a longer circulation half-life, allowing more time for the probe to reach its target.[8]

  • Improving Solubility: PEGylation enhances the water solubility of Cy5, which is beneficial for preparing stable formulations for biological experiments.[9][10]

Key Applications and Methodologies

The enhanced properties of pegylated Cy5 have led to its widespread adoption in several key research areas:

In Vivo Imaging

Pegylated Cy5 is extensively used for non-invasive in vivo imaging in small animal models. Its applications include tumor imaging, biodistribution studies of drugs and nanoparticles, and tracking cellular therapies.

  • Tumor Imaging: When conjugated to targeting ligands such as antibodies or peptides, pegylated Cy5 probes can selectively accumulate in tumors, enabling their visualization.[11] The prolonged circulation time afforded by PEGylation is crucial for achieving high tumor-to-background signal ratios.[12] Studies have shown that PEGylated nanoparticles labeled with Cy5 derivatives exhibit enhanced tumor targetability.[12]

  • Biodistribution and Pharmacokinetics: By labeling a therapeutic agent or nanoparticle with pegylated Cy5, researchers can track its distribution and clearance from the body over time using techniques like whole-body fluorescence imaging.[8][13] This information is critical in drug development for assessing the safety and efficacy of new therapeutics.

Flow Cytometry

In flow cytometry, pegylated Cy5-conjugated antibodies are used for immunophenotyping and identifying specific cell populations. The reduced nonspecific binding of pegylated probes is particularly advantageous in this application, as it minimizes false-positive signals and improves the accuracy of cell sorting and analysis.[14] The tandem dye PE-Cy5, which consists of phycoerythrin (PE) and Cy5, is a very bright fluorophore commonly used in multicolor flow cytometry.[15]

Single-Molecule Imaging

Single-molecule fluorescence resonance energy transfer (smFRET) is a powerful technique for studying the dynamics of biomolecules. Pegylated surfaces are often used to prevent the nonspecific adsorption of proteins to the imaging surface.[16][17] Cy5 is a commonly used acceptor fluorophore in smFRET experiments, often paired with a donor dye like Cy3.[16] PEGylating the Cy5-labeled molecule itself can further reduce unwanted interactions.

Quantitative Data

The advantages of using pegylated Cy5 are evident in the quantitative data from various studies.

ParameterNon-Pegylated ProbePegylated ProbeReference(s)
Circulation Half-life (Nanoparticles) ShorterSignificantly Longer[6]
Tumor Uptake (Nanoparticles) Lower4-6.5 fold higher (size-dependent)
Nonspecific Cell Binding (FACS) HigherReduced[3]
Quantum Yield LowerEnhanced[3]
Photostability LowerIncreased[5]

Experimental Protocols

Synthesis of mPEG-Cy5

This protocol describes a common method for synthesizing methoxy-PEG-Cy5 (mPEG-Cy5).

Materials:

  • mPEG-NH2 (e.g., 5 kDa)

  • Cy5-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Lyophilizer

Procedure:

  • Dissolve mPEG-NH2 and a molar excess of Cy5-NHS ester in anhydrous DMSO.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted Cy5 and DMSO.

  • Freeze-dry the purified solution to obtain mPEG-Cy5 as a blue powder.

  • Characterize the product using techniques like NMR and mass spectrometry.

In Vivo Tumor Imaging Protocol

This protocol outlines a general workflow for in vivo tumor imaging using a pegylated Cy5-labeled targeting probe.

Materials:

  • Tumor-bearing animal model (e.g., mouse with xenograft tumor)

  • Pegylated Cy5-labeled targeting probe (e.g., antibody-Cy5-PEG conjugate)

  • Phosphate-buffered saline (PBS)

  • In vivo imaging system with appropriate filters for Cy5

Procedure:

  • Administer the pegylated Cy5-labeled probe to the tumor-bearing animal, typically via intravenous injection.

  • At various time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the animal and perform whole-body fluorescence imaging.

  • After the final imaging time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.

  • Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Single-Molecule FRET Imaging Protocol

This protocol describes a basic setup for an smFRET experiment using a Cy3- and Cy5-labeled biomolecule on a PEG-passivated surface.

Materials:

  • PEG-passivated microscope slides and coverslips

  • Biotinylated biomolecule labeled with Cy3 (donor) and Cy5 (acceptor)

  • Streptavidin

  • Imaging buffer (e.g., Tris-HCl with an oxygen scavenging system)

  • Total Internal Reflection Fluorescence (TIRF) microscope with lasers for Cy3 and Cy5 excitation

Procedure:

  • Assemble a flow chamber using a PEG-passivated slide and coverslip.

  • Introduce streptavidin into the chamber to bind to the biotinylated PEG surface.

  • Introduce the biotinylated and fluorescently labeled biomolecule, allowing it to immobilize on the surface via the biotin-streptavidin linkage.

  • Wash out unbound molecules with imaging buffer.

  • Image the sample using the TIRF microscope, exciting the Cy3 donor and detecting the emission from both Cy3 and Cy5.

  • Analyze the fluorescence intensity traces of individual molecules to determine FRET efficiency and dynamics.

Visualizations

experimental_workflow_in_vivo_imaging cluster_preparation Probe Preparation cluster_animal_model Animal Model cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis synthesis Synthesis of Pegylated Cy5 Probe characterization Characterization (Purity, Concentration) synthesis->characterization injection Intravenous Injection of Probe characterization->injection tumor_induction Tumor Induction tumor_induction->injection live_imaging In Vivo Imaging (Time Points) injection->live_imaging ex_vivo Ex Vivo Organ Imaging live_imaging->ex_vivo quantification Fluorescence Quantification ex_vivo->quantification biodistribution Biodistribution Analysis quantification->biodistribution

Caption: Workflow for in vivo imaging using a pegylated Cy5 probe.

experimental_workflow_smfret cluster_surface_prep Surface Passivation cluster_sample_immobilization Sample Immobilization cluster_imaging Imaging cluster_analysis Data Analysis peg_coating PEG-Passivated Slide Preparation streptavidin_coating Streptavidin Coating peg_coating->streptavidin_coating biomolecule_binding Immobilization of Biotinylated Cy3-Cy5 Labeled Biomolecule streptavidin_coating->biomolecule_binding tirf_microscopy TIRF Microscopy biomolecule_binding->tirf_microscopy intensity_traces Extraction of Intensity Traces tirf_microscopy->intensity_traces fret_analysis FRET Efficiency Calculation intensity_traces->fret_analysis

Caption: Workflow for a single-molecule FRET experiment.

Conclusion

Pegylated Cy5 fluorescent dyes offer significant advantages over their non-pegylated counterparts, particularly for in vivo and other sensitive biological applications. The reduction in nonspecific binding, enhanced photophysical properties, and improved pharmacokinetics make pegylated Cy5 a versatile and powerful tool for researchers in drug development and the life sciences. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for designing and implementing experiments utilizing this advanced fluorescent probe technology.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 for In Vivo Imaging: A Technical Guide to Feasibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the feasibility of using N-Methyl-N'-(hydroxy-PEG2)-Cy5 as a fluorescent probe for in vivo imaging applications. By leveraging the advantageous near-infrared (NIR) properties of the Cyanine 5 (Cy5) core and the biocompatibility-enhancing features of a short polyethylene (B3416737) glycol (PEG) linker, this molecule presents a promising tool for non-invasive studies in small animals. This document outlines the core spectroscopic properties, detailed experimental protocols for bioconjugation and imaging, and the underlying principles for its application in preclinical research.

Core Concepts: The Synergy of Cy5 and PEGylation

The utility of this compound for in vivo imaging stems from the combination of its constituent parts: the Cy5 fluorophore and the PEG linker. Cy5 is a well-established fluorescent dye that emits in the near-infrared window (650-900 nm), a spectral range where light absorption and scattering by biological tissues are significantly reduced. This minimizes tissue autofluorescence and allows for deeper tissue penetration, leading to a higher signal-to-background ratio in living subjects.[1]

The incorporation of a PEG linker (in this case, a short diethylene glycol unit) offers several key advantages for in vivo applications. PEGylation is a widely used strategy to improve the pharmacokinetic and biopharmaceutical properties of molecules.[2] The hydrophilic nature of the PEG chain enhances the aqueous solubility of the otherwise hydrophobic Cy5 dye, which can help prevent aggregation in biological buffers.[3] Furthermore, PEGylation can reduce non-specific binding to cells and proteins, leading to improved biodistribution and target-specific accumulation when conjugated to a targeting moiety.[2][4]

Spectroscopic and Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be reliably inferred from closely related compounds and the core Cy5 structure. The following tables summarize the key spectroscopic and physicochemical characteristics.

Table 1: Spectroscopic Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Supplier Data)N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5[3][5]Standard Cy5
Excitation Maximum (λex)~649 nm[6]649 - 650 nm~649 - 651 nm[3]
Emission Maximum (λem)~667 nm[6]667 - 691 nm~666 - 671 nm[3]
Molar Extinction Coefficient (ε)Not specified~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ)Not specifiedNot specified~0.2[3]
Recommended Laser Line633 nm or 647 nm633 nm or 647 nm[3]633 nm or 647 nm[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₄₁ClN₂O₃
Molecular Weight537.13 g/mol
SolubilityPredicted to have good solubility in aqueous buffers, DMSO, DMF[5][6]
Reactive GroupTerminal Hydroxyl (-OH)

Experimental Protocols

The successful application of this compound for in vivo imaging requires its covalent attachment to a targeting biomolecule, such as an antibody, peptide, or small molecule, that can deliver the fluorescent payload to a specific site of interest. The terminal hydroxyl group of this dye is not directly reactive with common functional groups on biomolecules (e.g., amines or thiols) and therefore requires chemical activation.

Protocol 1: Activation of the Hydroxyl Group and Conjugation to a Protein

This protocol describes a general method for activating the terminal hydroxyl group to create an amine-reactive N-hydroxysuccinimidyl (NHS) ester, followed by conjugation to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Activation of the Dye: a. Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF. b. Add a 2-fold molar excess of TEA or DIPEA to the solution. c. Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Preparation of the Protein: a. Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Conjugation: a. Add the activated dye solution dropwise to the protein solution while gently stirring. A typical molar ratio of dye to protein is between 5:1 and 20:1. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: a. Separate the dye-protein conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: a. Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5). The DOL can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

G cluster_activation Activation of Hydroxyl Group cluster_conjugation Conjugation to Protein cluster_purification Purification Dye_OH This compound Activated_Dye Dye-O-NHS Ester Dye_OH->Activated_Dye + DSC, TEA in DMF DSC N,N'-Disuccinimidyl carbonate (DSC) Conjugate Dye-Protein Conjugate Activated_Dye->Conjugate Protein_NH2 Protein with Primary Amines (-NH2) Protein_NH2->Conjugate SEC Size-Exclusion Chromatography Conjugate->SEC Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate

Caption: Proposed workflow for the activation of this compound and its conjugation to a protein.

Protocol 2: In Vivo Fluorescence Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging of a Cy5-labeled probe in a mouse model.

Materials:

  • Purified Cy5-labeled probe

  • Tumor-bearing or healthy mice

  • In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[1]

  • Anesthesia (e.g., isoflurane)

  • Sterile vehicle (e.g., PBS)

Procedure:

  • Animal Preparation: a. Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). b. Place the mouse in the imaging chamber of the in vivo imaging system. c. Acquire a baseline (pre-injection) image to determine the level of autofluorescence.

  • Probe Administration: a. Administer the Cy5-labeled probe at the desired dose (typically 1-10 nmol per mouse) via an appropriate route (e.g., intravenous tail vein injection).

  • Image Acquisition: a. Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and target accumulation of the probe.[1]

  • Data Analysis: a. Draw Regions of Interest (ROIs) around the target tissue (e.g., tumor) and other organs or background areas. b. Quantify the average fluorescence intensity within each ROI. c. Calculate the tumor-to-background ratio to assess the specificity of the probe.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol details the steps for assessing the distribution of the Cy5-labeled probe in various organs after the final in vivo imaging time point.

Materials:

  • In vivo imaged mice

  • Surgical tools for dissection

  • PBS for rinsing organs

  • In vivo imaging system

Procedure:

  • Euthanasia and Tissue Harvesting: a. Immediately following the final in vivo imaging session, euthanize the mouse using an approved method. b. Perfuse the animal with saline to remove blood from the organs.[1] c. Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[1]

  • Ex Vivo Imaging: a. Arrange the dissected organs in the imaging chamber. b. Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.

  • Data Quantification: a. Draw ROIs around each organ and quantify the average fluorescence intensity. b. This data provides a more accurate measure of probe accumulation in different tissues compared to in vivo imaging alone.

G Start Start: Cy5-Conjugate Ready Animal_Prep Animal Preparation (Anesthesia) Start->Animal_Prep Baseline_Imaging Acquire Baseline Image Animal_Prep->Baseline_Imaging Probe_Admin Administer Cy5-Conjugate Baseline_Imaging->Probe_Admin InVivo_Imaging In Vivo Imaging at Multiple Time Points Probe_Admin->InVivo_Imaging Data_Analysis_InVivo In Vivo Data Analysis (ROI Quantification) InVivo_Imaging->Data_Analysis_InVivo Euthanasia Euthanize Animal InVivo_Imaging->Euthanasia Final Time Point Tissue_Harvest Harvest Organs and Tumor Euthanasia->Tissue_Harvest ExVivo_Imaging Ex Vivo Organ Imaging Tissue_Harvest->ExVivo_Imaging Data_Analysis_ExVivo Ex Vivo Data Analysis ExVivo_Imaging->Data_Analysis_ExVivo End End of Study Data_Analysis_ExVivo->End

Caption: Comprehensive workflow for in vivo and ex vivo imaging using a Cy5-conjugated probe.

Feasibility and Considerations

The use of this compound for in vivo imaging is highly feasible, building upon the well-documented success of other PEGylated Cy5 dyes. The primary advantages include:

  • Favorable Optical Properties: Emission in the NIR window allows for sensitive detection in living animals.

  • Enhanced Biocompatibility: The PEG linker is expected to improve solubility and reduce non-specific interactions.

  • Versatile Chemistry: The terminal hydroxyl group, while requiring activation, offers a handle for conjugation to a wide range of biomolecules.

Researchers should consider the following:

  • Degree of Labeling (DOL): An optimal DOL is crucial. Over-labeling can lead to quenching of the fluorescent signal and may alter the biological activity of the conjugated protein.

  • Pharmacokinetics: The short PEG2 linker will likely result in relatively rapid renal clearance for the unconjugated dye or small molecule conjugates. The pharmacokinetics will be predominantly influenced by the nature of the targeting moiety it is attached to.

  • Control Experiments: Appropriate controls, such as imaging with the unconjugated dye or a non-targeted conjugate, are essential to validate the specificity of the targeted probe.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with N-Methyl-N'-(hydroxy-PEG2)-Cy5, a cyanine-based fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the Cy5 dye, which can improve the solubility of the resulting conjugate and minimize non-specific interactions.[1][2] This protocol is designed for the common N-hydroxysuccinimide (NHS) ester derivative of the dye, which readily reacts with primary amines on the protein to form stable amide bonds.[3] Adherence to this protocol will enable the reliable production of fluorescently labeled proteins for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[3]

Spectroscopic Properties

The key spectral characteristics of this compound are summarized below. These values are crucial for the accurate determination of the degree of labeling.

PropertyValue
Excitation Maximum (λex)~649 nm[4]
Emission Maximum (λem)~667 nm[4]
Molar Extinction Coefficient (ε) of Cy5~250,000 cm⁻¹M⁻¹

Experimental Protocols

Materials and Reagents
  • This compound NHS Ester: Store at -20°C, desiccated and protected from light.[5]

  • Protein of Interest: Purified and in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 2-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for reaction with the NHS ester.[6]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[7][8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the dye.[4][9]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column.[10][4]

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[3]

Protein Preparation
  • Ensure the protein solution is free of any amine-containing substances and at a concentration of at least 2 mg/mL for efficient labeling.[6]

  • If necessary, exchange the buffer to the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) using dialysis or a desalting column.[3] The optimal pH for the labeling reaction is between 8.3 and 8.5.[8]

Dye Preparation
  • Allow the vial of this compound NHS Ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[7] For example, for 1 µmol of dye, add 100 µL of DMSO.[7]

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh before use.[7]

Labeling Reaction
  • The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) should be determined empirically. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[3]

  • While gently stirring the protein solution, add the calculated volume of the dye stock solution dropwise.[7]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[4][7]

Purification of the Labeled Protein

It is critical to remove any unreacted "free" dye from the labeled protein to avoid high background in downstream applications.[10]

  • Gel Filtration/Spin Column Chromatography: This is a rapid method for separating the larger labeled protein from the smaller, unreacted dye molecules.[10]

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Centrifuge (for spin columns) or allow the mixture to run through the column (for gravity-flow columns).[10]

    • The first colored fraction to elute will be the labeled protein. The free dye will be retained in the column or elute later.[10]

  • Dialysis: This method is also effective but more time-consuming.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of buffer (e.g., PBS) with several buffer changes to ensure complete removal of the free dye.[11]

Characterization of the Labeled Protein

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, must be determined. An optimal DOL for many applications is between 2 and 7.[3] Over-labeling can lead to fluorescence quenching.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and ~650 nm (A650) using a spectrophotometer.[10]

  • Calculate the concentration of the protein and the dye using the following equations:

    • Correction Factor (CF) for Cy5 at 280 nm: CF = 0.05

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Dye Concentration (M) = A₆₅₀ / ε_dye

  • Degree of Labeling (DOL) = [Dye Concentration (M)] / [Protein Concentration (M)]

Quantitative Data Summary

ParameterRecommended Range/Value
Protein Concentration for Labeling2 - 10 mg/mL[6]
Reaction Buffer pH8.3 - 8.5[8]
Molar Ratio of Dye to Protein (starting)10:1 to 20:1[3]
Reaction Time1 hour[4]
Reaction TemperatureRoom Temperature
Optimal Degree of Labeling (DOL)2 - 7

Visualizations

G cluster_0 Chemical Reaction Protein-NH2 Protein-NH₂ Labeled_Protein Labeled Protein (Stable Amide Bond) Protein-NH2->Labeled_Protein + Cy5-NHS Cy5-NHS This compound NHS Ester NHS N-hydroxysuccinimide Cy5-NHS->NHS releases

Caption: Reaction of protein primary amines with Cy5 NHS ester.

G A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Labeling Reaction (1 hr, RT, protected from light) A->C B 2. Prepare Dye Stock Solution (10 mM in DMSO/DMF) B->C D 4. Purification (Gel Filtration / Dialysis) C->D E 5. Characterization (Calculate DOL) D->E F Labeled Protein Conjugate E->F

Caption: Experimental workflow for protein labeling.

References

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methyl-N'-(hydroxy-PEG2)-Cy5 for live-cell imaging studies. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the Cy5 dye, making it an excellent tool for tracking dynamic cellular processes in aqueous environments with reduced non-specific binding.

Introduction to this compound

This compound is a far-red fluorescent cyanine (B1664457) dye suitable for a range of live-cell imaging applications. Its emission in the far-red spectrum minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio. The hydrophilic PEG linker improves solubility in aqueous buffers and minimizes non-specific interactions with cellular surfaces. The terminal hydroxyl group, while not reactive towards proteins, makes this dye an excellent tracer for fluid-phase uptake processes such as endocytosis and macropinocytosis. It can also be used as a non-reactive control for targeted imaging studies or be further functionalized for specific targeting applications.

Spectroscopic Properties

The spectroscopic properties of this compound are primarily determined by the Cy5 core. Below is a summary of its key characteristics, with comparative data for the standard Cy5 dye.

PropertyThis compound (Typical Values)Standard Cy5
Excitation Maximum (λex) ~649 nm~649 nm
Emission Maximum (λem) ~667 nm~666 nm
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2~0.2
Recommended Laser Line 633 nm or 647 nm633 nm or 647 nm
Solubility High in aqueous buffers (e.g., PBS), DMSO, DMFSoluble in DMSO, DMF; limited aqueous solubility

Key Applications in Live-Cell Imaging

The primary application for this non-targeted, hydrophilic dye is the study of fluid-phase endocytosis, a fundamental cellular process for the uptake of extracellular fluid and solutes.

  • Tracking Endocytic Pathways: Visualize and quantify the internalization of extracellular fluid through endosomes and their subsequent trafficking within the cell.

  • Investigating Macropinocytosis: As a fluid-phase marker, this dye is ideal for studying macropinocytosis, a form of endocytosis involved in nutrient scavenging, immune surveillance, and cell migration.[1] This process is often upregulated in cancer cells.

  • Negative Control: Can be used as a non-targeting control in experiments with actively targeted Cy5-labeled probes to assess the level of non-specific uptake.

Signaling Pathway: Macropinocytosis

Macropinocytosis is a complex signaling process that results in the formation of large endocytic vesicles called macropinosomes. This pathway is often initiated by growth factors, such as Epidermal Growth Factor (EGF), which activate receptor tyrosine kinases (RTKs) like the EGFR.[2][3][4] This activation triggers a signaling cascade involving PI3K and Rac1, leading to actin-driven membrane ruffling and the engulfment of extracellular fluid.[5][6]

Macropinocytosis_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Rac1 Rac1 PIP3->Rac1 Activates Actin Actin Polymerization Rac1->Actin Promotes Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome Live_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture cells on glass-bottom dish Wash Wash cells with PBS Cell_Culture->Wash Dye_Prep Prepare staining solution (0.1-0.5 mg/mL) Stain Add staining solution Dye_Prep->Stain Wash->Stain Image Time-lapse imaging (Confocal Microscopy) Stain->Image Segmentation Cell Segmentation (ROI) Image->Segmentation Quantification Measure intracellular fluorescence intensity Segmentation->Quantification Vesicle_Analysis Count and track vesicles Segmentation->Vesicle_Analysis Plotting Plot uptake kinetics Quantification->Plotting

References

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It is characterized by its far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances its hydrophilicity, improving solubility in aqueous buffers and minimizing non-specific binding, making it a robust tool for confocal microscopy applications.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in confocal microscopy.

Photophysical Properties

The selection of a suitable fluorophore is a critical step in designing fluorescence microscopy experiments.[4] The photophysical properties of this compound are primarily determined by the Cy5 core. Below is a summary of its key spectroscopic characteristics, with data from a closely related and structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, used as a reference.

PropertyValueReference
Excitation Maximum (λex)649 - 650 nm[1][2][3][5]
Emission Maximum (λem)667 - 691 nm[1][2][3][5]
Molar Extinction Coefficient (ε)~107,000 - 170,000 M⁻¹cm⁻¹[1][2][3]
Quantum Yield (Φ)~0.2 (for parent Cy5)[1][2]
Recommended Laser Line633 nm or 647 nm[1]
SolubilityWater, DMSO, DMF, DCM[1][5]

Applications in Confocal Microscopy

The far-red emission of this compound makes it an ideal candidate for various confocal microscopy applications, including:

  • Immunofluorescence: The hydroxyl group on the PEG linker can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester, to allow for covalent labeling of primary amines on antibodies.[2] This enables the specific detection and localization of target proteins within cells and tissues.

  • PROTAC Research: This molecule is described as a PEG-based PROTAC linker.[6][7] PROTACs (Proteolysis Targeting Chimeras) are molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[6][7] A fluorescently labeled PROTAC allows for the visualization of its uptake, distribution, and co-localization with the target protein or components of the proteasome machinery.

  • Live-Cell Imaging: The enhanced hydrophilicity and biocompatibility imparted by the PEG linker make this dye suitable for imaging dynamic processes in living cells.[2][3]

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells

This protocol provides a general guideline for staining fixed cells with a conjugate of this compound.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound conjugated to a primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the this compound conjugated antibody in Blocking Buffer to the desired concentration.

    • Incubate cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the specimen using a confocal microscope equipped with a 633 nm or 647 nm laser line for excitation.

    • Set the emission detection window to capture the fluorescence between 660 nm and 700 nm.

Protocol 2: Protein Labeling with a Functionalized Cy5-PEG-NHS Ester

The hydroxyl group of this compound can be activated to an NHS ester for labeling proteins.[2]

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Cy5-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.

  • Prepare the Dye Solution:

    • Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A starting point is a 10-fold molar excess of dye to protein.

    • Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column.

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

Diagrams

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

G General Confocal Microscopy Workflow cluster_prep Sample Preparation cluster_imaging Confocal Imaging cluster_analysis Data Analysis cell_culture Cell Culture fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking staining Staining with Cy5 Conjugate blocking->staining mounting Mounting staining->mounting laser Excitation (633/647 nm laser) mounting->laser objective Objective Lens laser->objective pinhole Confocal Pinhole objective->pinhole detector Detector (PMT/APD) pinhole->detector image Digital Image detector->image processing Image Processing image->processing quantification Quantification processing->quantification interpretation Interpretation quantification->interpretation

Caption: General workflow for confocal microscopy from sample preparation to data analysis.

G PROTAC Mechanism of Action protac PROTAC Target Binder Linker (Cy5-PEG) E3 Ligase Binder target Target Protein protac:f0->target e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase ub Ubiquitin target->ub proteasome Proteasome target->proteasome Degradation e3_ligase->target Ubiquitination degradation Peptide Fragments proteasome->degradation

References

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Single-Molecule FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Methyl-N'-(hydroxy-PEG2)-Cy5 as an acceptor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This document covers the dye's spectroscopic properties, protocols for labeling, and detailed procedures for conducting and analyzing smFRET experiments.

Introduction to this compound

This compound is a derivative of the widely used cyanine (B1664457) dye, Cy5. It is characterized by the presence of a polyethylene (B3416737) glycol (PEG) linker, which enhances its utility in biological applications. The PEG linker increases the dye's hydrophilicity, leading to improved solubility in aqueous buffers and a reduction in non-specific binding to surfaces and biomolecules.[1][2][3] These properties are highly advantageous for smFRET experiments, which are sensitive to environmental factors and surface interactions. The terminal hydroxyl group on the PEG linker also allows for further chemical modification and conjugation.[2][4]

This dye is particularly well-suited for studying the conformational dynamics and interactions of biomolecules such as proteins and nucleic acids. Its emission in the far-red region of the spectrum minimizes autofluorescence from biological samples.[1][2] Notably, this compound has been identified as a component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), suggesting its potential in smFRET-based studies of targeted protein degradation and related drug development research.[5]

Spectroscopic Properties

The photophysical properties of this compound are largely determined by the Cy5 core. The key spectroscopic parameters are summarized in the table below. It is important to note that while data for the specific N-methyl and PEG2 variant is available from suppliers, some photophysical parameters like quantum yield are often reported for the general class of PEGylated Cy5 dyes.

Spectroscopic PropertyValueReferences
Excitation Maximum (λex)649 - 650 nm[4][6]
Emission Maximum (λem)667 - 691 nm[3][4][6]
Molar Extinction Coefficient (ε)~107,000 cm⁻¹M⁻¹[3][6]
Recommended Laser Line633 nm or 647 nm[6]
SolubilityWater, DMSO, DMF, DCM[3][6]

Note: The quantum yield of PEGylated Cy5 derivatives has been reported to be lower than that of non-PEGylated Cy5.[1] Researchers should characterize the specific dye conjugate under their experimental conditions for the most accurate results.

Experimental Protocols

The following protocols provide a general framework for using this compound in smFRET experiments. These should be optimized for the specific biological system under investigation.

Protocol 1: Labeling of Biomolecules

Site-specific labeling of biomolecules with the donor and acceptor fluorophores is critical for successful smFRET experiments. The hydroxyl group of this compound can be activated (e.g., to an NHS ester) to react with primary amines on proteins or modified nucleic acids.

Materials:

  • This compound (activated form, e.g., NHS ester)

  • Donor fluorophore with appropriate reactivity (e.g., Cy3-maleimide)

  • Purified protein or amino-modified DNA/RNA

  • Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Biomolecule: Ensure the biomolecule is in a suitable buffer for labeling and at a concentration that allows for efficient reaction. For proteins, ensure a unique, accessible cysteine for donor labeling (if using maleimide (B117702) chemistry) and accessible lysines for acceptor labeling.

  • Dissolve the Dyes: Immediately before use, dissolve the activated this compound and the donor dye in a small amount of anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the donor dye to the biomolecule solution at a 5-10 fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

    • Remove the excess donor dye using a size-exclusion column.

    • Add the activated this compound to the donor-labeled biomolecule at a 10-20 fold molar excess. Incubate for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the quenching solution to a final concentration of 100 mM and incubate for 30 minutes to stop the labeling reaction.

  • Purification: Remove the unreacted acceptor dye by size-exclusion chromatography.

  • Characterization: Determine the labeling efficiency by measuring the absorbance of the labeled biomolecule at the absorbance maxima of the protein/nucleic acid and the two dyes.

Protocol 2: Single-Molecule FRET Imaging via TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is a common technique for smFRET as it excites a thin layer of the sample near the coverslip, reducing background fluorescence.

Materials:

  • Labeled biomolecules

  • PEG-passivated quartz slides and coverslips with biotin-PEG[7][8]

  • Streptavidin

  • Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 2 mM MgCl₂)[9]

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)[9]

  • Triplet-state quencher (e.g., Trolox)[9]

  • TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3 and 640 nm for Cy5) and an EMCCD camera[7][9]

Procedure:

  • Surface Passivation: Prepare PEG-passivated surfaces to minimize non-specific binding of the biomolecules.[7][8]

  • Immobilization:

    • Incubate the PEG-passivated surface with streptavidin.

    • Introduce the biotinylated and dual-labeled biomolecules at a low concentration (pM range) to achieve single-molecule density.

  • Imaging:

    • Mount the sample on the TIRF microscope.

    • Excite the donor fluorophore (e.g., Cy3 at 532 nm).

    • Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror to split the emission.[9]

    • Record movies of the fluorescence signals with an appropriate frame rate (e.g., 50 ms).[9]

  • Data Acquisition: Acquire data from multiple molecules and different regions of the slide.

Protocol 3: Data Analysis

smFRET data analysis involves identifying single-molecule events, calculating FRET efficiency, and interpreting the results in the context of the biological question.

Software:

  • Image processing software (e.g., ImageJ)

  • Custom scripts or software for single-molecule analysis (e.g., HaMMy for Hidden Markov Modeling)[8]

Procedure:

  • Identify Single Molecules: Locate individual fluorescent spots corresponding to single molecules in the recorded movies.

  • Extract Intensity Traces: For each single molecule, extract the fluorescence intensity of the donor and acceptor as a function of time.

  • Correct for Background and Crosstalk: Subtract the background fluorescence from each channel and correct for any spectral crosstalk between the donor and acceptor emission channels.

  • Calculate FRET Efficiency: Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A) where I_A is the acceptor intensity and I_D is the donor intensity.

  • Generate FRET Histograms: Plot a histogram of the FRET efficiency values from all molecules to identify different conformational states.

  • Analyze Dynamics: For molecules showing transitions between different FRET states, use techniques like Hidden Markov Modeling to determine the transition rates and the lifetimes of the different states.[8]

Visualizations

Experimental Workflow for smFRET

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Labeling Biomolecule Labeling (Donor & Acceptor) Purification Purification Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Extraction Intensity Trace Extraction TIRF->Extraction FRET_Calc FRET Efficiency Calculation Extraction->FRET_Calc HMM Hidden Markov Modeling FRET_Calc->HMM Dye_Properties cluster_core Cy5 Core cluster_linker PEG Linker Dye This compound Spectral Spectroscopic Properties (Excitation/Emission) Dye->Spectral Photophysics Photophysical Properties (Blinking, Photobleaching) Dye->Photophysics Solubility Increased Water Solubility Dye->Solubility Binding Reduced Non-specific Binding Dye->Binding

References

Application Notes and Protocols for Nucleic Acid Labeling with N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of nucleic acids using N-Methyl-N'-(hydroxy-PEG2)-Cy5. This cyanine (B1664457) dye, functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal hydroxyl group, offers a versatile tool for the sensitive detection of DNA and RNA in various applications, including fluorescence microscopy, in situ hybridization (FISH), and microarray analysis. The PEG linker enhances the hydrophilicity of the Cy5 dye, potentially reducing aggregation and non-specific binding in biological systems.

The labeling strategy involves a two-step process. First, the terminal hydroxyl group of this compound is activated to create a reactive ester. This activated dye is then covalently coupled to an amine-modified nucleic acid. These protocols provide a framework for achieving efficient and reproducible labeling for downstream applications.

Spectroscopic and Physicochemical Properties

A summary of the key properties of Cy5 and related derivatives is presented below. These values are essential for designing experiments and analyzing results.

PropertyValueReference
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Molar Extinction Coefficient (ε) at λex~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.20
PEG LinkerPEG2
Reactive Group (native)Hydroxyl (-OH)
Reactive Group (activated)N-hydroxysuccinimidyl (NHS) ester

Experimental Protocols

This section details the procedures for activating this compound and subsequently labeling amine-modified nucleic acids.

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the conversion of the terminal hydroxyl group of the dye to a reactive N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC).

  • Add a 2-fold molar excess of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Extract the activated dye with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound-NHS ester by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol details the conjugation of the activated Cy5-NHS ester to a primary amine on a modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

  • Activated this compound-NHS ester (from Protocol 1)

  • 0.1 M Sodium bicarbonate or sodium borate (B1201080) buffer (pH 8.5-9.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Desalting columns (e.g., Glen Gel-Pak™) or HPLC system for purification

Procedure:

  • Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.

  • Prepare a stock solution of the activated Cy5-NHS ester in anhydrous DMF or DMSO (typically 10-20 mM).

  • Add a 5- to 20-fold molar excess of the activated Cy5-NHS ester solution to the oligonucleotide solution.

  • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.

  • Purify the labeled oligonucleotide from the excess dye and reaction byproducts using a desalting column or by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purity and concentration of the labeled oligonucleotide by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the nucleic acid) and ~649 nm (for the Cy5 dye).

Quantitative Data Summary

The efficiency of nucleic acid labeling is a critical parameter for successful downstream applications. The following table summarizes typical quantitative data for labeling oligonucleotides with Cy5-NHS esters.

ParameterTypical Value/RangeMethod of Determination
Activation Reaction
Yield of NHS Ester Formation>80% (Estimated)Mass Spectrometry, NMR
Labeling Reaction
Dye-to-Oligo Molar Ratio (Input)5:1 to 20:1Calculation
Labeling Efficiency>90%RP-HPLC, UV-Vis Spectroscopy
Purification
Purity of Labeled Oligonucleotide>95%RP-HPLC
Recovery of Labeled Oligonucleotide>80%UV-Vis Spectroscopy

Visualizations

Signaling Pathway: Fluorescence Emission

A Ground State (S0) B Excited State (S1) A->B Excitation (~649 nm) B->A Non-radiative decay C Fluorescence Emission B->C Photon Emission (~667 nm) cluster_0 Step 1: Dye Activation cluster_1 Step 2: Labeling Reaction cluster_2 Step 3: Purification A This compound C Activated Cy5-NHS Ester A->C B Activation Reagent (e.g., DSC) B->C E Labeled Oligonucleotide C->E D Amine-Modified Oligonucleotide D->E F Purified Labeled Oligonucleotide E->F A Labeling Efficiency B pH of Reaction B->A C Dye:Oligo Ratio C->A D Reaction Time D->A E Purity of Reagents E->A

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a versatile, PEG-based PROTAC linker that incorporates a Cy5 fluorophore. This fluorescent tag enables the direct visualization and quantification of the PROTAC's cellular uptake, distribution, and engagement with its target, providing invaluable insights into its mechanism of action. The hydrophilic PEG2 spacer enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule. The terminal hydroxyl group offers a reactive handle for conjugation to a ligand for the protein of interest.

These application notes provide detailed protocols for utilizing PROTACs synthesized with the this compound linker in key experimental workflows.

Spectroscopic Properties

The photophysical characteristics of a PROTAC incorporating this compound are primarily determined by the Cy5 cyanine (B1664457) dye.

PropertyValue
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Recommended Laser Line633 nm or 647 nm
SolubilityEnhanced aqueous solubility due to the PEG linker

Key Applications & Protocols

The fluorescent nature of PROTACs synthesized with this compound allows for a range of applications to characterize their activity.

Cellular Uptake and Subcellular Localization

The ability of a PROTAC to penetrate the cell membrane and reach its intracellular target is a prerequisite for its activity. The intrinsic fluorescence of the Cy5 tag allows for the direct measurement of cellular uptake and visualization of its subcellular distribution.

Protocol 1A: Cellular Uptake Quantification by Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a Cy5-labeled PROTAC using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cy5-labeled PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer compatible with Cy5 excitation/emission spectra

Procedure:

  • Cell Plating: Seed cells in a 24-well plate at a density that allows for sub-confluency at the time of the experiment. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the Cy5-labeled PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to microcentrifuge tubes.

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the wash step twice to remove any unbound PROTAC.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable volume of PBS. Analyze the cells on a flow cytometer, exciting with a 633 nm or 640 nm laser and detecting emission in the appropriate channel for Cy5 (typically ~660/20 nm).

  • Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity (MFI) of the Cy5 signal for each sample.

Protocol 1B: Subcellular Localization by Confocal Microscopy

This protocol details the visualization of the subcellular distribution of a Cy5-labeled PROTAC.

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • Cy5-labeled PROTAC stock solution

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of Cy5-labeled PROTAC in complete culture medium.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber.

    • Allow the cells to equilibrate.

    • If desired, add Hoechst 33342 for nuclear counterstaining according to the manufacturer's protocol.

    • Acquire images using the appropriate laser lines and emission filters for Cy5 (e.g., 633 nm excitation, 650-700 nm emission) and Hoechst 33342 (e.g., 405 nm excitation, 450/50 nm emission).

    • Capture images at different time points to observe the dynamics of uptake and localization.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the Cy5-labeled PROTAC (e.g., cytoplasm, nucleus, specific organelles).

Target Engagement

Observing the co-localization of the Cy5-labeled PROTAC with its target protein can provide evidence of target engagement within the cell.

Protocol 2: Target Engagement by Co-localization Imaging

This protocol describes how to assess the co-localization of a Cy5-labeled PROTAC with a fluorescently-tagged target protein.

Materials:

  • Cell line expressing the protein of interest tagged with a fluorescent protein (e.g., GFP-POI)

  • Glass-bottom imaging dishes

  • Cy5-labeled PROTAC

  • Confocal microscope

Procedure:

  • Cell Culture: Culture the GFP-POI expressing cells on glass-bottom dishes.

  • PROTAC Incubation: Treat the cells with the Cy5-labeled PROTAC at a suitable concentration and for an appropriate duration to allow for cellular uptake and target binding.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • Acquire images in both the GFP channel (e.g., 488 nm excitation, 500-550 nm emission) and the Cy5 channel (e.g., 633 nm excitation, 650-700 nm emission).

  • Co-localization Analysis: Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to quantify the degree of co-localization between the GFP-POI and the Cy5-PROTAC signals. A high degree of co-localization suggests target engagement.

Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein. While the Cy5 tag itself is used for tracking the PROTAC, its effect on protein levels needs to be quantified by other methods.

Protocol 3: Quantification of Protein Degradation by Western Blot

A classic and widely used method to measure the reduction in target protein levels.

Materials:

  • Cells of interest

  • PROTAC synthesized with this compound linker

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a set time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with the primary antibody for the POI and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 4: High-Throughput Protein Degradation Assessment using HiBiT Assay

A sensitive, luminescence-based method for quantifying protein degradation in real-time. This requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.

Materials:

  • Cell line with the POI endogenously tagged with HiBiT

  • White, opaque 96-well assay plates

  • PROTAC stock solution

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-POI cells into a white, opaque 96-well plate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired time course.

  • Lysis and Luminescence Measurement:

    • At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells.

    • Incubate on an orbital shaker to ensure complete lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells. This allows for the determination of degradation kinetics (DC50 and Dmax).

Data Presentation

Quantitative data from the above experiments can be summarized to compare the efficacy of different PROTACs.

Table 1: Cellular Uptake of Cy5-PROTACs

PROTAC CompoundConcentration (µM)Incubation Time (h)Mean Fluorescence Intensity (MFI)
PROTAC-A-Cy51415,000
PROTAC-B-Cy51425,000
Vehicle Control-4500

Table 2: Protein Degradation Efficacy

PROTAC CompoundDC50 (nM)Dmax (%)
PROTAC-A5090
PROTAC-B10075

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Degradation of BTK by a PROTAC can inhibit downstream signaling, which is crucial for the proliferation and survival of certain B-cell malignancies.[1]

PROTAC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Ternary_Complex BTK-PROTAC-E3 Ternary Complex BTK->Ternary_Complex DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca2+ DAG_IP3->PKC_Ca NFkB NF-κB PKC_Ca->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression PROTAC Cy5-PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_BTK Ub-BTK Ternary_Complex->Ub_BTK Ub Ubiquitin Ub->Ub_BTK Ubiquitination Proteasome Proteasome Ub_BTK->Proteasome Degraded_BTK Degraded BTK Proteasome->Degraded_BTK Degradation

Caption: PROTAC-mediated degradation of BTK disrupts BCR signaling.

Experimental Workflow

The following diagram outlines the typical experimental workflow for characterizing a novel PROTAC synthesized with the this compound linker.

PROTAC_Workflow start Start: Synthesize Cy5-PROTAC uptake 1. Cellular Uptake (Flow Cytometry & Confocal Microscopy) start->uptake engagement 2. Target Engagement (Co-localization) uptake->engagement degradation 3. Protein Degradation (Western Blot / HiBiT) engagement->degradation downstream 4. Downstream Effects (e.g., Cell Viability Assay) degradation->downstream end End: Characterized PROTAC downstream->end

Caption: Experimental workflow for Cy5-PROTAC characterization.

References

Application Notes and Protocols for Flow Cytometry using N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Methyl-N'-(hydroxy-PEG2)-Cy5 in flow cytometry. This far-red fluorescent dye is well-suited for multicolor flow cytometry experiments due to its bright signal and minimal interference from cellular autofluorescence.[1] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions and can reduce non-specific binding, making it a valuable tool for labeling and tracking biomolecules.[2][3][4]

Introduction to this compound

This compound is a member of the cyanine (B1664457) dye family, known for high molar extinction coefficients and good quantum yields.[1] Its fluorescence emission in the far-red region of the spectrum is particularly advantageous for biological imaging and flow cytometry, as it minimizes autofluorescence from endogenous molecules.[3] The terminal hydroxyl group on the PEG linker allows for further chemical modification and conjugation to various biomolecules.[4][5][6]

Data Presentation: Spectroscopic Properties

The selection of appropriate laser lines and filters is critical for optimal signal detection. The spectroscopic properties of this compound are summarized below in comparison to the parent Cy5 dye.

PropertyThis compoundStandard Cy5
Excitation Maximum (λex) ~649-650 nm[2][3]~649-651 nm[2]
Emission Maximum (λem) ~667-691 nm[2][3]~666-671 nm[2]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[2]~250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) Not specified; a similar PEGylated Cy5 derivative has a reported quantum yield of 0.07.[4]~0.2[2][3]
Recommended Laser Line 633 nm (HeNe) or 647 nm (Krypton-ion)[1][2]633 nm (HeNe) or 647 nm (Krypton-ion)[1][2]
Solubility Water, DMSO, DMF, DCM[2][6]Soluble in DMSO and DMF[2]

Experimental Protocols

This section details the protocols for antibody conjugation and subsequent cell staining for flow cytometry analysis.

Protocol for Antibody Conjugation

The terminal hydroxyl group of this compound requires activation to an amine-reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on proteins.

Materials:

  • This compound

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Gel filtration column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Activation of this compound (Conversion to NHS Ester):

    • This step should be performed in an anhydrous environment to prevent hydrolysis of the activated ester.

    • Dissolve this compound and a molar excess (e.g., 1.5 equivalents) of DSC in anhydrous DMSO.

    • Add a slight molar excess of TEA (e.g., 2 equivalents) to catalyze the reaction.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5) at a concentration of 2-10 mg/mL.[3]

  • Labeling Reaction:

    • Immediately after activation, add the Cy5-PEG-NHS ester solution to the antibody solution. A molar dye-to-protein ratio of 8:1 to 12:1 is a good starting point for IgG antibodies.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[1]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[1]

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Protocol for Cell Surface Staining

This protocol provides a general procedure for staining cell surface markers on suspended cells.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Cy5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[1]

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific antibody binding, incubate cells with an Fc block reagent for 10-15 minutes at 4°C.[1]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.[1]

    • Add the predetermined optimal concentration of the Cy5-conjugated antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[1]

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.[1]

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[1]

    • Carefully decant the supernatant.

    • Repeat the wash step twice.[1]

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[1]

    • (Optional) Add a viability dye just before analysis to exclude dead cells.[1]

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.[1]

Protocol for Intracellular Staining

For the detection of intracellular targets, cells must be fixed and permeabilized prior to staining.

Materials:

  • Cell suspension

  • Cy5-conjugated primary antibody

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)

  • FACS tubes

Procedure:

  • Cell Preparation and Surface Staining (Optional):

    • Follow steps 1-4 of the Cell Surface Staining protocol if cell surface markers are also being analyzed.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature in the dark.[7]

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the cells in 2 mL of 1X Permeabilization Buffer and incubate for 5 minutes at room temperature.[7]

    • Centrifuge at 350-500 x g for 5 minutes and discard the supernatant.[7]

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.[7]

    • Add the optimal concentration of the Cy5-conjugated antibody.

    • Incubate for 20-60 minutes at 4°C in the dark.[7]

  • Washing and Data Acquisition:

    • Wash the cells twice with 1 mL of Permeabilization Buffer.

    • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Visualizations

Antibody_Conjugation_Workflow cluster_activation Dye Activation cluster_labeling Antibody Labeling cluster_purification Purification Dye This compound Reaction1 Activation Dye->Reaction1 Reagents DSC + TEA in Anhydrous DMSO Reagents->Reaction1 Activated_Dye Amine-Reactive Cy5-PEG-NHS Ester Conjugation Conjugation Activated_Dye->Conjugation Reaction1->Activated_Dye Antibody Primary Antibody (Amine-Free Buffer) Antibody->Conjugation Labeled_Ab Cy5-Conjugated Antibody Conjugation->Labeled_Ab Purification Gel Filtration Labeled_Ab->Purification Final_Product Purified Labeled Antibody Purification->Final_Product

Caption: Workflow for the conjugation of this compound to a primary antibody.

Flow_Cytometry_Workflow Start Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Start->Fc_Block Staining_Choice Staining Protocol? Fc_Block->Staining_Choice Surface_Stain Surface Staining with Cy5-Ab Staining_Choice->Surface_Stain Surface Fix_Perm Fixation & Permeabilization Staining_Choice->Fix_Perm Intracellular Wash1 Wash Cells Surface_Stain->Wash1 Intra_Stain Intracellular Staining with Cy5-Ab Fix_Perm->Intra_Stain Wash2 Wash Cells Intra_Stain->Wash2 Acquisition Data Acquisition on Flow Cytometer Wash1->Acquisition Wash2->Acquisition Wash3 Wash Cells

Caption: General workflow for cell staining and analysis by flow cytometry.

References

Application Notes & Protocols: Derivatization of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye featuring a terminal hydroxyl group, which serves as a versatile chemical handle for further modification. The derivatization of this hydroxyl group enables the conjugation of the Cy5 fluorophore to a wide array of biomolecules and surfaces, expanding its utility in biological imaging, diagnostics, and drug development. This document provides detailed protocols for converting the terminal hydroxyl group into an amine-reactive N-hydroxysuccinimidyl (NHS) ester. This two-step process involves an initial reaction with succinic anhydride (B1165640) to yield a carboxylic acid, followed by activation with EDC and NHS to create a stable, amine-reactive compound suitable for labeling proteins, antibodies, and other primary amine-containing molecules.

Reaction Pathway Overview

The conversion of the terminal hydroxyl group to an amine-reactive NHS ester proceeds in two main steps. First, the hydroxyl group is reacted with succinic anhydride in the presence of a base to form a carboxylate-terminated dye. Second, this new carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to generate the final NHS ester product.

Derivatization_Pathway start This compound (Starting Material) reagent1 Step 1: + Succinic Anhydride, DMAP in Anhydrous DMF start->reagent1 intermediate Cy5-PEG2-Carboxylic Acid (Intermediate) reagent2 Step 2: + EDC, Sulfo-NHS in Reaction Buffer (e.g., MES, pH 6.0) intermediate->reagent2 final Cy5-PEG2-NHS Ester (Amine-Reactive Product) reagent1->intermediate reagent2->final

Caption: Overall reaction scheme for converting the hydroxyl-terminated Cy5 dye to an amine-reactive NHS ester.

Experimental Protocols

3.1. Part A: Synthesis of Cy5-PEG2-Carboxylic Acid

This protocol details the conversion of the terminal hydroxyl group to a carboxylic acid using succinic anhydride.

Materials and Reagents:

  • This compound

  • Succinic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • Acetonitrile (B52724) (ACN)

  • Reverse-phase HPLC system

  • Lyophilizer

Protocol:

  • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF in a dry, argon-flushed vial.

  • Add a 10-fold molar excess of succinic anhydride and a 0.5-fold molar excess of DMAP to the solution.

  • Seal the vial and stir the reaction mixture at room temperature for 12-18 hours in the dark.

  • Monitor the reaction progress using TLC or LC-MS. The product will have a lower Rf value (more polar) than the starting material on a silica (B1680970) plate.

  • Upon completion, precipitate the crude product by adding the reaction mixture dropwise into 10 mL of cold diethyl ether.

  • Centrifuge the suspension at 5,000 x g for 10 minutes to pellet the product.

  • Discard the supernatant and wash the pellet twice with cold diethyl ether.

  • Dry the crude product pellet under a stream of nitrogen.

  • Purify the product using reverse-phase HPLC with a gradient of acetonitrile in 0.1 M TEAA buffer.

  • Lyophilize the collected fractions containing the pure product to obtain a stable powder.

3.2. Part B: Synthesis of Amine-Reactive Cy5-PEG2-NHS Ester

This protocol describes the activation of the newly formed carboxylic acid to an NHS ester.

Materials and Reagents:

  • Cy5-PEG2-Carboxylic Acid (from Part A)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Protocol:

  • Dissolve 1 mg of the purified Cy5-PEG2-Carboxylic Acid in 150 µL of anhydrous DMF or DMSO.

  • In a separate tube, prepare a fresh solution of EDC (1.5-fold molar excess) and NHS (1.5-fold molar excess) in 50 µL of reaction buffer (MES, pH 6.0).

  • Add the EDC/NHS solution to the dye solution.

  • Vortex briefly and allow the reaction to proceed for 2-4 hours at room temperature in the dark.

  • The resulting amine-reactive Cy5-PEG2-NHS ester is highly susceptible to hydrolysis and should be used immediately for labeling reactions without purification. If storage is necessary, it must be done under strictly anhydrous conditions at -20°C or -80°C.

Data Presentation and Quality Control

The success of the derivatization should be confirmed analytically at each stage. The following table summarizes expected quantitative outcomes for a typical reaction.

ParameterStarting Material (Hydroxy)Intermediate (Carboxylic Acid)Final Product (NHS Ester)
Molecular Weight (Expected) MM + 100.07 g/mol M + 197.13 g/mol
HPLC Retention Time TT - ΔT (more polar)T - ΔT' (slightly less polar)
Reaction Yield (Typical) N/A70 - 85%> 90% (used in situ)
Purity (Post-HPLC) > 95%> 95%N/A (used crude)
Reactivity Confirmation N/AN/APositive via conjugation to a test amine (e.g., glycine) and LC-MS analysis.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and quality control of the Cy5-PEG2-Carboxylic Acid intermediate.

Workflow_Diagram start Dissolve Hydroxy-Cy5 in Anhydrous DMF add_reagents Add Succinic Anhydride & DMAP start->add_reagents react React for 12-18h at Room Temperature (Dark) add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor precipitate Precipitate Product in Cold Diethyl Ether monitor->precipitate If Complete purify Purify by RP-HPLC precipitate->purify qc Confirm Structure & Purity (Mass Spec, HPLC) purify->qc lyophilize Lyophilize to Yield Carboxylic Acid Product qc->lyophilize If Pure

Caption: Workflow for the synthesis and purification of the Cy5-PEG2-Carboxylic Acid intermediate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of carboxylic acid 1. Incomplete reaction. 2. Presence of moisture. 3. Product loss during precipitation.1. Increase reaction time or temperature slightly (e.g., to 30°C). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Ensure ether is sufficiently cold (-20°C) and perform precipitation slowly.
No NHS ester activity 1. Hydrolysis of NHS ester. 2. Inactive EDC reagent.1. Use the NHS ester immediately after preparation. Ensure all solvents and buffers for the final step are anhydrous. 2. Use fresh, high-quality EDC stored under proper desiccated conditions.
Multiple products in HPLC 1. Side reactions. 2. Degradation of the Cy5 dye.1. Ensure correct stoichiometry of reagents. 2. Protect the reaction from light at all times. Avoid high temperatures and extreme pH.

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a cyanine-based fluorescent dye designed for robust performance in biological imaging applications. Its fluorescence in the far-red region of the spectrum is advantageous for immunofluorescence staining due to reduced autofluorescence from cells and tissues.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the Cy5 dye, which can improve its solubility in aqueous media and reduce non-specific binding.[1][2] This document provides detailed application notes and protocols for the use of this compound in immunofluorescence staining, including antibody conjugation and cell staining procedures.

Spectroscopic Properties

The performance of a fluorescent dye is defined by its spectroscopic characteristics. The photophysical properties of this compound are primarily determined by the Cy5 core. Below is a summary of the key spectroscopic properties for this compound and the parent Cy5 dye.

PropertyThis compoundStandard Cy5
Excitation Maximum (λex) 649 nm[1][3]~646 - 651 nm[4][5][6]
Emission Maximum (λem) 667 nm[1][3]~662 - 671 nm[4][5][6]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹~250,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a reported quantum yield of 0.07.~0.2
Recommended Laser Line 633 nm or 647 nm[4]633 nm or 647 nm
Solubility Enhanced aqueous solubility.[2]Soluble in organic solvents like DMSO and DMF.[5]

Note: The extinction coefficient for this compound is an approximation based on a structurally similar compound.[1] The quantum yield for Cy5 dyes is a typical value.

Experimental Protocols

Protocol 1: Conjugation of this compound to Primary Antibodies

This protocol describes the functionalization of the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester and subsequent conjugation to primary amines on an antibody.[7][8]

Materials:

  • This compound

  • Primary antibody (free of amine-containing stabilizers like Tris or BSA)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[7][9]

  • Triethylamine (TEA)

  • Sodium bicarbonate buffer (1 M, pH 8.3)[8]

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[8]

  • Bovine Serum Albumin (BSA)

  • Sodium azide (B81097)

Procedure:

  • Activation of this compound to its NHS Ester:

    • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of TEA to the solution.

    • Stir the reaction at room temperature for 4-6 hours, protected from light.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the activated this compound NHS ester can be used directly or purified.

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[8] If the antibody is in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3).[8]

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the activated Cy5 NHS ester in anhydrous DMSO or DMF.[9]

    • While gently stirring the antibody solution, add the dye stock solution dropwise. A typical starting point is a dye-to-antibody molar ratio of 9:1 to 15:1.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8][9]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[8]

    • Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Calculate the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).[9]

    • For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%.[8] Store at 4°C, protected from light. For storage at -20°C, add glycerol (B35011) to a final concentration of 50%.[8]

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for immunofluorescence staining of adherent cells using a primary antibody conjugated to this compound.[10][11]

Materials:

  • Adherent cells grown on coverslips or in imaging dishes

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody conjugated to this compound

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Preparation:

    • Seed cells on sterile glass coverslips or in imaging-compatible dishes and culture to the desired confluency.[12]

    • Rinse the cells twice with PBS or HBSS to remove culture medium.[11]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[11]

    • Rinse the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.[10][12]

    • Rinse the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.[13]

  • Primary Antibody Incubation:

    • Dilute the this compound conjugated primary antibody to the predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Washing:

    • Rinse the cells twice with PBS, then wash three times for 5 minutes each with PBS to remove unbound antibodies.[11]

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.

    • Rinse the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and the chosen counterstain.[14]

Visualizations

Antibody_Conjugation_Workflow Antibody Conjugation Workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Storage Dye This compound ActivatedDye Activated Cy5-NHS Ester Dye->ActivatedDye DMF DSC DSC DSC->ActivatedDye TEA TEA TEA->ActivatedDye Conjugation Conjugation Reaction ActivatedDye->Conjugation ActivatedDye->Conjugation Antibody Primary Antibody Antibody->Conjugation Bicarbonate Bicarbonate Buffer (pH 8.3) Bicarbonate->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification LabeledAb Labeled Antibody Purification->LabeledAb Storage Storage at 4°C or -20°C LabeledAb->Storage

Caption: Workflow for conjugating this compound to a primary antibody.

Immunofluorescence_Staining_Workflow Immunofluorescence Staining Workflow start Cell Culture on Coverslip fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (Cy5-conjugated) blocking->primary_ab wash1 Wash (3x PBS) primary_ab->wash1 counterstain Counterstain (DAPI/Hoechst) wash1->counterstain wash2 Wash (2x PBS) counterstain->wash2 mount Mount with Antifade Medium wash2->mount image Fluorescence Microscopy mount->image

Caption: Step-by-step workflow for immunofluorescence staining of adherent cells.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Photobleaching of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols to minimize photobleaching of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and other Cy5-based fluorophores. Given that the core structure of this dye is based on the well-characterized Cy5 fluorophore, the principles and strategies outlined here are directly applicable.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

A: this compound is a far-red fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is functionalized with polyethylene (B3416737) glycol (PEG) chains, which primarily serve to increase its solubility in aqueous solutions and reduce non-specific binding during experiments.[1][3][4] Its core spectral properties are dictated by the Cy5 chromophore.[4]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

A: Photobleaching is the irreversible photo-chemical destruction of a fluorophore, rendering it permanently non-fluorescent.[5][6] For Cy5, this process is primarily initiated when the excited dye enters a long-lived, highly reactive "triplet state".[6] In this state, the fluorophore can interact with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen.[5][7][8] These ROS then chemically attack the polymethine chain of the Cy5 molecule, leading to a loss of fluorescence.[7] This results in a gradual fading of the signal during imaging, which can compromise data quality and quantitative accuracy.[9]

Q3: What are the primary factors that accelerate the photobleaching of Cy5?

A: Several factors can significantly increase the rate of photobleaching:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby increasing the probability of triplet state formation and subsequent photo-damage.[5]

  • Prolonged Exposure Time: The longer the sample is illuminated, the more cumulative damage the fluorophores will sustain.[6][10]

  • Presence of Molecular Oxygen: Oxygen is a critical component in the most common photobleaching pathway for cyanine dyes.[5][11]

  • Local Chemical Environment: Factors such as a suboptimal pH can negatively impact the photostability of cyanine dyes. A slightly basic pH (around 7.5) is often recommended.[5]

Q4: What are antifade reagents and how do they protect fluorophores?

A: Antifade reagents are chemical compounds added to mounting media or imaging buffers to slow down photobleaching.[8][12] They primarily work through two mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: These molecules, which include many common antioxidants, remove molecular oxygen from the environment, thereby preventing the formation of damaging ROS.

  • Triplet State Quenching: These agents interact with the fluorophore in its long-lived triplet state and return it to the ground state through a non-destructive pathway, preventing it from reacting with oxygen.[5] Examples include Trolox, a vitamin E derivative, and cyclooctatetraene (B1213319) (COT).[11][13]

Q5: Are there more photostable alternatives to this compound?

A: Yes, for applications requiring very high photostability, alternative dyes in the same spectral region have been developed. Alexa Fluor 647 is a widely recognized alternative known for its enhanced brightness and superior resistance to photobleaching compared to the conventional Cy5 dye.[5][14]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence imaging experiments with Cy5 and its derivatives.

Problem 1: Rapid loss of fluorescence signal during imaging.

  • Possible Cause: Severe photobleaching.

  • Solutions:

    • Reduce Excitation Intensity: Lower the laser power or use neutral density (ND) filters to attenuate the light source.[5][9] Start with the lowest intensity that provides an adequate signal-to-noise ratio.[5]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera. Employ a shutter to block the light path when not actively acquiring images.[5][9] For time-lapse experiments, increase the interval between frames.[5]

    • Use an Effective Antifade Reagent: Incorporate a high-performance commercial antifade reagent or a freshly prepared antifade solution into your mounting medium.[5][10] See the data table below for options.

    • Optimize Imaging Buffer: Ensure the pH of your imaging buffer is optimal for Cy5 stability, typically around pH 7.5.[5]

Problem 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: Weak fluorescence signal, high background fluorescence, or both.

  • Solutions:

    • Optimize Labeling Density: Perform titration experiments to find the optimal dye-to-biomolecule ratio. Be aware that over-labeling can lead to self-quenching, which reduces the fluorescence signal.[5]

    • Reduce Background: Ensure unbound dye is thoroughly removed after labeling using methods like dialysis or size-exclusion chromatography. Use high-quality, clean slides and coverslips to minimize background fluorescence.[5]

    • Use Appropriate Filters: Employ high-quality bandpass emission filters that are specifically matched to the emission spectrum of Cy5 to block autofluorescence and other sources of background light.[5]

    • Adjust Detector Settings: Optimize the gain and offset settings on your camera or PMT to maximize signal detection without saturating the detector.

Problem 3: Image contains dark spots or uneven illumination.

  • Possible Cause: Sample preparation issues or optical misalignments.

  • Solutions:

    • Avoid Air Bubbles: When applying the coverslip, ensure no air bubbles are trapped in the mounting medium, as they can scatter light and create artifacts.[5]

    • Ensure Cleanliness: Use clean, dust-free coverslips and slides. Smudges or dust can obstruct the light path and appear as artifacts.[5]

    • Check for Precipitation: Some homemade antifade reagents, particularly those containing p-Phenylenediamine (PPD), can oxidize and precipitate over time.[15] Use fresh solutions and store them correctly.

Data Presentation

Table 1: Spectroscopic Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)~649-650 nm[1][4]
Emission Maximum (λem)~667-670 nm[1][2]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ (for core dye)[4]
Recommended Laser Line633 nm or 647 nm[4]
SolubilityWater, DMSO, DMF[4]
Table 2: Performance of Common Antifade Reagents with Cy5
Reagent/FormulationPrimary MechanismPerformance with Cy5NotesReference(s)
ProLong Diamond / Glass ROS Scavenging+++ (Best)Hard-setting mountant. ProLong Glass has a refractive index of 1.52.[16]
SlowFade Diamond ROS ScavengingExcellentNon-setting mountant, allows for immediate imaging.[17][18]
Trolox Triplet State Quenching / ROS ScavengingExcellentCell-permeable; widely used for live-cell imaging.[11]
n-Propyl gallate (NPG) ROS ScavengingGoodCan be used in live cells but may have biological effects.[19]
DABCO ROS ScavengingGoodLess effective than PPD but also less toxic.[8][19]
p-Phenylenediamine (PPD) ROS ScavengingVery EffectiveCan cause autofluorescence and may react with cyanine dyes. Requires a basic pH (~8.0-9.0).[8][15][19]
ROXS Reducing & Oxidizing SystemEffectiveA specialized system often used in single-molecule studies.[11][20]

Key: +++ = Best performance, ++ = Better performance, + = Good performance, as rated by manufacturers or reported in literature.[16]

Visualizations

cluster_Jablonski Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (e.g., 650 nm) S1->S0 Fluorescence (~670 nm) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Oxygen (³O₂) T1->O2 ROS ROS (¹O₂) T1->ROS Bleached Bleached Dye (Non-fluorescent) O2->ROS ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

start Start: Rapid Signal Fading Observed check_intensity Is excitation intensity minimized? start->check_intensity action_intensity Reduce laser power or use ND filters. check_intensity->action_intensity No check_exposure Is exposure time minimized? check_intensity->check_exposure Yes action_intensity->check_exposure action_exposure Use shorter exposure and shuttering. check_exposure->action_exposure No check_antifade Are you using a high-performance antifade reagent? check_exposure->check_antifade Yes action_exposure->check_antifade action_antifade Switch to a recommended antifade (e.g., ProLong Diamond, Trolox). check_antifade->action_antifade No check_buffer Is the buffer pH optimal (~7.5)? check_antifade->check_buffer Yes action_antifade->check_buffer action_buffer Adjust buffer pH. check_buffer->action_buffer No end_node Problem Resolved / Further Optimization check_buffer->end_node Yes action_buffer->end_node

Caption: A logical workflow for troubleshooting rapid signal fading with Cy5.

Experimental Protocols

Protocol 1: General Workflow for Sample Mounting with Antifade Medium

This protocol outlines the basic steps for mounting fixed cells on a microscope slide using a liquid antifade medium.

  • Final Wash: After the final step of your staining protocol (e.g., secondary antibody incubation), wash the sample thoroughly with an appropriate buffer (e.g., PBS) to remove any unbound reagents.

  • Prepare Slide: Place a clean microscope slide on a flat surface.

  • Remove Excess Buffer: Carefully aspirate the excess buffer from your coverslip or sample chamber, ensuring the sample does not dry out.

  • Apply Antifade Medium: Dispense a small drop (typically 10-20 µL) of the antifade mounting medium onto the center of the microscope slide.

  • Mount Coverslip: Using fine-tipped forceps, carefully pick up the coverslip with the cells facing down. Gently lower it onto the drop of mounting medium at an angle to prevent the formation of air bubbles.

  • Remove Excess Medium: If necessary, gently blot away any excess mounting medium from the edges of the coverslip with a lab wipe.

  • Seal Coverslip (for non-hardening media): For non-setting media like SlowFade, seal the edges of the coverslip with clear nail polish or a specialized sealant to prevent evaporation and movement.[21] Allow the sealant to dry completely.

  • Cure (for hardening media): For hardening media like ProLong Diamond, allow the slide to cure according to the manufacturer's instructions (this can range from hours to overnight) at room temperature in the dark.

  • Storage: Store the slide flat and protected from light, typically at 4°C.[22]

Protocol 2: Quantifying the Photobleaching Rate

This protocol provides a method to measure and compare the photostability of your sample under different conditions.[5]

  • Sample Preparation: Prepare your sample as you would for a standard imaging experiment, mounted in the medium you wish to test.[5]

  • Microscope Setup:

    • Use a fluorescence microscope with a laser source appropriate for Cy5 (e.g., 633 nm or 647 nm).[5]

    • Find a representative field of view.

    • Set the laser power, camera exposure time, and gain to levels typical for your experiments. It is critical to keep these settings constant throughout the acquisition.[5]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.[5]

    • Use a constant frame rate and continuous illumination (or a fixed interval between exposures). A typical experiment might involve acquiring an image every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) around the fluorescent structures.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.[5]

    • Normalize the intensity of each frame to the intensity of the first frame (time zero).

    • Plot the normalized fluorescence intensity as a function of time. This curve represents the photobleaching rate of your sample under those specific imaging conditions.[5]

    • To obtain a quantitative value, you can fit the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂).

References

How to prevent N-Methyl-N'-(hydroxy-PEG2)-Cy5 aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of N-Methyl-N'-(hydroxy-PEG2)-Cy5.

Understanding this compound Aggregation

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances its hydrophilicity and solubility in aqueous solutions, a feature designed to reduce non-specific binding and aggregation.[1][2][3] However, the core Cy5 structure is prone to aggregation, a phenomenon that can significantly impact experimental outcomes by altering the dye's photophysical properties.

Aggregation typically occurs through non-covalent interactions, such as π-π stacking and hydrophobic forces, leading to the formation of dimers and higher-order aggregates.[4] The most common and problematic form is the "H-aggregate," where dye molecules stack in a face-to-face arrangement. This configuration often results in a blue-shift in the absorption spectrum and significant fluorescence quenching, rendering the dye less effective for imaging and quantification.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to aggregate?

A1: Several factors in the experimental environment can induce aggregation:

  • High Concentration: The tendency for dye molecules to aggregate increases with concentration.[9]

  • Aqueous Buffers: While the PEG linkers improve water solubility, purely aqueous environments, especially at high ionic strength, can still promote aggregation of the hydrophobic Cy5 core.[10][11]

  • Ionic Strength: The presence of salts can increase the dielectric constant of the solution, which in turn decreases electrostatic repulsion between dye molecules, favoring aggregation.[9]

  • pH: While Cy5 fluorescence is stable over a broad pH range, extreme pH values can affect aggregation. Acidic conditions, for example, have been shown to promote H-aggregation for some Cy5 constructs.[6][12]

  • Temperature: Lower temperatures can enhance molecular aggregation.[4]

Q2: How can I visually or spectroscopically detect if my this compound is aggregated?

A2: Aggregation, particularly H-aggregation, can be identified by the following spectral changes:

  • Change in Absorption Spectrum: The appearance of a new, blue-shifted shoulder peak in the absorption spectrum is a hallmark of H-aggregate formation. For Cy5, this typically appears around 600 nm, while the monomer absorbs maximally around 650 nm.[1][6]

  • Decrease in Fluorescence Intensity: A significant drop in fluorescence intensity, known as aggregation-caused quenching (ACQ), is a strong indicator of H-aggregate formation.[3][13][14]

  • Visual Inspection: In cases of severe aggregation, you might observe a color change in the solution or even precipitation of the dye.

Q3: What is the role of the PEG linker in this compound?

A3: The hydrophilic PEG (polyethylene glycol) linker is incorporated into the dye's structure to increase its solubility in aqueous media.[1][2] This is a key strategy to counteract the inherent hydrophobicity of the Cy5 core, thereby reducing the tendency for aggregation and non-specific binding in biological experiments.[3]

Troubleshooting Guide

This guide addresses common issues related to this compound aggregation during experiments.

Issue 1: Low or No Fluorescent Signal After Labeling
Possible Cause Recommended Solution
H-aggregation and Quenching 1. Reduce Dye Concentration: Lower the concentration of the dye in your stock and working solutions.[10]2. Incorporate Organic Solvents: Prepare stock solutions in anhydrous DMSO or DMF. For labeling reactions or spectroscopic measurements, consider using a buffer containing a percentage of an organic solvent (e.g., 50% DMSO) to disrupt hydrophobic interactions.[1][3][5]3. Optimize Buffer Conditions: Use buffers with low to moderate salt concentrations. If salts are necessary, empirical testing may be required to find a suitable concentration.[10][15]4. Control pH: Maintain a pH between 7 and 8 for labeling reactions to ensure both dye stability and reactivity with target molecules.[16]
Inhomogeneous Labeling When labeling macromolecules, a high degree of labeling or clustering of dye molecules on the surface can lead to localized high concentrations and aggregation.[6][17] To mitigate this, optimize the dye-to-protein molar ratio during conjugation.
Issue 2: Inconsistent or Non-Reproducible Fluorescence Measurements
Possible Cause Recommended Solution
Variable Aggregation States The equilibrium between monomer and aggregate forms can be sensitive to minor variations in experimental conditions. To ensure reproducibility:1. Standardize Protocols: Strictly control all experimental parameters, including buffer composition, pH, temperature, and incubation times.2. Fresh Solutions: Prepare fresh dye solutions for each experiment, as storage can sometimes promote aggregation.
Presence of Contaminants Impurities in the buffer or on glassware can sometimes nucleate aggregation. Use high-purity reagents and ensure scrupulously clean labware.

Quantitative Data on Factors Influencing Aggregation

The degree of aggregation is highly dependent on the specific experimental conditions. The following tables summarize general trends and reported values from the literature.

Table 1: Effect of Solvent on Cy5 Aggregation

Solvent System Observation Reference
Aqueous Buffer (e.g., PBS) High propensity for H-aggregation, leading to fluorescence quenching.[1][6]
50% DMSO / 50% Water Significantly reduces H-aggregation and restores fluorescence quantum yield.[1]
Methanol or Ethanol Promotes the monomeric form of the dye.[4][6]
Anhydrous DMSO or DMF Recommended for preparing concentrated stock solutions to prevent aggregation.[3]

Table 2: Influence of Additives on Cy5 Aggregation

Additive Concentration Range Effect Reference
Salts (e.g., NaCl, MgCl₂) 10 mM - 100 mMPromotes H-aggregation. The effect is dependent on the specific salt and its concentration.[6][9][15]
Organic Solvents (e.g., DMSO) 1-10% (v/v)Can reduce aggregation in aqueous solutions, though higher percentages are more effective.[18][19]

Experimental Protocols

Protocol 1: Spectroscopic Assessment of Aggregation

This protocol allows for the qualitative and semi-quantitative assessment of this compound aggregation using UV-Vis absorption spectroscopy.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Prepare a Series of Dilutions: Create a dilution series of the dye in your aqueous buffer, with concentrations ranging from the low micromolar (e.g., 1 µM) to higher concentrations where aggregation is suspected (e.g., 50-100 µM).

  • Acquire Absorption Spectra: For each concentration, record the absorption spectrum from 500 nm to 750 nm.

  • Data Analysis:

    • Normalize the spectra to the peak maximum of the monomer (around 650 nm) to facilitate comparison.

    • Observe the appearance and growth of a blue-shifted shoulder peak around 600 nm as evidence of H-aggregation.

    • The ratio of the absorbance at ~600 nm to that at ~650 nm can be used as a semi-quantitative measure of aggregation.

Protocol 2: General Labeling Protocol to Minimize Aggregation

This protocol provides general guidelines for labeling proteins with amine-reactive Cy5 derivatives while minimizing aggregation.

Materials:

  • This compound, activated for amine labeling (e.g., NHS ester)

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer at the optimal pH for labeling (8.3-8.5).[1][20]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive this compound in a small amount of anhydrous DMSO or DMF.[7]

  • Labeling Reaction: Add the dye solution to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling without causing precipitation. A starting point is often a 10-fold molar excess of dye.[7]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification: Remove unconjugated dye from the labeled protein using a suitable method like size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling and check for aggregation using UV-Vis spectroscopy as described in Protocol 1.

Visualizations

AggregationProcess Monomer Monomer (Fluorescent) Dimer H-Dimer (Quenched) Monomer->Dimer High Concentration High Salt Dimer->Monomer Low Concentration Organic Solvent Aggregate H-Aggregate (Quenched) Dimer->Aggregate High Concentration Aggregate->Dimer Dilution

Caption: The equilibrium between fluorescent monomers and quenched H-aggregates.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways Problem Low or Inconsistent Fluorescence Signal CheckSpectra Acquire Absorption Spectrum Problem->CheckSpectra BlueShift Blue-shifted peak (~600 nm) present? CheckSpectra->BlueShift Optimize Optimize Conditions: - Lower Concentration - Add Organic Solvent - Reduce Salt - Adjust pH BlueShift->Optimize Yes OtherIssues Investigate Other Issues: - Photobleaching - Incorrect Filters - Sample Degradation BlueShift->OtherIssues No

Caption: A workflow for troubleshooting low fluorescence signals.

References

Technical Support Center: Troubleshooting High Background with N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-N'-(hydroxy-PEG2)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving common issues, particularly high background fluorescence, encountered during experiments involving this probe.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound conjugates?

High background fluorescence in experiments with Cy5 conjugates can stem from several sources, broadly categorized as:

  • Non-Specific Binding: This is a common issue where the fluorescently labeled molecule binds to unintended targets within the sample.[1] This can be caused by:

    • Hydrophobic and Ionic Interactions: The Cy5 dye itself is hydrophobic and can interact non-specifically with various cellular components.[2]

    • Fc Receptor Binding: When using antibodies conjugated to the dye, their Fc region can bind to Fc receptors on cells like macrophages and monocytes, leading to off-target signals.[1]

  • Suboptimal Staining Protocol: Flaws within the experimental workflow can significantly contribute to high background. These include:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites is a major contributor to high background.[2][3]

    • Excessive Antibody/Probe Concentration: Using too high a concentration of the fluorescently labeled antibody or probe increases the likelihood of non-specific binding.[3][4][5]

    • Insufficient Washing: Inadequate washing after incubation fails to remove unbound or weakly bound conjugates.[2][3]

  • Sample-Specific Issues:

    • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a high background signal.[2][6]

    • Fixation and Permeabilization Artifacts: The methods used for fixing and permeabilizing cells can sometimes create artifacts that non-specifically bind antibodies or dyes.[2][6]

  • Instrument and Imaging Parameters: The settings on the fluorescence microscope or imaging system, such as detector gain and exposure time, can impact the perceived background.[1]

Q2: How can I determine the source of my high background fluorescence?

A systematic approach is crucial to pinpoint the source of high background. This can be achieved by including proper controls in your experiment.

  • Unstained Control: An unstained sample should always be included to assess the level of natural autofluorescence in your cells or tissue.[6]

  • Secondary Antibody Only Control: If using a primary and secondary antibody setup, a control with only the fluorescently labeled secondary antibody will help determine if it is cross-reacting with your sample.[6]

  • Isotype Control: An isotype control antibody, which has the same immunoglobulin class and light chain as the primary antibody but does not target the protein of interest, can help determine if the observed staining is due to non-specific binding of the primary antibody.[6]

Troubleshooting Guides

Optimizing Your Staining Protocol

A well-optimized protocol is the first line of defense against high background. The following table summarizes key parameters and provides recommended starting points for optimization.

ParameterRecommendationRationale
Blocking Buffer 1-5% Bovine Serum Albumin (BSA) in PBS/TBS. For samples with high Fc receptor expression, consider using 5-10% normal serum from the same species as the secondary antibody host.[1][2]BSA is a cost-effective blocking agent for non-specific protein interactions. Normal serum effectively blocks Fc receptors.[1][2]
Antibody/Probe Concentration Titrate your primary and secondary antibodies to find the optimal dilution. Start with the manufacturer's recommended concentration and perform a dilution series.[4]An excessive concentration is a common cause of high background.[4]
Incubation Time & Temperature For primary antibodies, overnight incubation at 4°C is often recommended.[2] Shorter incubation times at higher temperatures may increase non-specific binding.[3]Lower temperatures and longer incubation times can enhance specific binding while minimizing non-specific interactions.
Washing Steps Perform at least three washes with PBS containing a detergent like Tween-20 (PBST) for 5-10 minutes each after antibody incubations.[2][3]Thorough washing is critical to remove unbound antibodies and reduce background.[3]
Reducing Autofluorescence

If autofluorescence is identified as a significant contributor to your high background, consider the following strategies:

  • Choice of Fixative: Use freshly prepared formaldehyde (B43269). Old formaldehyde solutions can increase autofluorescence. Avoid glutaraldehyde (B144438) if possible, as it is a known source of autofluorescence.[2][6]

  • Quenching: Treat samples with a quenching agent like sodium borohydride (B1222165) after fixation to reduce aldehyde-induced autofluorescence.

  • Spectral Separation: Utilize the far-red emission of Cy5 (~670 nm) to your advantage, as cellular autofluorescence is typically lower in this region of the spectrum.[4] Ensure you are using the appropriate filter sets on your microscope to isolate the Cy5 signal.[7]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol to Minimize Background

  • Cell/Tissue Preparation: Prepare cells or tissue sections on slides or coverslips as per your standard protocol.

  • Fixation: Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization (if required): For intracellular targets, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA and 5% normal goat serum in PBST for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute your primary antibody (conjugated to this compound or unconjugated) in the blocking buffer to the pre-optimized concentration. Incubate overnight at 4°C in a humidified chamber.[2]

  • Washing: Wash three times with PBST for 10 minutes each with gentle agitation.[2]

  • Secondary Antibody Incubation (if required): If using an unconjugated primary antibody, incubate with a Cy5-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBST for 10 minutes each with gentle agitation.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[2]

Visual Guides

Troubleshooting_Workflow Troubleshooting High Background with this compound A High Background Observed B Assess Controls A->B C Unstained Control Shows High Signal? B->C Start Here D Secondary Only Control Shows High Signal? C->D No G Address Autofluorescence C->G Yes E Isotype Control Shows High Signal? D->E No H Secondary Antibody Non-Specific Binding D->H Yes F Optimize Protocol E->F No I Primary Antibody Non-Specific Binding E->I Yes J Titrate Antibody Concentrations F->J K Improve Blocking & Washing F->K L Image Acquisition Settings F->L

Caption: A decision tree for systematically troubleshooting high background fluorescence.

Experimental_Workflow Immunofluorescence Staining Workflow A Sample Preparation B Fixation A->B C Permeabilization (Optional) B->C D Blocking C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation (Optional) F->G If secondary is used I Counterstaining & Mounting F->I If primary is labeled H Washing G->H H->I J Imaging I->J

Caption: A generalized workflow for immunofluorescence experiments.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) when using N-Methyl-N'-(hydroxy-PEG2)-Cy5 and other Cy5-based conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages?

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5.[1][] It features a polyethylene (B3416737) glycol (PEG) linker, which enhances its hydrophilicity and biocompatibility.[3][4][5] This modification improves its solubility in aqueous buffers, reduces non-specific binding, and can help prevent the formation of non-fluorescent aggregates, which is a common issue with cyanine dyes.[5][6] The dye emits in the far-red region of the spectrum, which is beneficial for biological imaging as it minimizes autofluorescence from cells and tissues.[1][3]

Q2: What are the key spectroscopic properties of this compound?

The spectroscopic properties are crucial for setting up imaging equipment correctly. Key values for this compound and a standard Cy5 dye are summarized below. Note that values for the PEGylated version may vary slightly between suppliers, and it's always recommended to perform your own spectral characterization for critical applications.[5]

Spectroscopic PropertyThis compoundStandard Cy5
Excitation Maximum (λex) 649 - 650 nm[3][5]~649 - 651 nm[1][5][7]
Emission Maximum (λem) 667 - 691 nm[3][5]~666 - 671 nm[1][5][7]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[5]~250,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 had a Φ of 0.07[6]~0.2[3][5]
Recommended Laser Line 633 nm or 647 nm[5]633 nm or 647 nm[5][7]
Solubility Water, DMSO, DMF[5]DMSO, DMF[1][5]

Q3: How does the Degree of Labeling (DOL) affect my signal?

The Degree of Labeling (DOL) refers to the average number of dye molecules conjugated to a single protein (e.g., an antibody). Optimizing the DOL is critical for achieving a bright signal without compromising the antibody's function.

  • Under-labeling will result in a dim signal.

  • Over-labeling can lead to fluorescence quenching, where multiple dye molecules in close proximity interfere with each other, paradoxically decreasing the overall fluorescence.[8][9] It can also interfere with the antibody's binding affinity.[8]

For most antibodies, a DOL of 3 to 7 is considered optimal.[7] It is highly recommended to perform labeling reactions with several different molar ratios of dye to protein to determine the best balance for your specific antibody and application.[7]

Troubleshooting Guides

This section addresses common problems encountered during experiments with Cy5 conjugates, focusing on improving the signal-to-noise ratio.

Issue 1: High Background or Non-Specific Staining

A high background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions

CauseRecommended Solution
Concentration of Conjugate is Too High Perform a titration experiment to determine the lowest concentration of the Cy5-conjugate that provides a strong specific signal with minimal background.[7]
Insufficient Washing Increase the number and/or duration of wash steps after incubation with the conjugate to thoroughly remove unbound molecules.[7] Using a buffer with a mild detergent (e.g., PBS with Tween-20) can improve washing efficiency.
Inadequate Blocking Use an effective blocking buffer (e.g., bovine serum albumin or serum from the host species of the secondary antibody) to prevent non-specific binding of the antibody conjugate.[7]
Presence of Unconjugated "Free" Dye Ensure that the Cy5 conjugate is properly purified after the labeling reaction to remove all unconjugated dye, which can bind non-specifically to cellular components.[7][10] Gel filtration chromatography is a common and effective purification method.[7]
Endogenous Autofluorescence Although Cy5 emits in the far-red to minimize this issue, some tissues can still exhibit autofluorescence.[7] Always include an unstained control sample to assess the baseline autofluorescence level.[7]
Issue 2: Weak or No Specific Signal

A weak signal can be difficult to distinguish from the background noise.

Possible Causes & Solutions

CauseRecommended Solution
Low Target Expression Confirm that the target protein is expressed in your sample and at a detectable level. Consider using a positive control cell line or tissue.
Suboptimal Degree of Labeling (DOL) As mentioned in the FAQs, an incorrect DOL can lead to a dim signal. Optimize the labeling ratio of dye to protein.[7]
Incorrect Imaging Settings Ensure you are using the correct laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter (e.g., a 660/20 bandpass filter) to capture the Cy5 fluorescence.[7][11]
Photobleaching (Signal Fades Quickly) Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium. Reduce the excitation laser power and increase the detector gain or exposure time as a compensatory measure.[12]
Inactive Conjugate Ensure the antibody or protein was not denatured during the labeling process. The conjugation of a fluorophore can sometimes alter the binding characteristics of an antibody.[13]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS-Ester Functionalized Cy5 Dye

This protocol describes a general method for labeling proteins with a Cy5 dye that has been functionalized with an N-hydroxysuccinimide (NHS) ester. The hydroxyl group on this compound can be converted to an NHS ester for this purpose.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS).

  • Cy5-PEG-NHS ester.

  • Anhydrous DMSO or DMF.

  • 1 M Sodium bicarbonate.

  • Gel filtration column (e.g., Sephadex G-25).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and must be avoided.[3]

  • Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH is optimal for the reaction between NHS esters and primary amines.[3]

  • Prepare the Dye Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Reaction: Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[3]

  • Characterization (Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) and applying the Beer-Lambert law.[3]

Visualizing Workflows and Concepts

The following diagrams illustrate key workflows and concepts for optimizing your experiments with Cy5 dyes.

cluster_prep Conjugation & Purification cluster_stain Staining Protocol cluster_image Imaging & Analysis Prep_Protein Prepare Protein (Amine-free buffer, pH 8.0-8.5) React Combine and Incubate (1 hr, RT, protected from light) Prep_Protein->React Prep_Dye Dissolve Cy5-NHS Ester (Anhydrous DMSO/DMF) Prep_Dye->React Purify Purify Conjugate (e.g., Gel Filtration) React->Purify Block Block Sample (e.g., BSA, Serum) Purify->Block Incubate Incubate with Cy5-Conjugate Block->Incubate Wash Wash Excess Conjugate Incubate->Wash Image Acquire Image (633/647nm laser, correct filters) Wash->Image Analyze Analyze Signal vs. Noise Image->Analyze

Experimental workflow for using Cy5-conjugated proteins.

cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise (Background) S_Target High Target Expression SNR High Signal-to-Noise Ratio S_Target->SNR S_DOL Optimal DOL (3-7) S_DOL->SNR S_Settings Correct Imaging Filters S_Settings->SNR S_Laser Sufficient Laser Power S_Laser->SNR N_Conc High Conjugate Conc. N_Conc->SNR N_Wash Insufficient Washing N_Wash->SNR N_Block Poor Blocking N_Block->SNR N_Purity Free Dye Contamination N_Purity->SNR N_AutoF Autofluorescence N_AutoF->SNR

Key factors influencing the signal-to-noise ratio (SNR).

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-Methyl-N'-(hydroxy-PEG2)-Cy5, focusing on solubility issues and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1] It is functionalized with a polyethylene (B3416737) glycol (PEG) linker, which enhances its hydrophilicity and biocompatibility.[2][3] This modification improves its solubility in aqueous solutions and reduces non-specific binding, making it a valuable tool for labeling and tracking biomolecules.[2][4] A primary application of this molecule is as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.[5][6]

Q2: How does the PEG linker in this compound affect its solubility?

A2: The polyethylene glycol (PEG) spacer significantly increases the water solubility of the Cy5 dye.[2][7] Standard Cy5 is sparingly soluble in water and often requires organic co-solvents for use in aqueous buffers.[8][] The hydrophilic PEG chain in this compound improves its dissolution in aqueous media, which can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[2]

Q3: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause and how can I prevent this?

A3: This is a common issue, even with PEGylated dyes, especially when adding a concentrated stock in an organic solvent to an aqueous buffer. The localized high concentration of the dye can exceed its aqueous solubility limit before it has a chance to disperse. To prevent this, add the dye stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This ensures rapid mixing and prevents localized supersaturation. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in your aqueous solution is low, typically below 5-10%, as higher concentrations can affect the stability of some biomolecules.[]

Q4: Can I expect aggregation with this compound, and how does it affect my experiments?

A4: While the PEG linker reduces the tendency for aggregation compared to non-PEGylated cyanine dyes, it does not eliminate it entirely, especially at high concentrations.[2] Dye aggregation can lead to a decrease in fluorescence quantum yield (quenching) and shifts in the absorption and emission spectra, which can compromise the accuracy of quantitative measurements and the quality of imaging data.[10] To minimize aggregation, it is recommended to work with the lowest effective concentration of the dye and to prepare fresh dilutions from a concentrated stock solution just before use.

Q5: What is the recommended procedure for preparing a working solution of this compound?

A5: It is best practice to first prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] A stock concentration of 1-10 mg/mL is typical.[3] This stock solution should be stored at -20°C, protected from light and moisture.[11] For preparing a working solution in an aqueous buffer (e.g., PBS), the stock solution should be diluted to the final desired concentration. To avoid precipitation, add the stock solution slowly to the buffer while vortexing.[]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer - Localized high concentration of the dye. - Low solubility of the dye in the specific buffer system. - The buffer contains components that reduce dye solubility.- Add the dye stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. - Consider using a small percentage of an organic co-solvent (e.g., 1-5% DMSO) in your final aqueous solution, if compatible with your experiment. - Test the solubility in different buffers (e.g., PBS, HEPES, Tris) to find the most suitable one. Note that buffers containing primary amines like Tris can react with NHS esters if you are using a derivatized form of the dye.[11]
Low or no fluorescence signal - Dye aggregation leading to fluorescence quenching. - Photobleaching of the dye. - Incorrect excitation or emission wavelengths. - The dye has degraded.- Work with lower dye concentrations. - Use freshly prepared solutions. - Incorporate an antifade reagent in your imaging medium.[1] - Minimize exposure of the sample to high-intensity light. - Verify the excitation and emission maxima for your specific instrument settings (~649 nm for excitation and ~667 nm for emission).[4] - Store the dye properly (at -20°C, protected from light and moisture).
Inconsistent or non-reproducible fluorescence measurements - Variability in dye concentration due to incomplete dissolution or precipitation. - Dye aggregation affecting the quantum yield. - Photobleaching during measurement.- Ensure the dye is fully dissolved in the stock solution before further dilution. - Prepare fresh working solutions for each experiment. - Use a consistent and minimal light exposure time for all measurements.
High background fluorescence - Presence of unbound dye in labeling experiments. - Non-specific binding of the dye to surfaces or other molecules.- Ensure thorough purification of the labeled biomolecule to remove all unconjugated dye. Size-exclusion chromatography or dialysis are common methods. - The PEG linker on this compound helps to reduce non-specific binding.[2] However, if this is still an issue, consider using a blocking agent (e.g., BSA) in your assay buffer.

Data Presentation

Spectroscopic Properties
Property This compound Standard Cy5
Excitation Maximum (λex) ~649-650 nm[1][4]~649-651 nm[4]
Emission Maximum (λem) ~667-691 nm[1][4]~666-671 nm[4]
Molar Extinction Coefficient (ε) ~107,000 cm⁻¹M⁻¹[4]~250,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) Not specified; a similar PEGylated Cy5 derivative is ~0.07.[2]~0.2[4]
Solubility Information
Solvent This compound Standard Cy5
Water / Aqueous Buffers (e.g., PBS) Soluble (enhanced by PEG linker)[2][7]Sparingly soluble[8]
Dimethyl Sulfoxide (DMSO) Soluble[4][12]Soluble[8]
Dimethylformamide (DMF) Soluble[4][12]Soluble[8]
Dichloromethane (DCM) Soluble[12]Soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Weigh out the desired amount of the dye and dissolve it in the appropriate volume of anhydrous DMSO or DMF to achieve a stock concentration of 1-10 mg/mL.

    • Vortex the solution thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Protein Labeling with a PEGylated Cy5-NHS Ester

This protocol is for a generic protein labeling reaction using a PEGylated Cy5 dye that has been functionalized with an N-hydroxysuccinimide (NHS) ester to react with primary amines on the protein.

  • Materials:

    • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • PEGylated Cy5-NHS ester stock solution (e.g., 10 mg/mL in DMSO)

    • 1 M Sodium bicarbonate

    • Purification column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[3]

    • Adjust pH: Add 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.0-8.5 for optimal labeling of primary amines.[3]

    • Prepare Dye Solution: Prepare the PEGylated Cy5-NHS ester solution in anhydrous DMSO or DMF immediately before use.[3]

    • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[3][11] Gently mix and incubate for 1 hour at room temperature, protected from light.

    • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. Elute with an appropriate buffer (e.g., PBS).

    • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (with Cy5-PEG Linker) POI->PROTAC Binds to E3 E3 Ubiquitin Ligase E3->PROTAC Binds to Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruited Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI_bound POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) adjust_ph 2. Adjust pH to 8.0-8.5 (with 1M Sodium Bicarbonate) prep_protein->adjust_ph labeling 4. Labeling Reaction (1 hour at RT, protected from light) adjust_ph->labeling prep_dye 3. Prepare Cy5-PEG-NHS Ester (10 mg/mL in anhydrous DMSO) prep_dye->labeling purification 5. Purification (Size-Exclusion Chromatography) labeling->purification characterization 6. Characterization (Determine Degree of Labeling) purification->characterization

Caption: Workflow for protein labeling with a Cy5-PEG-NHS ester.

References

Technical Support Center: Controlling the Degree of Labeling with N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-N'-(hydroxy-PEG2)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound NHS ester?

A1: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a protein is typically between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended for efficient labeling.[2][3] At lower pH values, the primary amines are protonated and less reactive, while at higher pH values, the hydrolysis of the NHS ester increases, which competes with the labeling reaction.[1]

Q2: What buffers are recommended for the labeling reaction?

A2: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate-bicarbonate buffer.[4] Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[4]

Q3: How does the PEG (polyethylene glycol) linker in this compound affect the labeling process?

A3: The PEG linker enhances the hydrophilicity and biocompatibility of the Cy5 dye.[5][6] This improved water solubility can be advantageous in biological buffers, potentially reducing the formation of dye aggregates.[7] While the fundamental reaction chemistry remains the same, the increased solubility may lead to more consistent and reproducible labeling, especially for proteins that are prone to aggregation.

Q4: How do I control the degree of labeling (DOL)?

A4: The degree of labeling (DOL), or the number of dye molecules per protein molecule, can be controlled by several factors:

  • Molar excess of the dye: This is the most direct way to control the DOL. A higher molar ratio of dye to protein will generally result in a higher DOL. It is often necessary to empirically determine the optimal molar excess for your specific protein and desired DOL.[8]

  • Protein concentration: More dilute protein solutions may require a higher molar excess of the dye to achieve the same DOL as more concentrated solutions.[4] A protein concentration of at least 2 mg/mL is often recommended.[4]

  • Reaction time and temperature: Longer incubation times or higher temperatures can lead to a higher DOL, but also increase the risk of NHS ester hydrolysis.[1]

  • pH: As mentioned, the pH affects the reaction rate.

Q5: How is the Degree of Labeling (DOL) calculated?

A5: The DOL is typically determined using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (around 650 nm for Cy5). The following formula is used:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

  • A_max = Absorbance of the conjugate at the wavelength maximum of the dye.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its absorbance maximum.

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Fluorescence Signal 1. Inefficient Labeling: Reaction conditions may not be optimal. 2. Over-labeling: Too many dye molecules per protein can lead to fluorescence quenching. 3. Hydrolyzed NHS Ester: The reactive NHS ester has been hydrolyzed and is no longer active.1. Optimize Reaction Conditions: - Ensure the buffer is amine-free (e.g., PBS, borate) and the pH is between 7.2-8.5.[1] - Increase the molar excess of the dye. - Increase the protein concentration (ideally >2 mg/mL).[4] - Increase the reaction time or temperature. 2. Calculate DOL: If the DOL is very high, reduce the molar excess of the dye in the labeling reaction. 3. Use Fresh Reagents: Prepare the dye solution immediately before use. Do not store NHS esters in aqueous solutions.[8]
Protein Precipitation During or After Labeling 1. Over-labeling: High degree of labeling can alter the protein's properties and lead to aggregation. 2. Hydrophobic Nature of the Dye: Although the PEG linker improves solubility, high labeling density can still increase hydrophobicity.1. Reduce Molar Excess: Lower the molar ratio of the dye to the protein to decrease the DOL. 2. Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Fluorescence / Presence of Free Dye After Purification 1. Inefficient Purification: The purification method may not be suitable or was not performed optimally. 2. Column Overload: Too much sample was loaded onto the purification column. 3. Insufficient Dialysis: Dialysis time was too short or buffer changes were infrequent.1. Choose an Appropriate Purification Method: Size-exclusion chromatography (e.g., Sephadex G-25), spin columns, or dialysis are common methods.[4] 2. Follow Purification Protocol: Do not overload columns. For dialysis, use a sufficient volume of buffer and change it several times.[8] 3. Repeat Purification: If free dye is still present, a second round of purification may be necessary.

Data Presentation

Table 1: Key Parameters for this compound

ParameterValueReference
Excitation Maximum (λex)~649 nm[5]
Emission Maximum (λem)~667 nm[5]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹[5]
Recommended Laser Line633 nm or 647 nm[6]

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal efficiency is often found at the higher end of this range (e.g., 8.3).[1][4]
Temperature 4°C to Room TemperatureLower temperatures may require longer incubation times but can minimize hydrolysis of the NHS ester.[1]
Incubation Time 0.5 - 4 hoursCan be extended (e.g., overnight at 4°C) for less efficient reactions.[1][2]
Protein Concentration 2 - 10 mg/mLLower concentrations may require a higher molar excess of the dye.[4][5]
Molar Excess of Dye 5- to 20-foldThis is highly empirical and should be optimized for the specific protein and desired DOL.[8]

Experimental Protocols

Protocol: Labeling a Protein with this compound NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[2]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer.

    • Adjust the protein concentration to 2-10 mg/mL.[5]

  • Prepare the Dye Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess. A 10-fold molar excess is a good starting point.[5]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[5]

    • Collect the fractions. The first colored fraction to elute is typically the labeled protein.

    • Alternatively, purify the conjugate by dialysis against a large volume of storage buffer with several buffer changes.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the formula provided in the FAQs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) reaction Labeling Reaction (Add dye to protein, incubate 1 hr at RT, protected from light) prep_protein->reaction prep_dye Prepare Dye Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->reaction quench Quench Reaction (Optional) (Add Tris-HCl) reaction->quench purify Purify Conjugate (Gel filtration or dialysis) reaction->purify If not quenching quench->purify characterize Characterize Conjugate (Measure A280 and A650, calculate DOL) purify->characterize

Caption: Experimental workflow for protein labeling and purification.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Fluorescence cause1 Inefficient Labeling? start->cause1 cause2 Over-labeling (Quenching)? start->cause2 cause3 Hydrolyzed Dye? start->cause3 solution1 Optimize Reaction: - Check buffer/pH - Increase dye:protein ratio - Increase protein concentration cause1->solution1 solution2 Calculate DOL Reduce dye:protein ratio cause2->solution2 solution3 Use Freshly Prepared Dye cause3->solution3

Caption: Troubleshooting logic for low fluorescence signal.

References

Minimizing non-specific binding of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It is characterized by its far-red fluorescence, with excitation and emission maxima typically around 649 nm and 667 nm, respectively.[1] This spectral profile is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues. The key feature of this molecule is the polyethylene (B3416737) glycol (PEG) spacer, which increases its hydrophilicity.[1] This enhanced water solubility can help to reduce non-specific binding and aggregation in aqueous environments, a common issue with fluorescent dyes.[2] The terminal hydroxyl group allows for further chemical modification and conjugation to various biomolecules.[1]

Q2: What are the main causes of non-specific binding with Cy5 dyes?

Non-specific binding of Cy5 dyes and their conjugates can arise from several factors:

  • Hydrophobic and Ionic Interactions: The dye or the molecule it is conjugated to can non-specifically adhere to cellular components through these forces.[3]

  • High Probe Concentration: Using an excessive concentration of the fluorescently-labeled probe is a frequent cause of high background.[4]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound probes, leading to a higher background signal.[4]

  • Inadequate Blocking: Failure to block non-specific binding sites on the specimen (cells or tissue) allows the probe to attach indiscriminately.[4]

  • Fc Receptor Binding: If the Cy5 dye is conjugated to an antibody, the Fc region of the antibody can bind to Fc receptors on the surface of certain cells, such as macrophages and monocytes.[3]

  • Free Dye: The presence of unconjugated this compound in the solution can lead to non-specific staining.

Q3: How does the PEG linker in this compound help reduce non-specific binding?

The polyethylene glycol (PEG) linker is a hydrophilic polymer. Its inclusion in the dye's structure increases the overall water solubility of the molecule.[1] This is beneficial because many non-specific interactions are driven by hydrophobic forces between the dye and cellular components. By making the dye more hydrophilic, the PEG linker reduces these hydrophobic interactions, thereby decreasing the likelihood of non-specific binding.[2]

Q4: Can I use standard blocking buffers for this compound?

Yes, standard protein-based blocking buffers like Bovine Serum Albumin (BSA) and normal serum from the secondary antibody's host species are often effective.[5] However, for applications involving cell types known for high non-specific binding of cyanine dyes (e.g., monocytes and macrophages), specialized commercial blocking buffers may provide better results.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to high background and non-specific binding when using this compound.

Issue: High Background Fluorescence

High background fluorescence can obscure the specific signal, making data interpretation difficult. The following steps will help you troubleshoot this issue.

1. Optimize Probe Concentration

  • Problem: The concentration of your this compound conjugate may be too high.

  • Solution: Perform a titration experiment to determine the optimal concentration. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.[5]

2. Enhance Washing Steps

  • Problem: Unbound probe molecules are not being sufficiently washed away.

  • Solution: Increase the number and/or duration of your washing steps after incubation with the fluorescent probe.[4] The addition of a mild detergent, such as Tween-20 (typically at a concentration of 0.05-0.1%), to your wash buffer can also help to reduce non-specific interactions.[6]

3. Improve Blocking

  • Problem: Non-specific binding sites on your sample are not adequately blocked.

  • Solution: Ensure you are using an appropriate blocking buffer for your sample type. For general applications, a solution of 1-5% BSA in your buffer is a good starting point.[7] If you are using a secondary antibody, a blocking solution containing normal serum from the host species of that secondary antibody is recommended.[8] The blocking time can also be extended, for example, to 1 hour at room temperature or overnight at 4°C.[7]

4. Check for Autofluorescence

  • Problem: The background signal may be coming from the sample itself (autofluorescence).

  • Solution: Always include an unstained control sample in your experiment to assess the level of autofluorescence.[8] If autofluorescence is high, you may consider using an autofluorescence quenching agent.[9]

5. Verify Conjugate Purity

  • Problem: Free, unconjugated this compound in your solution can bind non-specifically.

  • Solution: If you have performed the conjugation reaction yourself, ensure that the final product is purified to remove any free dye. This can be done using techniques like column chromatography or dialysis.

Data Presentation

Spectroscopic Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)~649 nm[1]
Emission Maximum (λem)~667 nm[1]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.2
Recommended Laser Line633 nm or 647 nm[2]
Common Blocking Agents for Immunofluorescence
Blocking AgentTypical ConcentrationNotesReference(s)
Bovine Serum Albumin (BSA)1-5% in buffer (e.g., PBS)A common and effective general blocking agent.[7]
Normal Serum5-10% in bufferUse serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody.[8]
Non-fat Dry Milk1-5% in bufferCost-effective, but not recommended for use with biotin-avidin systems or when studying phosphoproteins.[3]
Fish Gelatin0.1-0.5% in bufferCan be a good alternative to BSA.[1]
Commercial Blocking BuffersVaries by manufacturerOften contain proprietary formulations optimized for specific applications and can be very effective at reducing background.[5]

Experimental Protocols

Detailed Protocol for Immunocytochemistry with this compound Conjugates

This protocol provides a general workflow for staining cells with a conjugate of this compound.

1. Cell Preparation

  • Culture cells on sterile glass coverslips or in imaging-compatible plates.

  • Wash the cells briefly with Phosphate Buffered Saline (PBS).

2. Fixation

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization (for intracellular targets)

  • If your target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking

  • Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

5. Primary Antibody Incubation

  • Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.

  • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

6. Washing

  • Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

7. Incubation with this compound Conjugate

  • Dilute the this compound conjugated secondary antibody in the blocking buffer to its optimal concentration.

  • Incubate the cells with the diluted conjugate for 1 hour at room temperature, protected from light.

8. Final Washes

  • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Perform a final wash with PBS to remove any residual detergent.

9. Mounting and Imaging

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Mandatory Visualization

cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Probe Probe Target Target Molecule Probe->Target High Affinity OffTarget Off-Target Site Probe->OffTarget Low Affinity Signal Signal Target->Signal Desired Outcome Background Background OffTarget->Background Noise

Caption: Specific vs. Non-Specific Binding Pathways.

start Start: Cell Culture fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (if needed, e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 1% BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (3x with PBST) primary_ab->wash1 secondary_ab This compound Conjugate Incubation wash1->secondary_ab wash2 Final Washes (3x with PBST) secondary_ab->wash2 mount Mount with Anti-fade Medium wash2->mount image Image (Cy5 Channel) mount->image end_node End: Data Analysis image->end_node

Caption: Immunofluorescence Experimental Workflow.

cluster_troubleshooting Troubleshooting Steps start High Background Signal? probe_conc Is Probe Concentration Optimized? start->probe_conc Yes titrate Action: Titrate Probe Concentration probe_conc->titrate No washing Are Washing Steps Sufficient? probe_conc->washing Yes titrate->washing increase_washes Action: Increase Wash Number/Duration Add Detergent (Tween-20) washing->increase_washes No blocking Is Blocking Adequate? washing->blocking Yes increase_washes->blocking improve_blocking Action: Change/Increase Blocking Agent Increase Blocking Time blocking->improve_blocking No autofluorescence Is it Autofluorescence? blocking->autofluorescence Yes improve_blocking->autofluorescence unstained_control Check: Unstained Control Sample autofluorescence->unstained_control Possibly end_node Improved Signal-to-Noise Ratio autofluorescence->end_node No unstained_control->end_node

Caption: Troubleshooting Logic for High Background.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Methyl-N'-(hydroxy-PEG2)-Cy5 in various buffer systems for researchers, scientists, and drug development professionals. The information is based on the well-established characteristics of the core Cy5 fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure influence its stability?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It incorporates a Cy5 core, responsible for its spectral properties, and is modified with a polyethylene (B3416737) glycol (PEG) linker.[1][3][4] The PEG linker primarily enhances its water solubility and biocompatibility, which can help prevent aggregation in aqueous buffers—a common issue with cyanine dyes that can lead to fluorescence quenching.[][6] The stability of the molecule is largely dictated by the chemical properties of the Cy5 core.

Q2: What are the key factors that affect the stability of this compound?

A: The stability of cyanine dyes like Cy5 is primarily influenced by:

  • pH: Cy5 dyes are generally stable over a broad pH range, typically from 4 to 10.[7] However, highly alkaline conditions (pH > 8) can lead to degradation of the dye structure.[8]

  • Light Exposure (Photobleaching): Like most fluorophores, Cy5 is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light-induced chemical damage.[1] This process is often mediated by reactive oxygen species (ROS).[1]

  • Temperature: Elevated temperatures can accelerate chemical degradation. For long-term storage, it is advisable to store the dye in a cool, dark place.

  • Presence of Oxidizing or Reducing Agents: Strong oxidizing or reducing agents can chemically modify the dye, leading to a loss of fluorescence. The use of protective buffer systems, such as ROXS (reductive/oxidative system), can help minimize photobleaching.[9][10]

Q3: In which types of buffers is this compound expected to be stable?

A: The dye is expected to be stable in commonly used biological buffers with a pH between 4 and 8. This includes phosphate-buffered saline (PBS), TRIS buffers, and HEPES buffers. When using buffers with a pH higher than 8, such as sodium bicarbonate buffers used for labeling reactions, it is recommended to use the dye solution immediately after preparation.[8]

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Potential Cause: Photobleaching due to excessive light exposure.

  • Troubleshooting Steps:

    • Reduce the intensity of the excitation light source.

    • Decrease the exposure time for each image acquisition.

    • Incorporate an anti-fading agent or a ROXS buffer system into your imaging medium.[9][10]

    • Ensure that the sample is protected from light as much as possible when not being actively imaged.

Issue 2: Low or no fluorescence signal from the start of the experiment.

  • Potential Cause 1: Dye degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Ensure the dye is stored as recommended by the manufacturer, typically desiccated and at a low temperature.

    • Prepare fresh solutions of the dye for each experiment and avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Incompatibility with the experimental buffer.

  • Troubleshooting Steps:

    • Check the pH of your buffer to ensure it is within the optimal range for Cy5 (pH 4-8).

    • If using a basic buffer (pH > 8), prepare the dye solution immediately before use.[8]

    • Test the dye's fluorescence in a standard, neutral pH buffer like PBS to confirm its functionality.

Issue 3: Inconsistent or non-reproducible fluorescence measurements.

  • Potential Cause: Dye aggregation in the buffer.

  • Troubleshooting Steps:

    • The PEG linker in this compound is designed to minimize aggregation.[][6] However, if aggregation is suspected, try sonicating the solution briefly.

    • Ensure the dye is fully dissolved in the buffer before use.

    • Consider filtering the dye solution through a 0.2 µm filter.

Stability in Different Buffers (Summary)

The following table summarizes the expected stability of this compound in common laboratory buffers, based on the general properties of Cy5 dyes.

BufferpH RangeExpected StabilityRecommendations
Phosphate-Buffered Saline (PBS)7.2 - 7.4HighRecommended for general use and imaging.
TRIS Buffer7.0 - 8.0HighGenerally a good choice, but be mindful of the pH at your working temperature.
HEPES Buffer7.2 - 7.6HighA stable buffer for a wide range of biological experiments.
Sodium Bicarbonate Buffer8.0 - 8.5ModerateUse freshly prepared solutions. Ideal for short-term labeling reactions.[8]
Glycine-HCl Buffer2.5 - 3.5Low to ModerateExtreme acidic conditions may affect stability. Test for your specific application.
Carbonate-Bicarbonate Buffer9.0 - 10.5LowHigh pH can lead to dye degradation. Use with caution and for short durations.

Experimental Protocols

Protocol for Assessing Dye Stability in a Specific Buffer

This protocol allows you to quantitatively assess the stability of this compound in your buffer of choice over time.

  • Materials:

    • This compound

    • Your experimental buffer

    • A control buffer (e.g., PBS, pH 7.4)

    • Spectrofluorometer or a plate reader with fluorescence capabilities

    • Cuvettes or a microplate

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to a working concentration (e.g., 1 µM) in both your experimental buffer and the control buffer.

    • Measure the initial fluorescence intensity of both solutions. Use an excitation wavelength of ~650 nm and measure the emission at ~667 nm.[1][3]

    • Store both solutions under your typical experimental conditions (e.g., at room temperature, protected from light).

    • Measure the fluorescence intensity at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Plot the fluorescence intensity as a function of time for both buffers.

  • Data Analysis:

    • Compare the rate of fluorescence decay in your experimental buffer to that in the control buffer. A significantly faster decay indicates lower stability in your buffer.

Visualizations

Photobleaching_Pathway Generalized Photobleaching Pathway of Cy5 Cy5_Ground Cy5 (Ground State) Cy5_Excited Cy5 (Excited Singlet State) Cy5_Ground->Cy5_Excited Absorption Degraded_Cy5 Degraded Cy5 (Non-fluorescent) Cy5_Ground->Degraded_Cy5 Reaction with ROS Excitation Excitation Light (Photon) Excitation->Cy5_Excited Cy5_Excited->Cy5_Ground Fluorescence Fluorescence Fluorescence Emission Cy5_Excited->Fluorescence Cy5_Triplet Cy5 (Excited Triplet State) Cy5_Excited->Cy5_Triplet ISC ISC Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) Cy5_Triplet->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS ROS->Degraded_Cy5

Caption: A diagram illustrating the photobleaching pathway of Cy5.

Troubleshooting_Workflow Troubleshooting Workflow for Dye Stability Issues Start Low/Fading Fluorescence Signal Check_Storage Check Dye Storage (Temp, Light, Desiccated) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Check_Buffer Check Buffer pH (Optimal: 4-8) Check_Storage->Check_Buffer No Use_New_Vial Use a Fresh Vial of Dye Improper_Storage->Use_New_Vial Stable_Signal Stable Signal Achieved Use_New_Vial->Stable_Signal Incorrect_pH pH Outside Optimal Range Check_Buffer->Incorrect_pH Yes Check_Light Assess Light Exposure (Intensity, Duration) Check_Buffer->Check_Light No Adjust_Buffer Adjust or Change Buffer Incorrect_pH->Adjust_Buffer Adjust_Buffer->Stable_Signal Excessive_Light Excessive Light Exposure Check_Light->Excessive_Light Yes Check_Light->Stable_Signal No Reduce_Light Reduce Light Intensity/Duration Use Anti-fade Reagents Excessive_Light->Reduce_Light Reduce_Light->Stable_Signal

Caption: A workflow for troubleshooting Cy5 stability issues.

References

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5 in STORM Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Stochastic Optical Reconstruction Microscopy (STORM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in STORM?

A1: this compound is a derivative of the cyanine (B1664457) dye Cy5, featuring a methyl group and a short polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group.[1][2] The core Cy5 structure is a well-established fluorophore for STORM due to its favorable photoswitching characteristics in the far-red spectrum, which helps to minimize cellular autofluorescence.[3] The PEG linker is incorporated to enhance the dye's water solubility and reduce non-specific binding to surfaces and biological molecules, a common challenge in single-molecule imaging.[4][5][6][7] The terminal hydroxyl group offers a potential site for further conjugation.

Q2: How does the PEGylation of Cy5 affect its performance in STORM?

A2: PEGylation is primarily intended to improve the biocompatibility and solubility of the dye.[7] By reducing non-specific binding, the PEG linker can lead to a lower background signal, which is critical for achieving high-quality STORM images.[4][5][6] However, the introduction of a PEG chain can also influence the local chemical environment of the fluorophore, which may have subtle effects on its photophysical properties, such as blinking kinetics and photostability. While extensive data on this specific molecule is limited, the fundamental photoswitching behavior is dictated by the Cy5 core.

Q3: What are the key spectral properties of this compound?

A3: The spectral properties are primarily determined by the Cy5 core:

  • Excitation Maximum: ~649-650 nm[1][2]

  • Emission Maximum: ~667 nm[1][2]

Troubleshooting Guide

Problem 1: High Background Fluorescence

High background can significantly reduce the signal-to-noise ratio and compromise localization accuracy in STORM imaging.

Possible Cause Recommended Solution
Unconjugated Dye Ensure complete removal of unconjugated this compound after labeling through methods like size exclusion chromatography, dialysis, or tangential flow filtration.
Non-Specific Antibody Binding Increase the number and duration of wash steps after antibody incubation. Consider using a blocking solution with normal serum from the species of the secondary antibody.[1][8][9]
Autofluorescence Use a far-red emitting dye like Cy5 to minimize autofluorescence from cells.[10] Ensure cells are not over-fixed, as this can increase autofluorescence.[10]
Contaminated Imaging Buffer Prepare fresh imaging buffer before each experiment. Ensure high-purity components are used.
Problem 2: Weak or No STORM Signal (Poor Blinking)

The characteristic "blinking" of fluorophores is essential for STORM. A lack of signal or blinking can prevent image reconstruction.

Possible Cause Recommended Solution
Incorrect Imaging Buffer Composition The imaging buffer is critical for inducing the photoswitching of Cy5. A common buffer contains an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA)).[2][3][8][11] For Cy5 and its derivatives, a BME-containing buffer is often recommended.[8][11]
Suboptimal pH of Imaging Buffer The pH of the imaging buffer can affect the blinking rate and brightness of Cy5. The optimal pH is typically between 7.5 and 8.5.[3]
Low Laser Power Sufficient laser power is required to drive the fluorophores into the dark state. Gradually increase the 647 nm laser power to achieve sparse, single-molecule blinking events.
Photobleaching Minimize exposure of the sample to excitation light before image acquisition. Use of an effective oxygen scavenging system in the imaging buffer is crucial to reduce photobleaching.[3]
Problem 3: Low Localization Density

Insufficient localization density will result in a poorly resolved final STORM image, failing to meet the Nyquist-Shannon sampling theorem for the desired resolution.[12]

Possible Cause Recommended Solution
Inefficient Labeling Optimize the concentration of the primary and secondary antibodies to achieve a higher labeling density.[3] Ensure the labeling protocol is suitable for your target protein.
Poor Antibody Penetration Adjust the permeabilization step in your immunofluorescence protocol (e.g., concentration and incubation time with detergents like Triton X-100).
Premature Photobleaching Ensure the imaging buffer is fresh and effective. Image the sample promptly after adding the imaging buffer.

Quantitative Data

Table 1: Comparison of Fluorophore Performance in STORM

FluorophoreAverage Photons per Switching EventOn/Off Duty CycleKey Characteristics
Cy5 ~4,254 (in MEA buffer), ~5,873 (in BME buffer)[13]LowGood photoswitching properties, widely used for STORM.
Alexa Fluor 647 HighLowOften considered the dye-of-choice for STORM due to high photon yield and low duty cycle.[11] Excellent blinking properties and high signal-to-background ratio.[3]
Cy5.5 ~6,000[14]~0.007[14]High photon yield but a higher duty cycle can negatively impact image quality by requiring lower labeling densities.[14]

Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

1. General Immunofluorescence Protocol for STORM

A detailed immunofluorescence protocol is crucial for successful STORM imaging.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Immunolabeling cluster_imaging STORM Imaging cell_culture 1. Cell Culture on High-Precision Coverslips fixation 2. Fixation (e.g., 3% PFA + 0.1% Glutaraldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.2% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 10% Normal Goat Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing Steps primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (with this compound conjugate) wash1->secondary_ab wash2 8. Extensive Washing Steps secondary_ab->wash2 post_fixation 9. Post-Fixation (e.g., 3% PFA + 0.1% Glutaraldehyde) wash2->post_fixation buffer_prep 10. Prepare Fresh STORM Imaging Buffer post_fixation->buffer_prep imaging 11. Mount Sample and Add Imaging Buffer buffer_prep->imaging acquisition 12. Image Acquisition on STORM Microscope imaging->acquisition

2. STORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for achieving optimal photoswitching.

Components:

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

  • GLOX Solution: An enzymatic oxygen scavenging system. Prepare by mixing glucose oxidase and catalase in Buffer A.[2]

  • Thiol: β-mercaptoethanol (BME) or Cysteamine (MEA).

Preparation (Example with BME):

  • On ice, combine 690 µL of Buffer B with 7 µL of GLOX solution and 7 µL of β-mercaptoethanol.[2][8]

  • Gently mix the solution.

  • Use the buffer immediately for imaging. The buffer has a limited effective lifetime.[1]

Logical Relationships in Troubleshooting

troubleshooting_logic cluster_high_bg High Background cluster_low_signal Low Signal/Blinking cluster_low_density Low Localization Density start Poor STORM Image Quality unconjugated_dye Unconjugated Dye? start->unconjugated_dye nonspecific_binding Non-specific Binding? start->nonspecific_binding bad_buffer Incorrect Buffer? start->bad_buffer low_power Low Laser Power? start->low_power bad_labeling Inefficient Labeling? start->bad_labeling photobleaching Premature Photobleaching? start->photobleaching solution1 solution1 unconjugated_dye->solution1 Improve Purification solution2 solution2 nonspecific_binding->solution2 Optimize Blocking/Washing solution3 solution3 bad_buffer->solution3 Prepare Fresh/Correct Buffer solution4 solution4 low_power->solution4 Increase Laser Intensity solution5 solution5 bad_labeling->solution5 Optimize Antibody Concentrations solution6 solution6 photobleaching->solution6 Use Fresh Buffer/Minimize Exposure

References

Validation & Comparative

A Head-to-Head Comparison for Cellular Imaging: N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging, the selection of an appropriate fluorescent probe is paramount to generating high-quality, reproducible data. For researchers and drug development professionals working in the far-red spectrum, both N-Methyl-N'-(hydroxy-PEG2)-Cy5 and Alexa Fluor 647 are prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal fluorophore for specific research needs.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent dye is fundamentally determined by its photophysical characteristics. While both dyes share similar excitation and emission spectra, allowing for their use with the same instrument settings, key differences in their performance emerge from other parameters.

PropertyThis compound (Cy5 Core)Alexa Fluor 647
Excitation Maximum (λex) ~649 nm[1][2][3][4]~650 nm[5]
Emission Maximum (λem) ~667 nm[2][3]~665 nm[5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ (for standard Cy5)[1]~239,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.2 - 0.28[1][4]~0.33[5][6]
Photostability Less photostable than Alexa Fluor 647[7][8][9][10]More photostable than Cy5[7][8][9][10]

Performance in Cellular Imaging

Brightness and Photostability: Alexa Fluor 647 consistently demonstrates superior brightness and photostability in comparison to Cy5.[8][9][10] Experimental data shows that after 95 seconds of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[7] This enhanced photostability allows for longer exposure times and more robust image acquisition, which is particularly advantageous for time-lapse imaging and the study of dynamic cellular processes.

Quenching and Conjugate Performance: A significant drawback of Cy5 is its tendency for self-quenching when conjugated to proteins, especially at higher degrees of labeling (DOL).[10][11] This can lead to the formation of non-fluorescent aggregates and a decrease in the overall fluorescence of the conjugate.[10][11] In contrast, Alexa Fluor 647 exhibits significantly less of this self-quenching effect, resulting in brighter and more reliable signals from labeled biomolecules.[10][11] Over a wide range of DOL values, protein conjugates of Alexa Fluor 647 are significantly more fluorescent than those of Cy5.[12]

The Role of the PEG Linker in this compound: The inclusion of a polyethylene (B3416737) glycol (PEG) linker in the this compound molecule is designed to enhance its hydrophilicity.[3] This increased water solubility can be advantageous in labeling reactions in aqueous buffers and may help to reduce non-specific binding and aggregation.[3][13]

Experimental Protocols

Below is a generalized protocol for indirect immunofluorescence staining in cultured cells, which can be adapted for both this compound and Alexa Fluor 647 conjugated secondary antibodies.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

  • Primary Antibody (specific to the target of interest)

  • Fluorophore-conjugated Secondary Antibody (Anti-species of the primary antibody conjugated to either this compound or Alexa Fluor 647)

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Wash the cells gently with PBS.

    • Fix the cells with Fixation Solution for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect the antibody from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain, if desired, according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the far-red spectrum (e.g., Cy5 filter set).

Visualizing the Workflow and Concepts

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_final Final Steps cell_culture Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (AF647 or Cy5 conjugate) primary_ab->secondary_ab washes Washes secondary_ab->washes counterstain Nuclear Counterstain (e.g., DAPI) washes->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A generalized workflow for indirect immunofluorescence staining of cultured cells.

fluorescence_principle cluster_energy Energy Levels cluster_process Process G Ground State (S0) E1 Excited State (S1) G->E1 Absorption of Photon (Excitation Light) E1->G Emission of Photon (Fluorescence) E1->E1 Vibrational Relaxation absorption 1. Excitation relaxation 2. Non-radiative Relaxation emission 3. Fluorescence Emission

Caption: A simplified Jablonski diagram illustrating the principle of fluorescence.

Conclusion

For most cell imaging applications, Alexa Fluor 647 is the superior choice over this compound. Its enhanced brightness, greater photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[11] While the PEGylated Cy5 derivative offers improved water solubility, the performance advantages of Alexa Fluor 647, particularly in demanding applications such as quantitative imaging and studies requiring long-term observation, justify its selection for achieving high-quality, reproducible results. The choice between these two fluorophores will ultimately depend on the specific experimental requirements and the priority placed on factors such as signal brightness, photostability, and cost.

References

A Comparative Guide to PEGylated Cy5 and DyLight 650 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunofluorescence (IF), the scrupulous selection of a fluorophore is paramount to generating high-fidelity, quantifiable data. This guide provides an objective comparison between two prominent far-red fluorescent dyes: a polyethylene (B3416737) glycol (PEG) modified Cy5, here referred to as N-Methyl-N'-(hydroxy-PEG2)-Cy5, and DyLight 650. Both dyes are spectrally similar to Alexa Fluor 647 and are well-suited for the 633 nm or 647 nm laser lines, a spectral region where cellular autofluorescence is minimal.[1] We will delve into their performance characteristics, supported by experimental data, to assist researchers in making an informed choice for their specific applications.

Key Performance Characteristics: A Side-by-Side Comparison

The utility of a fluorophore in immunofluorescence is primarily dictated by its brightness and photostability. Brightness is a product of the molar extinction coefficient (how efficiently it absorbs photons) and the quantum yield (how efficiently it converts absorbed photons into emitted light). Photostability refers to the dye's resilience to photochemical degradation (photobleaching) upon exposure to excitation light.

PropertyPEGylated Cy5DyLight 650Reference
Excitation Max (nm) ~649~652[2][3][4]
Emission Max (nm) ~666-671~672-673[1][2][4]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 250,000250,000[1][2][5][6][7]
Quantum Yield (Φ) ~0.2Not specified, but generally marketed as high.[3]
Relative Brightness (ε x Φ) ~50,000>50,000 (qualitatively higher)[8]
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 4-9)[1][8][9]
Photostability ModerateHigh[9]
Water Solubility High (Enhanced by PEG)High[8][10]

Analysis of Performance:

  • Brightness: Both Cy5 and DyLight 650 possess an identical and very high molar extinction coefficient of 250,000 M⁻¹cm⁻¹, indicating excellent light-absorbing capability.[1][2][5][6][7] While the quantum yield for DyLight 650 is not consistently published as a discrete value, the DyLight family of dyes is engineered and marketed to have high quantum yields and superior brightness compared to traditional cyanine (B1664457) dyes.[8][9] Given the identical extinction coefficients, any increase in quantum yield would directly translate to greater overall brightness for DyLight 650.[11]

  • Photostability: This is a key differentiator. DyLight dyes are specifically designed for enhanced photostability, making them a more robust choice for demanding applications that require prolonged or intense illumination, such as confocal microscopy and super-resolution imaging.[9][11] While Cy5 is a workhorse, it is more susceptible to photobleaching.[12]

  • The Role of PEGylation in Cy5: The inclusion of a polyethylene glycol (PEG) linker on the Cy5 molecule, as specified in "this compound", is a significant modification. PEGylation enhances the hydrophilicity and water solubility of the dye.[10][13] This modification can reduce non-specific binding of the conjugated antibody to cells and tissues by shielding the dye from hydrophobic interactions.[14][15] This often results in a better signal-to-noise ratio, a critical factor for achieving high-quality immunofluorescence images.

  • Sequence-Dependent Fluorescence: When labeling nucleic acids, the fluorescence of cyanine dyes can be influenced by the adjacent nucleotide sequence. Studies have shown that while both dye families exhibit this effect, DyLight 647 (spectrally similar to 650) shows a reduced magnitude of fluorescence variation compared to Cy5, suggesting it may introduce less sequence-dependent bias in such applications.[16][17]

Experimental Workflow and Methodologies

A successful immunofluorescence experiment relies on a meticulously optimized protocol. Below is a generalized protocol for indirect immunofluorescence on cultured cells, applicable to secondary antibodies conjugated with either PEGylated Cy5 or DyLight 650.

General Protocol for Immunocytochemistry (ICC)

  • Sample Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency. Wash the cells twice with Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[18]

  • Permeabilization: Rinse the cells three times with PBS. If the target antigen is intracellular, permeabilize the cells by incubating with a buffer like 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.[18]

  • Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Remove the blocking solution and incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[20][21]

  • Washing: Wash the cells three times for 5 minutes each with PBS containing 0.1% Triton X-100 to remove unbound primary antibody.[19]

  • Secondary Antibody Incubation: Dilute the PEGylated Cy5 or DyLight 650-conjugated secondary antibody in the blocking buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.[19][22] From this point forward, all steps should be performed in the dark to prevent photobleaching.

  • Final Washes: Wash the cells three times for 5 minutes each with PBS. A final wash with PBS without detergent can be performed.[22]

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. The sample can be imaged immediately on a fluorescence or confocal microscope equipped with appropriate filters for the far-red spectrum (e.g., Excitation: ~650 nm, Emission: ~670 nm).[2][19]

Conclusion and Recommendations

The choice between PEGylated Cy5 and DyLight 650 hinges on the specific demands of the experiment.

  • PEGylated Cy5 is a cost-effective and reliable choice for many standard immunofluorescence applications. Its key advantage lies in the PEG linker, which can significantly improve the signal-to-noise ratio by reducing background staining. However, it is prone to self-quenching at high labeling ratios and is less photostable than DyLight 650.[1]

  • DyLight 650 is the superior option for performance-critical applications. Its enhanced brightness and, most notably, its superior photostability make it ideal for quantitative analysis, confocal microscopy, and experiments involving long exposure times or repeated imaging.[9][11]

For researchers conducting routine qualitative immunofluorescence, a well-optimized protocol with a PEGylated Cy5 conjugate can yield excellent results. However, for those engaged in quantitative, high-resolution, or photobleaching-sensitive studies, the investment in DyLight 650 is justified by its more robust and stable fluorescent signal.

References

A Head-to-Head Comparison: N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. ATTO 647N for Single-Molecule FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on single-molecule Förster Resonance Energy Transfer (smFRET) studies, the choice of fluorescent probes is paramount. This guide provides a detailed, data-driven comparison of two popular red-emitting fluorophores: a modified Cy5 derivative, N-Methyl-N'-(hydroxy-PEG2)-Cy5, and the well-established ATTO 647N.

This comparison delves into their photophysical properties, performance in smFRET experiments, and provides the necessary experimental context to aid in selecting the optimal dye for your specific research needs. We will explore how the subtle molecular differences between these dyes can have a significant impact on data quality and experimental outcomes.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorophore for smFRET hinges on key photophysical parameters that dictate its performance. These include its absorption and emission spectra, quantum yield, fluorescence lifetime, and photostability. Below is a summary of these properties for this compound and ATTO 647N.

PropertyThis compound (Estimated)ATTO 647NSignificance in smFRET
Absorption Max (λ_abs) ~650 nm644 nmDefines the optimal laser excitation wavelength.
Emission Max (λ_em) ~670 nm669 nmDetermines the spectral window for detection and crosstalk with the donor dye.
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at a given wavelength. Higher values are generally better.
Fluorescence Quantum Yield (Φ) ~0.2 (can be variable)0.65The ratio of emitted photons to absorbed photons. A higher quantum yield results in a brighter signal.
Fluorescence Lifetime (τ) ~1.0 ns3.5 nsThe average time the molecule spends in the excited state. Longer lifetimes can be advantageous for certain time-resolved measurements.
Photostability Moderate (prone to blinking and photoswitching)HighThe ability of the dye to resist photobleaching under continuous excitation. Higher photostability allows for longer observation times.
Isomerization Prone to trans-cis isomerizationStructurally rigid, no isomerizationIsomerization can lead to a non-fluorescent dark state, causing blinking in the fluorescence signal.

Key Performance Differences in smFRET

This compound: As a derivative of the classic Cy5 dye, it benefits from a high molar extinction coefficient. The inclusion of a PEG2 (polyethylene glycol) linker can enhance its solubility and reduce undesirable interactions with the labeled biomolecule. However, like other cyanine (B1664457) dyes, it is susceptible to photo-induced isomerization, which can lead to "blinking" or transient entries into a dark state. This can complicate data analysis, especially for experiments requiring long observation times. The N-methylation may offer some improvements in photostability over the parent Cy5, but it does not eliminate the core issue of isomerization.

ATTO 647N: This fluorophore is known for its rigid chemical structure, which prevents photo-isomerization. This results in a significantly more stable and reliable fluorescent signal with minimal blinking, a highly desirable trait for smFRET experiments. While its molar extinction coefficient is lower than that of Cy5, its high quantum yield and exceptional photostability often lead to superior signal-to-noise ratios and longer possible observation times before photobleaching.

Experimental Protocol: Comparing Dye Performance in smFRET

This protocol outlines a typical workflow for immobilizing and imaging single molecules labeled with either this compound or ATTO 647N as the FRET acceptor, paired with a suitable donor (e.g., Cy3B).

I. Sample Preparation
  • Labeling: Covalently label the biomolecule of interest (e.g., protein, nucleic acid) with the donor and acceptor fluorophores at specific sites. This is typically done using NHS-ester or maleimide (B117702) chemistry to target primary amines or thiols, respectively.

  • Purification: Remove excess, unlabeled dye from the sample using size-exclusion chromatography or other purification methods.

  • Immobilization: Immobilize the labeled biomolecules on a passivated microscope slide. A common method involves a biotin-streptavidin linkage. The surface should be treated with an anti-fouling agent like PEG to reduce non-specific binding.

II. Single-Molecule Imaging
  • Microscopy: Utilize a total internal reflection fluorescence (TIRF) microscope for imaging. This technique excites only the molecules near the slide surface, minimizing background fluorescence.

  • Excitation: Use a laser line appropriate for the donor dye (e.g., 532 nm for Cy3B). The acceptor (Cy5/ATTO 647N) is excited via FRET from the donor. A second laser (e.g., 640 nm) can be used for direct excitation of the acceptor to confirm its presence.

  • Data Acquisition: Record movies of the single-molecule fluorescence signals using a sensitive EMCCD or sCMOS camera. Split the emission from the donor and acceptor onto different regions of the camera chip using a dichroic mirror.

III. Data Analysis
  • Trace Extraction: Identify individual molecules and extract their fluorescence intensity time traces for both the donor and acceptor channels.

  • Correction: Correct for background noise and spectral crosstalk between the donor and acceptor channels.

  • FRET Calculation: Calculate the FRET efficiency for each molecule over time using the formula: E_FRET = I_A / (I_A + I_D), where I_A and I_D are the corrected intensities of the acceptor and donor, respectively.

  • State Analysis: Generate FRET efficiency histograms and use hidden Markov modeling or other algorithms to identify distinct conformational states and their transition kinetics.

Visualizing the Workflow and Concepts

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis p1 Biomolecule Labeling (Donor & Acceptor) p2 Purification p1->p2 p3 Surface Immobilization p2->p3 i1 TIRF Microscopy p3->i1 i2 Laser Excitation (Donor) i1->i2 i3 EMCCD/sCMOS Detection i2->i3 a1 Intensity Trace Extraction i3->a1 a2 Crosstalk & Background Correction a1->a2 a3 FRET Efficiency Calculation a2->a3 a4 State Identification (e.g., HMM) a3->a4

Caption: A typical experimental workflow for an smFRET experiment.

Dye_Comparison cluster_cy5 This compound cluster_atto ATTO 647N cy5_bright High Extinction Coefficient cy5_isomer Trans-Cis Isomerization cy5_bright->cy5_isomer cy5_blink Blinking / Dark States cy5_isomer->cy5_blink conclusion_cy5 Good for short dynamics cy5_blink->conclusion_cy5 Shorter Traces atto_stable Rigid Structure atto_qy High Quantum Yield atto_stable->atto_qy atto_photostable High Photostability atto_qy->atto_photostable conclusion_atto Ideal for equilibrium studies atto_photostable->conclusion_atto Longer Traces start

Caption: Key properties and their impact on smFRET data quality.

Conclusion and Recommendations

The choice between this compound and ATTO 647N for smFRET experiments depends on the specific biological question being addressed.

This compound may be a suitable choice for experiments where initial brightness is the primary concern and the observation times are relatively short. The PEG linker is a valuable addition for maintaining the functionality of the labeled biomolecule. However, researchers must be prepared to contend with the potential for blinking and photobleaching, which may require more complex data analysis or the use of specific buffer conditions (e.g., oxygen scavengers, triplet-state quenchers) to mitigate these effects.

Ultimately, for researchers and drug development professionals who require the highest quality and most reproducible smFRET data, ATTO 647N is generally the superior choice . Its photophysical advantages often outweigh the higher initial brightness of Cy5 derivatives, leading to cleaner data and more reliable insights into molecular mechanisms.

A Comparative Guide to the Photostability of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and Other Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and other commonly used Cy5-based fluorescent dyes. The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays, with photostability being a key determinant of signal integrity and experimental duration. While specific quantitative photostability data for this compound is limited in published literature, this guide leverages available data for structurally similar PEGylated and non-PEGylated Cy5 dyes to provide a comprehensive comparison.

The Impact of PEGylation on Cy5 Dyes

This compound is a derivative of the parent Cy5 dye that has been modified with a polyethylene (B3416737) glycol (PEG) linker. This modification is primarily introduced to enhance the hydrophilicity of the dye, which in turn improves its solubility in aqueous buffers and can reduce non-specific binding to biological molecules. While this PEGylation is advantageous for many biological applications, the core chromophore responsible for fluorescence and its inherent susceptibility to photobleaching remains that of Cy5. The local microenvironment created by the PEG chain can have some influence on photostability, but the fundamental photochemical properties are largely governed by the Cy5 core structure.

Quantitative Comparison of Cy5 Dye Properties

The following table summarizes key photophysical properties of standard Cy5 and provides context by comparing it with a more photostable alternative in the same spectral region, Alexa Fluor 647. It is important to note that the quantum yield of PEGylated Cy5 derivatives may be slightly lower than that of the parent Cy5 dye. For instance, one study on a PEGylated Cy5 derivative reported a quantum yield of 0.07, which is lower than the ~0.2 reported for the non-PEGylated Cy5-NHS ester.

PropertyStandard Cy5This compound (Estimated)Alexa Fluor 647
Excitation Maximum (λex) ~649 nm~649-650 nm~650 nm
Emission Maximum (λem) ~666 nm~667-691 nm~668 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]Not specified~270,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.20 - 0.28[1]Potentially lower than standard Cy5~0.33
Photostability ModerateModerateHigh

Note: The properties for this compound are estimated based on the properties of the parent Cy5 dye and general observations of PEGylated fluorophores. For critical applications, it is recommended to perform a direct, side-by-side comparison under specific experimental conditions.

Experimental Protocol for Comparative Photostability Measurement

To quantitatively assess the photostability of different fluorescent dyes, a controlled photobleaching experiment can be performed. The following protocol outlines a general procedure for such a comparison using fluorescence microscopy.

Objective: To measure and compare the rate of photobleaching of this compound with other Cy5 derivatives.

Materials:

  • Fluorescence microscope with a stable light source (e.g., a 633 nm or 647 nm laser) and a sensitive detector (e.g., a CCD or sCMOS camera).

  • Microscope slides and coverslips.

  • Solutions of the fluorescent dyes to be tested (e.g., this compound, standard Cy5, Alexa Fluor 647) at equivalent concentrations and in the same buffer.

  • Mounting medium (with or without antifade reagents, depending on the experimental goals).

  • Image analysis software.

Procedure:

  • Sample Preparation:

    • Prepare solutions of each dye at a concentration that gives a good signal-to-noise ratio without significant self-quenching.

    • Immobilize the dyes on a microscope slide. This can be achieved by conjugating them to a molecule that adheres to the slide surface (e.g., biotinylated DNA bound to a streptavidin-coated surface).

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Set the excitation light intensity to a constant and reproducible level that is relevant to your intended application.

    • Select the appropriate filter set for the dyes being imaged.

  • Image Acquisition:

    • Focus on a field of view containing the immobilized fluorescent molecules.

    • Acquire a time-lapse series of images with a constant exposure time and at a fixed frame rate. Continue acquiring images until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the fluorescent spots in each frame of the time-lapse series.

    • For each dye, plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative photostability measurement protocol.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Dye1 This compound Immobilize Immobilize on Slide Dye1->Immobilize Dye2 Standard Cy5 Dye2->Immobilize Dye3 Alexa Fluor 647 Dye3->Immobilize Microscope Fluorescence Microscope (Constant Illumination) TimeLapse Acquire Time-Lapse Images Microscope->TimeLapse Measure Measure Fluorescence Intensity Plot Plot Intensity vs. Time Measure->Plot Fit Determine Photobleaching Half-Life Plot->Fit

Caption: Workflow for comparing the photostability of different fluorescent dyes.

The Mechanism of Cy5 Photobleaching

Photobleaching of cyanine (B1664457) dyes like Cy5 is a complex process that leads to the irreversible loss of fluorescence. The primary mechanism involves the photo-oxidation of the dye molecule.

Caption: Simplified Jablonski diagram illustrating the Cy5 photobleaching pathway.

Upon excitation with light, the Cy5 molecule transitions from its ground state (S0) to an excited singlet state (S1). From the S1 state, it can either return to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a long-lived triplet state (T1). The triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive ROS can then attack the Cy5 molecule in either its ground or excited state, leading to chemical modifications that render it non-fluorescent.

Conclusion

This compound offers the benefits of improved aqueous solubility and reduced non-specific binding due to its PEG linker, making it a suitable choice for many biological imaging applications. However, its photostability is expected to be comparable to that of the parent Cy5 dye. For applications requiring high photostability, such as single-molecule imaging or long-term time-lapse experiments, alternative dyes like Alexa Fluor 647 may be more appropriate. The choice of fluorophore should be guided by the specific requirements of the experiment, and where photostability is a critical parameter, a direct comparison using a standardized protocol is strongly recommended.

References

Quantum yield of N-Methyl-N'-(hydroxy-PEG2)-Cy5 compared to other far-red dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that directly impacts the sensitivity and reliability of fluorescence-based assays. In the far-red spectrum, which is advantageous for minimizing background autofluorescence in biological samples, N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a common choice. This guide provides a comparative analysis of its fluorescence quantum yield against other popular far-red dyes: Cy5, Alexa Fluor 647, and ATTO 647N. The data presented is compiled from various sources and is intended to provide a clear comparison to aid in experimental design.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often a desirable characteristic for enhanced signal detection. The table below summarizes the reported quantum yields for this compound and its alternatives. It is important to note that the quantum yield of PEGylated Cy5 derivatives can be lower than that of the parent Cy5 dye.

Fluorescent DyeTypical Quantum Yield (Φ)
This compound~0.07 - 0.2[1][2]
Cy5~0.2 - 0.27[1][3]
Alexa Fluor 647~0.33[3]
ATTO 647N~0.65[3][4]

Note: The quantum yield for this compound is often reported based on values for similar PEGylated Cy5 derivatives or as a typical value for Cy5 dyes, as specific independent measurements are not always available.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a critical measurement for characterizing and comparing fluorescent dyes. Two primary methods are employed for this purpose: the relative (or comparative) method and the absolute method.

Relative Quantum Yield Measurement

This widely used method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

Procedure:

  • Standard Selection: Choose a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: In a fluorescence spectrometer, record the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample and standard solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • m_sample and m_standard are the slopes of the linear fits for the sample and standard plots, respectively.

      • n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used).

Absolute Quantum Yield Measurement

The absolute method directly measures the ratio of emitted to absorbed photons without the need for a reference standard, typically using an integrating sphere.

Principle: An integrating sphere captures all the light scattered and emitted by the sample. By measuring the intensity of the excitation light with and without the sample in the sphere, the number of absorbed photons can be determined. The total number of emitted photons is measured by integrating the fluorescence emission spectrum.

Instrumentation:

  • Fluorescence Spectrometer equipped with an Integrating Sphere

Procedure:

  • Blank Measurement: Place a cuvette containing only the solvent inside the integrating sphere and measure the spectrum of the excitation light. This provides a measure of the incident photon flux.

  • Sample Measurement: Place the cuvette with the fluorescent sample inside the integrating sphere and measure the spectrum again. This measurement will show a decrease in the excitation peak (due to absorption) and the appearance of the fluorescence emission spectrum.

  • Data Analysis:

    • The number of absorbed photons is proportional to the difference in the area of the excitation peak between the blank and the sample measurements.

    • The number of emitted photons is proportional to the integrated area of the fluorescence emission spectrum.

    • The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the relative fluorescence quantum yield of a far-red dye.

G cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Varying Concentrations) abs_measure Measure Absorbance at Excitation λ (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Standard Solutions (Varying Concentrations) prep_standard->abs_measure fluor_measure Measure Emission Spectra (Fluorescence Spectrometer) abs_measure->fluor_measure Same Solutions integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Using Slopes and Standard's Φ) plot->calculate

Caption: Workflow for relative quantum yield determination.

Signaling Pathway and Logical Relationship Diagram

The process of fluorescence, governed by the quantum yield, can be visualized as a branching pathway from the excited state. The efficiency of fluorescence is in competition with non-radiative decay pathways.

G cluster_process Photophysical Processes cluster_decay Decay Pathways cluster_qy Quantum Yield (Φ) ground_state Ground State (S₀) excitation Photon Absorption (Excitation) ground_state->excitation excited_state Excited Singlet State (S₁) excitation->excited_state fluorescence Fluorescence (Photon Emission) excited_state->fluorescence k_f (Rate of Fluorescence) non_radiative Non-Radiative Decay (e.g., Internal Conversion, Heat) excited_state->non_radiative k_nr (Rate of Non-Radiative Decay) fluorescence->ground_state non_radiative->ground_state qy_formula Φ = k_f / (k_f + k_nr)

Caption: Jablonski diagram illustrating fluorescence.

References

Performance of N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Aqueous vs. Organic Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of N-Methyl-N'-(hydroxy-PEG2)-Cy5 in aqueous versus organic solvents. The photophysical properties of this pegylated cyanine (B1664457) dye are benchmarked against common alternatives, including standard Cy5, Alexa Fluor 647, and DyLight 650. This document is intended for researchers, scientists, and drug development professionals utilizing fluorescent probes for imaging, labeling, and quantification.

Disclaimer: Direct, comprehensive experimental data for this compound across a wide range of solvents is limited in publicly available literature. Therefore, some data presented herein is based on structurally similar compounds and established principles of cyanine dye photophysics. For critical applications, independent characterization is recommended.

Executive Summary

This compound is a derivative of the popular Cy5 dye, modified with polyethylene (B3416737) glycol (PEG) linkers to enhance its hydrophilicity. This modification significantly improves its solubility and reduces aggregation in aqueous buffers, which is a common issue with standard cyanine dyes. However, this alteration also impacts its photophysical properties. In general, while PEGylation is advantageous for biological applications in aqueous media, it may lead to a lower molar extinction coefficient and quantum yield compared to its non-pegylated counterpart and other alternatives like Alexa Fluor 647 and DyLight 650. The performance in organic solvents is expected to be similar to other Cy5 derivatives, with potential shifts in the emission spectra due to solvatochromic effects.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound and its alternatives. Values are provided for aqueous buffers (e.g., PBS) and common organic solvents where data is available.

PropertyThis compoundStandard Cy5Alexa Fluor 647DyLight 650
Excitation Max (λex) (nm) 649 - 650[1][2]~649 - 651[3]~650652 - 654[4][5]
Emission Max (λem) (nm) 667 - 691[1][6]~662 - 671[3][6]~668672 - 673[5][7]
Molar Extinction Coeff. (ε) (M⁻¹cm⁻¹) ~107,000 - 170,000¹[2][3][6]~250,000[3][6]~270,000~250,000[4][5]
Quantum Yield (Φ) ~0.07²[6]~0.2[3][6]0.33 (in PBS)High
Solubility High in aqueous, soluble in DMSO, DMF[3]Limited in aqueous, soluble in DMSO, DMF[6]High in aqueousHigh in aqueous
Photostability Similar to Cy5 core[1]ModerateHigher than Cy5[8]High[4][9][10]

¹Value for a structurally similar PEGylated Cy5. ²Reported for a similar PEGylated Cy5 derivative ("Cy5-Peg")[6].

Influence of Solvent Polarity (Solvatochromism)

Cyanine dyes, including Cy5 and its derivatives, often exhibit solvatochromism, where the absorption and emission spectra are influenced by the polarity of the solvent. Generally, cyanine dyes may show negative solvatochromism, meaning the emission wavelength can be red-shifted in less polar (organic) solvents compared to more polar (aqueous) environments. This is due to changes in the dipole moment of the dye upon excitation and the subsequent relaxation of the surrounding solvent molecules. While specific data for this compound is not available, it is reasonable to expect a similar trend. The PEGylation is primarily aimed at improving aqueous solubility and is not expected to fundamentally alter the solvatochromic behavior of the Cy5 core.

Experimental Protocols

Relative Fluorescence Quantum Yield Determination

This protocol describes the measurement of the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Quantum yield standard with known Φ in the same solvent (e.g., Cresyl Violet or another well-characterized dye in the same spectral region)

  • Spectroscopy-grade solvents (e.g., PBS, DMSO)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the sample and the standard in the desired solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer. Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under the corrected emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    Where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot, and n is the refractive index of the solvent (this term cancels out if the same solvent is used for both sample and standard).

Comparative Photostability Measurement

This protocol outlines a method to compare the photostability of different fluorescent dyes.

Materials:

  • Fluorometer or fluorescence microscope with a stable light source and detector

  • Cuvettes or microscope slides

  • Solutions of the dyes to be compared (e.g., this compound, Alexa Fluor 647) with matched absorbance at the excitation wavelength.

Procedure:

  • Sample Preparation: Prepare solutions of the different dyes with identical absorbance at their respective excitation maxima in the same solvent.

  • Continuous Illumination: Expose the samples to continuous illumination from a light source of constant intensity.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at regular time intervals over a defined period.

  • Data Normalization: Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

  • Plot Photobleaching Curve: Plot the normalized fluorescence intensity as a function of illumination time. The dye that maintains a higher percentage of its initial fluorescence over time is considered more photostable.

Visualizations

G Experimental Workflow for Dye Performance Comparison cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_comparison Data Comparison prep_aq Prepare Dye in Aqueous Buffer (PBS) abs_spec Measure Absorbance (Excitation Maxima) prep_aq->abs_spec prep_org Prepare Dye in Organic Solvent (DMSO) prep_org->abs_spec em_spec Measure Fluorescence (Emission Maxima) abs_spec->em_spec qy_measure Determine Quantum Yield (Relative Method) em_spec->qy_measure photo_measure Assess Photostability (Fluorescence Decay) em_spec->photo_measure compare_table Compile Data Table qy_measure->compare_table photo_measure->compare_table

Caption: Experimental workflow for comparing dye performance.

G Influence of Solvent Polarity on Cyanine Dye Fluorescence cluster_solvent Solvent Environment cluster_effects Photophysical Effects cluster_outcome Observed Performance aq_env Aqueous Solvent (High Polarity) aggregation Reduced Aggregation (for PEGylated dyes) aq_env->aggregation org_env Organic Solvent (Low Polarity) solvato Solvatochromic Shift (Red Shift in Emission) org_env->solvato qy_change Potential Quantum Yield Increase org_env->qy_change aq_perf Stable Fluorescence, Optimized for Bio-imaging aggregation->aq_perf org_perf Potentially Brighter, Shifted Emission solvato->org_perf qy_change->org_perf

Caption: Solvent effects on cyanine dye fluorescence.

References

A Comparative Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 Conjugates for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of in vivo imaging studies. This guide provides an objective comparison of N-Methyl-N'-(hydroxy-PEG2)-Cy5 conjugates with alternative near-infrared (NIR) dyes, supported by experimental data to inform the selection of the optimal imaging agent.

This compound is a cyanine-based fluorescent dye featuring a short polyethylene (B3416737) glycol (PEG) linker. This PEGylation is designed to enhance hydrophilicity and biocompatibility, potentially improving circulation times and reducing non-specific uptake in vivo. This guide will compare its performance characteristics against other commonly used NIR dyes, focusing on key metrics for in vivo applications.

Performance Characteristics: A Quantitative Comparison

The in vivo performance of a fluorescent conjugate is determined by several factors, including its biodistribution, pharmacokinetics, and ability to accumulate at the target site. While direct comparative in vivo data for this compound is limited, we can infer its likely performance based on studies of similarly PEGylated Cy5 conjugates and compare them to other well-characterized NIR probes.

In Vivo Performance MetricPEGylated Cy5/Cy5.5 ConjugatesPEGylated Alexa Fluor 647 ConjugatesKey Considerations
Tumor Uptake (%ID/g) 5.4 ± 0.4 to 10.5 ± 2.1 (at 5-24h post-injection in various tumor models)Data not directly comparable, but generally shows high tumor accumulation.Tumor uptake is highly dependent on the targeting ligand, tumor model, and PEG linker length. Longer PEG chains can enhance circulation time, leading to increased tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
Liver Uptake (%ID/g) 11.8 ± 2.4 to 22.2 ± 0.8 (at 5-48h post-injection)Generally lower than Cy5, but quantitative data varies.High liver uptake is a common challenge for nanoparticles and conjugates, representing a major clearance pathway. PEGylation helps to reduce, but not eliminate, this uptake.
Spleen Uptake (%ID/g) ~3 to 8 (at 24-48h post-injection)Varies depending on nanoparticle formulation and PEGylation.The spleen is another key organ of the reticuloendothelial system (RES) involved in the clearance of circulating agents.
Blood Circulation Half-life Minutes to hours, significantly influenced by the size and nature of the conjugate and the length of the PEG chain.Can be engineered for long circulation times (several hours) through PEGylation.[1]A longer circulation half-life generally allows for greater accumulation at the target site.
Photostability Moderate; prone to photobleaching upon prolonged exposure.[2][3]Significantly more photostable than Cy5, retaining more of its fluorescence after repeated exposure.[2][3]Higher photostability is crucial for longitudinal imaging studies and quantitative analysis.
Quantum Yield ~0.2 (unconjugated); can decrease upon conjugation and with increased dye-to-protein ratios due to self-quenching.[4]Higher quantum yield and less prone to self-quenching upon conjugation compared to Cy5.[2][4]A higher quantum yield results in a brighter fluorescent signal.
In Vivo Stability The stability of the dye-conjugate linkage is critical. Some studies suggest that more hydrophilic dyes may be released faster from nanoparticles.[5]The hydrophilicity of Alexa Fluor 647, due to its sulfonate groups, may influence its release from non-covalently linked carriers.[5]Covalent conjugation is essential for ensuring the fluorescent signal accurately represents the distribution of the molecule of interest.

%ID/g: Percentage of Injected Dose per gram of tissue. Data for PEGylated Cy5/Cy5.5 conjugates is compiled from studies on various nanoparticle and antibody conjugates.[6][7][8] Direct comparative in vivo biodistribution data for PEGylated Alexa Fluor 647 under identical conditions to the presented Cy5 data is not readily available in the searched literature.

Key Alternatives to this compound

Several alternative NIR dyes are available, each with distinct advantages:

  • Alexa Fluor 647: Widely considered a superior alternative to Cy5, offering significantly greater brightness and photostability.[2][4] It is less susceptible to the self-quenching that can diminish the fluorescence of Cy5 conjugates, especially at high degrees of labeling.[2]

  • DyLight 650: Spectrally similar to Cy5 and Alexa Fluor 647, it is another commonly used alternative.

  • iFluor 647: Marketed as a high-performance alternative, it is reported to yield brighter antibody conjugates than Cy5.

Experimental Protocols

Accurate validation of fluorescent conjugates for in vivo studies requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Cellular Uptake Assay

This protocol outlines the steps to quantify the internalization of a fluorescently labeled conjugate into target cells.

Materials:

  • Target cells (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled conjugate (e.g., this compound-antibody)

  • Unlabeled antibody (for competition assay)

  • Flow cytometer or fluorescence microscope

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed target cells into 96-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh medium containing the fluorescently labeled conjugate at various concentrations.

    • For a competition assay, pre-incubate a set of wells with an excess of unlabeled antibody for 1 hour before adding the fluorescent conjugate.

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove unbound conjugate.

  • Analysis:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Add fresh PBS to the wells and visualize the cellular uptake of the conjugate using a fluorescence microscope.

In Vivo Fluorescence Imaging

This protocol describes the procedure for non-invasive imaging of the biodistribution of a fluorescent conjugate in a small animal model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled conjugate

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe.

  • Probe Administration: Inject the fluorescently labeled conjugate intravenously (e.g., via the tail vein).

  • Time-Lapse Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours). Maintain the mouse under anesthesia during imaging.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other regions of interest (e.g., liver, kidneys) at each time point. Calculate the tumor-to-background ratio to assess targeting efficiency.

Ex Vivo Biodistribution Analysis

This protocol provides a method for quantifying the accumulation of the fluorescent conjugate in various organs after the final in vivo imaging time point.

Materials:

  • Mouse from the in vivo imaging study

  • Surgical tools for dissection

  • In vivo imaging system

  • PBS

Procedure:

  • Euthanasia: At the final time point, euthanize the mouse according to institutional guidelines.

  • Organ Harvesting: Carefully dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle as a control).

  • Washing: Briefly rinse the organs in PBS to remove excess blood.

  • Ex Vivo Imaging: Arrange the collected organs in the in vivo imaging system and acquire a fluorescence image.

  • Quantitative Analysis: Draw regions of interest (ROIs) around each organ and quantify the average fluorescence intensity. Normalize the intensity to the weight of the organ to determine the %ID/g.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

Experimental_Workflow_for_In_Vivo_Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Target Cell Line) Cellular_Uptake Cellular Uptake Assay (Flow Cytometry/Microscopy) Cell_Culture->Cellular_Uptake Animal_Model Tumor-Bearing Animal Model Cellular_Uptake->Animal_Model Proceed if positive IV_Injection Intravenous Injection of Conjugate Animal_Model->IV_Injection InVivo_Imaging In Vivo Imaging (Time-Lapse) IV_Injection->InVivo_Imaging ExVivo_Analysis Ex Vivo Biodistribution (Organ Imaging) InVivo_Imaging->ExVivo_Analysis

Caption: Experimental workflow for in vivo validation.

EPR_Effect_Pathway Bloodstream Systemic Circulation Tumor_Vasculature Leaky Tumor Vasculature Bloodstream->Tumor_Vasculature PEGylated Conjugate Tumor_Interstitium Tumor Interstitium Tumor_Vasculature->Tumor_Interstitium Extravasation Cancer_Cells Cancer Cells Tumor_Interstitium->Cancer_Cells Uptake Lymphatic_Drainage Impaired Lymphatic Drainage Tumor_Interstitium->Lymphatic_Drainage Reduced Clearance

Caption: Enhanced Permeability and Retention (EPR) effect.

Conclusion

The choice of a fluorescent probe for in vivo studies is a critical decision that influences the quality and reliability of the experimental data. This compound conjugates offer the advantage of PEGylation to potentially improve in vivo performance. However, for applications demanding high brightness and photostability, alternatives such as Alexa Fluor 647 may provide superior results.[2][4] Researchers should carefully consider the specific requirements of their study, including the need for quantitative analysis and longitudinal imaging, when selecting the most appropriate fluorescent probe. The experimental protocols provided in this guide offer a framework for the thorough validation of any chosen conjugate to ensure robust and reproducible in vivo data.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. Standard Cy5: A Comparative Guide to Aggregation Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Cyanine (B1664457) dyes, such as Cy5, are widely utilized for their brightness and far-red emission, which minimizes background autofluorescence. However, a significant drawback of standard Cy5 is its propensity to aggregate in aqueous environments, leading to fluorescence quenching and unreliable quantification. This guide provides a detailed comparison of the aggregation properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and standard Cy5, offering insights into their respective performance and supported by experimental methodologies.

The core difference between these two fluorophores lies in the modification of the Cy5 core structure. This compound incorporates a methyl group and a short polyethylene (B3416737) glycol (PEG) linker. These modifications are designed to improve the physicochemical properties of the dye, particularly its behavior in aqueous solutions.

Quantitative Comparison of Physicochemical Properties

The following table summarizes the key quantitative data available for both dyes. It is important to note that while extensive data exists for standard Cy5, specific quantitative aggregation parameters for this compound are not widely published. The properties of the modified dye are largely inferred from the known effects of N-methylation and PEGylation on cyanine dyes.

PropertyThis compoundStandard Cy5References
Aggregation Tendency ReducedHigh[1]
Predominant Aggregate Type Expected to be less prone to H-aggregationH-aggregates in aqueous solution[2][3]
Water Solubility EnhancedLimited[2][4]
Fluorescence in Aqueous Buffer Higher and more stableProne to quenching due to aggregation[1][2]
Excitation Maximum (λex) ~649 nm~646 - 649 nm[4]
Emission Maximum (λem) ~667 nm~662 - 670 nm[4]
Molar Extinction Coefficient (ε) Expected to be similar to standard Cy5 in monomeric form~250,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) Higher in aqueous solutions due to reduced aggregation~0.2 (in non-aggregating solvents), lower in water[1]

Impact of Chemical Modifications on Aggregation

Standard Cy5 molecules are planar and hydrophobic, characteristics that promote intermolecular π-π stacking in polar solvents like water. This stacking leads to the formation of H-aggregates, which are typically non-fluorescent or have significantly quenched fluorescence.[2][3]

The modifications in this compound are strategically designed to counteract this aggregation:

  • N-Methylation: The introduction of a methyl group can introduce steric hindrance, physically disrupting the close association required for efficient π-π stacking and subsequent H-aggregate formation.

  • PEGylation: The hydrophilic polyethylene glycol (PEG) linker increases the overall hydrophilicity of the molecule.[1] This enhanced water solubility favors interactions with the solvent rather than self-aggregation, keeping the dye molecules in their monomeric, fluorescent state.[1]

Experimental Protocols

To quantitatively assess and compare the aggregation properties of this compound and standard Cy5, the following experimental protocols can be employed.

Experiment: Spectroscopic Analysis of Dye Aggregation

Objective: To determine the critical aggregation concentration (CAC) and observe spectral shifts indicative of aggregation for both dyes.

Materials:

  • This compound

  • Standard Cy5 (e.g., Cy5-NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of both this compound and standard Cy5 in DMSO.

  • Serial Dilutions: Create a series of dilutions from the stock solutions in PBS to achieve a range of concentrations (e.g., from 100 µM down to 10 nM). Ensure thorough mixing for each dilution.

  • Absorbance Measurements:

    • For each concentration of each dye, record the UV-Vis absorption spectrum from 500 nm to 750 nm.

    • Monitor the appearance of a blue-shifted shoulder peak (around 600 nm for Cy5), which is characteristic of H-aggregate formation.[2]

    • Plot the absorbance at the monomer peak (~650 nm) versus concentration. A deviation from the linear Beer-Lambert law indicates the onset of aggregation.

  • Fluorescence Measurements:

    • For each concentration, measure the fluorescence emission spectrum (e.g., excitation at 630 nm, emission scan from 650 nm to 800 nm).

    • Plot the fluorescence intensity at the emission maximum versus concentration. A decrease in the slope of this plot or a quenching of fluorescence at higher concentrations is indicative of aggregation.

  • Data Analysis:

    • Determine the Critical Aggregation Concentration (CAC) for each dye by identifying the concentration at which significant changes in absorbance spectra (e.g., the appearance of the H-aggregate peak) or fluorescence quenching are observed.

    • The Benesi-Hildebrand method can be used to calculate the dimerization constant (Kd) from the absorbance data, providing a quantitative measure of the aggregation tendency.[6]

Visualization of Aggregation Properties

The following diagrams illustrate the conceptual differences in the aggregation behavior of standard Cy5 and the modified this compound in an aqueous environment.

cluster_0 Standard Cy5 in Aqueous Solution Standard Cy5 Standard Cy5 H-Aggregates H-Aggregates Standard Cy5->H-Aggregates High Propensity (π-π stacking) Fluorescence Quenching Fluorescence Quenching H-Aggregates->Fluorescence Quenching cluster_1 This compound in Aqueous Solution Modified Cy5 This compound Monomeric State Monomeric State Modified Cy5->Monomeric State Reduced Propensity (Steric Hindrance & Hydrophilicity) Stable Fluorescence Stable Fluorescence Monomeric State->Stable Fluorescence

References

A Comparative Guide to the Brightness of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and Its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental results. In applications such as fluorescence microscopy, flow cytometry, and immunoassays, the brightness of the fluorophore is a key determinant of signal-to-noise ratio and sensitivity. This guide provides a detailed comparison of the brightness of N-Methyl-N'-(hydroxy-PEG2)-Cy5 with two of its primary competitors in the far-red spectrum: Alexa Fluor 647 and DyLight 650.

The brightness of a fluorescent dye is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). This guide presents a quantitative comparison of these parameters, supported by detailed experimental protocols for their measurement.

Quantitative Comparison of Spectroscopic Properties
Spectroscopic PropertyThis compoundAlexa Fluor 647DyLight 650
Excitation Maximum (λex) 649 - 650 nm[1]650 nm[2]652 nm[3]
Emission Maximum (λem) 667 - 691 nm[1]665 nm[2]672 nm[3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** ~107,000 - 170,000*[1][4]239,000[2]250,000[3][5]
Quantum Yield (Φ) ~0.07 - 0.2[1][4]0.33[2]Not explicitly reported
Calculated Brightness (ε x Φ) *~7,490 - 34,000 78,870 -

*Note: The extinction coefficient for this compound is an approximation based on a structurally similar compound.[4] **Note: The quantum yield for this compound is an estimate based on a similar PEGylated Cy5 derivative and typical values for Cy5 dyes.[1][4] ***Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter dye. The range for this compound is calculated using the range of reported extinction coefficients and quantum yields.

The PEG (polyethylene glycol) linker in this compound significantly enhances its water solubility. This can be a major advantage in biological buffers by preventing the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes.[1] While this modification may lead to a slightly lower intrinsic brightness compared to competitors like Alexa Fluor 647, the improved solubility and reduced non-specific binding can result in better performance in aqueous biological applications.[1]

Experimental Protocols

Accurate comparison of fluorescent dyes requires standardized experimental conditions. Below are detailed protocols for determining the key parameters of fluorescence brightness.

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and is a critical factor in determining a dye's brightness. The relative method, which compares the fluorescence of an unknown sample to a standard with a known quantum yield, is widely used.[6]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

  • Sample of unknown quantum yield (this compound or competitor)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the unknown.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the unknown sample (Φx) using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots for the unknown and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the unknown and standard, respectively (if different).

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes

  • Spectroscopic grade solvent

Procedure:

  • Prepare a stock solution of the dye with a precisely known concentration by accurately weighing the dye and dissolving it in a known volume of solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot the absorbance versus the concentration of the dye.

  • Determine the slope of the line , which corresponds to the molar extinction coefficient according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette).

Visualizations

Workflow for Fluorescence Brightness Comparison

The following diagram illustrates the experimental workflow for comparing the fluorescence brightness of different dyes.

G Experimental Workflow for Brightness Comparison cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_dye1 Prepare this compound Solutions abs_measure Measure Absorbance (UV-Vis) prep_dye1->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) prep_dye1->fluor_measure prep_dye2 Prepare Competitor Dye Solutions prep_dye2->abs_measure prep_dye2->fluor_measure prep_std Prepare Quantum Yield Standard Solutions prep_std->abs_measure prep_std->fluor_measure calc_ext Calculate Molar Extinction Coefficient abs_measure->calc_ext calc_qy Calculate Quantum Yield abs_measure->calc_qy fluor_measure->calc_qy calc_bright Calculate Brightness (ε x Φ) calc_ext->calc_bright calc_qy->calc_bright compare Compare Brightness calc_bright->compare

Caption: Workflow for comparing the fluorescence brightness of different dyes.

Relationship Between Key Spectroscopic Properties and Brightness

This diagram illustrates the relationship between molar extinction coefficient, quantum yield, and the overall brightness of a fluorescent dye.

G Factors Determining Fluorescence Brightness cluster_factors Primary Determinants Brightness Fluorescence Brightness Extinction Molar Extinction Coefficient (ε) (Light Absorption) Extinction->Brightness Determines QuantumYield Quantum Yield (Φ) (Emission Efficiency) QuantumYield->Brightness Determines

Caption: Relationship between key spectroscopic properties and brightness.

References

A Comparative Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 and its Alternatives for Efficient Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. This guide provides a comprehensive evaluation of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine (B1664457) dye, and compares its performance with prominent alternatives such as standard Cy5, Alexa Fluor 647, and Atto 647N. This objective comparison, supported by experimental data and detailed protocols, aims to facilitate an informed decision for selecting the optimal fluorescent probe for your research needs.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often a trade-off between various photophysical and chemical properties. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound is designed to enhance its hydrophilicity and reduce non-specific binding, which can be advantageous in biological applications.[1][2] Below is a summary of the key performance metrics for this compound and its alternatives.

PropertyThis compoundStandard Cy5Alexa Fluor 647Atto 647N
Excitation Maximum (λex) 649-650 nm[1][2]~649-651 nm[2]~650-652 nm[3]644 nm[4]
Emission Maximum (λem) 667-691 nm[1][2]~666-671 nm[2]~667-670 nm[3]669 nm[4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~170,000[1]~250,000[2][3]~270,000[3]~150,000[4][5]
Quantum Yield (Φ) ~0.2 (typical for Cy5 dyes)[1]~0.2[2]Significantly brighter than Cy5[3]~0.65[4]
Photostability ModerateLess photostable than Alexa Fluor 647[3][6][7]More photostable than Cy5[3][6][7]Highly photostable[8]
Brightness ModerateGenerally lower, especially at high DOL[3]Significantly brighter than Cy5[3][6]Very high[8]
Self-Quenching Reduced due to PEG linkerProne to self-quenching and aggregation[3][7]Minimal self-quenching[3]Low

Note: The extinction coefficient for this compound is an approximation based on a structurally similar compound.[1] The quantum yield is a typical value for Cy5 dyes.[1]

Evaluating Labeling Efficiency: Degree of Labeling (DOL)

The efficiency of a labeling reaction is quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.[9][10][11] An optimal DOL is crucial, as under-labeling can lead to weak signals, while over-labeling can cause fluorescence quenching and potentially affect protein function.[9][11] The ideal DOL typically ranges from 2 to 10 for antibodies, but should be empirically determined for each specific protein and application.[9]

FactorInfluence on Labeling EfficiencyOptimization Strategy
Dye-to-Protein Molar Ratio A higher molar excess of dye generally increases the DOL, but excessive amounts can lead to over-labeling and aggregation.Titrate the molar ratio of dye to protein to find the optimal balance for the desired DOL. Start with a 10- to 20-fold molar excess.
Protein Concentration Higher protein concentrations can improve labeling efficiency.If possible, concentrate the protein solution before labeling.
Reaction pH Amine-reactive dyes (NHS esters) react most efficiently with unprotonated primary amines, typically at a pH of 8.0-9.0.Adjust the pH of the protein solution to the optimal range for the specific dye chemistry.
Reaction Time and Temperature Longer incubation times can increase the DOL, but also the risk of protein degradation and dye hydrolysis.Follow the manufacturer's recommendations and optimize the incubation time (typically 1-2 hours at room temperature).
Buffer Composition Buffers containing primary amines (e.g., Tris) will compete with the protein for the reactive dye, reducing labeling efficiency.Use an amine-free buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer.

Experimental Protocols

General Workflow for Protein Labeling and Purification

The following diagram illustrates a typical workflow for labeling proteins with amine-reactive fluorescent dyes.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Reaction Mix Protein and Dye (Incubate for 1-2 hours at RT, protected from light) Protein_Prep->Reaction Dye_Prep Prepare Dye Stock Solution (Anhydrous DMSO or DMF) Dye_Prep->Reaction Purification Separate Labeled Protein from Free Dye (e.g., Gel Filtration, Dialysis) Reaction->Purification DOL_Calc Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL_Calc

Caption: A generalized experimental workflow for protein labeling.

Detailed Protocol: Amine-Reactive Labeling with this compound (NHS Ester derivative)

This protocol is a general guideline and should be optimized for your specific protein.

Materials:

  • This compound NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., PBS or 100 mM sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

    • Ensure the pH of the protein solution is between 8.0 and 9.0.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a calculated amount of the dye solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of dye to protein is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol for Determining the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of the dye (Amax; e.g., ~650 nm for Cy5 derivatives).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its Amax.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Logical Framework for Dye Selection

The choice of a fluorescent dye should be guided by the specific requirements of the experiment. The following diagram illustrates a decision-making process for selecting an appropriate dye.

dye_selection Start Start: Define Experimental Needs High_Sensitivity High Sensitivity / Brightness Needed? Start->High_Sensitivity Photostability Long-term Imaging / High Photostability? High_Sensitivity->Photostability No Alexa_Atto Consider Alexa Fluor 647 or Atto 647N High_Sensitivity->Alexa_Atto Yes Aqueous_Solubility Aqueous Solubility / Reduced Non-specific Binding Critical? Photostability->Aqueous_Solubility No Photostability->Alexa_Atto Yes Cost_Consideration Cost a Major Factor? Aqueous_Solubility->Cost_Consideration No Pegylated_Cy5 Consider this compound Aqueous_Solubility->Pegylated_Cy5 Yes Cost_Consideration->Pegylated_Cy5 No Standard_Cy5 Standard Cy5 may be sufficient Cost_Consideration->Standard_Cy5 Yes

Caption: Decision tree for fluorescent dye selection.

Conclusion

The selection of a fluorescent dye for protein labeling requires careful consideration of multiple factors. While this compound offers the advantage of increased hydrophilicity, which can be beneficial in reducing non-specific interactions in complex biological systems, alternatives like Alexa Fluor 647 and Atto 647N demonstrate superior brightness and photostability. For applications where signal intensity and photostability are critical, Alexa Fluor 647 and Atto 647N are often the preferred choices. Standard Cy5 remains a cost-effective option for less demanding applications. Ultimately, the optimal dye will depend on the specific experimental context and priorities. It is strongly recommended to empirically determine the optimal labeling conditions and Degree of Labeling for any chosen dye to ensure reliable and reproducible results.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive guidance on the proper disposal procedures for N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye commonly utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following procedures are based on established best practices for handling fluorescent dyes and related chemical compounds.

Key Disposal Principles

The fundamental principle for disposing of this compound is the prevention of its release into the environment, especially into drains and waterways[1]. All waste containing this compound must be managed as hazardous chemical waste and handled in accordance with local, state, and federal regulations[1][2].

Experimental Protocols: Step-by-Step Disposal Procedures

This section details the required methodologies for the safe segregation, collection, and disposal of all waste streams containing this compound.

Waste Segregation and Collection

Proper segregation at the point of generation is the first step in safe disposal. Never mix this waste with incompatible materials[3].

  • Solid Waste:

    • Collect unused, solid this compound and any grossly contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a dedicated, chemical-resistant container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols.

    • Ensure the container is kept securely sealed when not in use[1].

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., stock solutions, experimental residues, first-rinse solvents) in a dedicated, sealed, and clearly labeled hazardous waste container[1].

    • The container should be compatible with the solvents used.

    • Do not overfill liquid waste containers; a recommended maximum is 75% capacity to allow for vapor expansion[3].

  • Contaminated Sharps:

    • Any needles, scalpels, or other sharps contaminated with this compound must be placed immediately into a designated, puncture-proof sharps container[1].

Decontamination of Reusable Labware
  • Reusable labware (e.g., glassware) must be decontaminated before being returned to general use.

  • Perform an initial rinse with a suitable solvent (such as ethanol (B145695) or isopropanol, if compatible) to remove the fluorescent dye[1].

  • Crucially, this initial rinseate must be collected and disposed of as hazardous liquid waste [3].

  • Following the solvent rinse, wash the labware thoroughly with soap and water.

Final Disposal of Waste Containers
  • Once waste containers are full, ensure they are securely sealed and properly labeled.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[1][3][4].

  • Always leave chemicals in their original or properly labeled containers; do not mix with other waste types[2].

Data Presentation: Summary of Key Information

For quick reference, the following table summarizes essential data related to this compound and its constituent parts.

PropertyValue / Information
Chemical Name This compound
CAS Number 2107273-22-1[5]
Molecular Formula C32H41ClN2O3[5]
Molecular Weight 537.10 g/mol [5]
Compound Type Cyanine-labeled PEG linker[1][5]
Potential Hazards Harmful if swallowed; Very toxic to aquatic life with long-lasting effects (based on similar compounds)[1][3].
Primary Disposal Route Licensed hazardous waste contractor via institutional EHS[1][4].
Prohibited Disposal Do not discharge into drains, sewers, or waterways[1][6].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_solid Is waste solid or lab debris? start->is_solid is_liquid Is waste a liquid solution? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is waste a contaminated sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_reusable Is it reusable labware? is_sharp->is_reusable No sharps_waste Place in Designated Sharps Container is_sharp->sharps_waste Yes decon Decontaminate Labware is_reusable->decon Yes final_disposal Arrange Pickup via EHS / Licensed Contractor solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal collect_rinse Collect First Rinseate as Liquid Hazardous Waste decon->collect_rinse wash Wash with Soap and Water decon->wash collect_rinse->liquid_waste

Caption: Disposal workflow for this compound waste.

References

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